Product packaging for Decaethylene glycol(Cat. No.:CAS No. 5579-66-8)

Decaethylene glycol

Cat. No.: B1669998
CAS No.: 5579-66-8
M. Wt: 458.5 g/mol
InChI Key: DTPCFIHYWYONMD-UHFFFAOYSA-N
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Description

Decaethylene glycol is a poly(ethylene glycol).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42O11 B1669998 Decaethylene glycol CAS No. 5579-66-8

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O11/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h21-22H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPCFIHYWYONMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204354
Record name 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol
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Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5579-66-8
Record name Decaethylene glycol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol
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Record name 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol
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Record name 3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diol
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Foundational & Exploratory

Decaethylene Glycol: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of decaethylene glycol. Given the specificity of this oligomer, this document leverages data from polyethylene glycol 400 (PEG 400) as a close and scientifically accepted proxy, due to its nearly identical average molecular weight (approx. 400 g/mol for PEG 400 vs. 458.54 g/mol for this compound). The principles, protocols, and solubility profiles discussed are directly applicable to researchers working with this compound in various formulations and chemical synthesis applications.

Introduction to this compound

This compound (HO-(CH₂CH₂O)₁₀-H) is a discrete polyethylene glycol (PEG) oligomer known for its high polarity, hygroscopicity, and biocompatibility. It is a clear, viscous liquid at room temperature and is utilized across pharmaceutical and cosmetic industries as a solvent, humectant, plasticizer, and chemical linker, for instance in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its solubility profile is a critical parameter for formulation development, reaction engineering, and purification processes.

Solubility Profile of this compound

The solubility of this compound is governed by its ability to form hydrogen bonds via its terminal hydroxyl groups and the ether oxygen atoms along its chain. This makes it highly soluble in water and other polar organic solvents. Conversely, it exhibits limited solubility in non-polar solvents.

For many common polar organic solvents, this compound is not just soluble but fully miscible , meaning it can be mixed in any proportion without phase separation.[1] For other solvents, it is either soluble up to a certain limit or largely insoluble.

Data Presentation: Quantitative Solubility Summary

The following table summarizes the solubility of this compound (data based on PEG 400) in various organic solvents at standard temperature and pressure (approx. 25°C).

Solvent ClassSolvent NameSolubility / Miscibility
Alcohols MethanolMiscible
EthanolMiscible
Ketones AcetoneMiscible
Aromatic Hydrocarbons BenzeneSoluble
TolueneSoluble
Chlorinated Solvents DichloromethaneSoluble
ChloroformSoluble
Glycols & Glycerin Ethylene GlycolSoluble
GlycerinSoluble
Ethers Diethyl EtherInsoluble / Not Miscible
Aliphatic Hydrocarbons HexaneInsoluble / Not Miscible

Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates significant solubility, though specific quantitative limits are not consistently reported in publicly available literature. "Insoluble / Not Miscible" indicates poor solubility.[2][3][4]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are foundational to chemical research. The Saturation Shake-Flask Method is the internationally recognized gold-standard protocol for determining the equilibrium solubility of a compound in a solvent.

Saturation Shake-Flask Method

This method establishes the thermodynamic equilibrium solubility by allowing a solute to saturate a solvent over a controlled period.

Key Methodological Steps:

  • Preparation : An excess amount of the solute (this compound) is added to a known volume of the test solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). Adding excess solid is crucial to ensure that equilibrium saturation is achieved.

  • Equilibration : The mixture is agitated at a constant, controlled temperature for a predetermined period (typically 24 to 72 hours). Agitation can be achieved using an orbital shaker, magnetic stirrer, or rotator. The extended time is necessary to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation : After equilibration, the undissolved solute must be separated from the saturated solution. This is a critical step to prevent suspended particles from inflating the measured concentration. Common methods include:

    • Centrifugation : The sample is centrifuged at high speed to pellet the excess solute.

    • Filtration : The supernatant is passed through a chemically inert filter (e.g., PTFE or PVDF) with a pore size small enough to retain the undissolved particles (typically ≤ 0.45 µm).

  • Quantification : A precise aliquot of the clear, saturated supernatant is carefully removed. The concentration of the dissolved this compound is then determined using a suitable analytical technique. Given that this compound lacks a strong chromophore, methods may include:

    • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

    • Gas Chromatography (GC) after appropriate derivatization if necessary.

    • Gravimetric analysis after careful evaporation of the solvent.

  • Data Reporting : The solubility is reported in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Visualized Experimental Workflow

The logical flow of the Saturation Shake-Flask method is critical for ensuring reproducible results. The following diagram illustrates this workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_report 5. Reporting prep1 Add excess Decaethylene Glycol to solvent prep2 Seal vial prep1->prep2 in inert vial equil Agitate at constant temperature (24-72h) prep2->equil sep_choice Separate liquid & solid equil->sep_choice sep1 Centrifugation sep_choice->sep1 sep2 Filtration (≤0.45µm filter) sep_choice->sep2 quant1 Extract clear supernatant sep_choice->quant1 quant2 Analyze concentration (e.g., HPLC-RI, GC) quant1->quant2 report Report Solubility (g/100mL or mol/L at T) quant2->report

References

An In-depth Technical Guide to the Hygroscopic Nature of Decaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaethylene glycol (DEG), a poly(ethylene glycol) (PEG) with the chemical formula C₂₀H₄₂O₁₁[1], is a versatile liquid polymer increasingly utilized in pharmaceutical and biotechnology applications. Its utility as an excipient, particularly in liquid and semi-solid formulations, is significantly influenced by its hygroscopic nature—the ability to attract and retain water molecules from the surrounding environment.[2] This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, presenting quantitative data, detailed experimental protocols for characterization, and visual representations of these methodologies. Understanding and quantifying the hygroscopicity of DEG is critical for ensuring the stability, efficacy, and shelf-life of moisture-sensitive drug products.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical characteristics is essential for interpreting its hygroscopic behavior.

PropertyValueReference
Molecular Formula C₂₀H₄₂O₁₁--INVALID-LINK--
Average Molecular Weight 458.5 g/mol --INVALID-LINK--
Appearance Colorless, viscous liquidGeneric Material Property
Solubility Soluble in water and many organic solvents--INVALID-LINK--

Quantitative Analysis of Hygroscopicity

Water Vapor Absorption of PEG-400 at Ambient Temperature

The following table summarizes the water absorption of PEG-400 at various relative humidity (RH) levels. This data is extracted from graphical representations of water vapor absorption isotherms.

Relative Humidity (%)Water Content (% w/w)
10~2
20~4
30~6
40~8
50~11
60~15
70~20
80~28
90~40

Note: These values are approximate and have been derived from graphical data for illustrative purposes.

Experimental Protocols for Hygroscopicity Determination

Accurate characterization of the hygroscopic nature of a substance like this compound is crucial for its application in research and drug development. The following are detailed methodologies for key experiments.

Gravimetric Sorption Analysis using Controlled Humidity Chambers

This method involves exposing a sample to a series of controlled relative humidity environments and measuring the change in mass.

4.1.1 Materials and Equipment

  • This compound sample

  • Analytical balance (readable to 0.001 mg)

  • Glass weighing vials with stoppers

  • A series of desiccators

  • Saturated salt solutions to maintain specific relative humidities (e.g., Lithium Chloride for ~11% RH, Magnesium Chloride for ~33% RH, Sodium Chloride for ~75% RH, Potassium Sulfate for ~97% RH at 25°C)

  • Calibrated thermo-hygrometer

  • Forced-air oven

4.1.2 Procedure

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a pre-weighed and dried glass weighing vial.

  • Initial Drying: Place the uncapped vial in a forced-air oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved. This establishes the dry weight of the sample.

  • Equilibration:

    • Place the vial with the dried sample into the first desiccator containing a saturated salt solution providing the lowest relative humidity.

    • Allow the sample to equilibrate at a constant temperature (e.g., 25°C) until a constant weight is recorded. This may take several hours to days.

    • Record the final weight.

  • Incremental Humidity Exposure: Sequentially move the sample to desiccators with progressively higher relative humidities. At each step, allow the sample to equilibrate to a constant weight before moving to the next humidity level.

  • Data Analysis: Calculate the percentage weight gain at each relative humidity level relative to the initial dry weight of the sample. Plot the percentage weight gain (moisture content) against the relative humidity to generate the moisture sorption isotherm.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a high-throughput, automated method for determining moisture sorption characteristics.

4.2.1 Materials and Equipment

  • This compound sample

  • Dynamic Vapor Sorption (DVS) analyzer

  • Sample pans for the DVS instrument

4.2.2 Procedure

  • Instrument Setup: Calibrate the DVS instrument according to the manufacturer's instructions. Set the desired temperature for the analysis (e.g., 25°C).

  • Sample Loading: Place a small, accurately weighed amount of this compound (typically 5-10 mg) onto a DVS sample pan.

  • Drying Stage: Program the DVS to initially expose the sample to a dry nitrogen stream (0% RH) until a stable weight is achieved. This establishes the dry mass.

  • Sorption and Desorption Profile:

    • Program a stepwise increase in relative humidity (e.g., in 10% RH increments from 0% to 90% RH).

    • At each RH step, the instrument will hold the humidity constant until the sample weight stabilizes (a dm/dt value is reached, e.g., <0.002% change in mass per minute).

    • After reaching the maximum RH, program a stepwise decrease in humidity back to 0% RH to obtain the desorption isotherm.

  • Data Analysis: The DVS software automatically plots the change in mass as a function of relative humidity, generating both sorption and desorption isotherms.

Visualizations

Experimental Workflow for Gravimetric Sorption Analysis

G Workflow for Gravimetric Sorpoon Analysis cluster_prep Sample Preparation cluster_equilibration Equilibration at Increasing RH cluster_analysis Data Analysis start Start weigh_sample Weigh this compound start->weigh_sample dry_sample Dry to Constant Weight weigh_sample->dry_sample rh1 Equilibrate at RH 1 dry_sample->rh1 rh2 Equilibrate at RH 2 rh1->rh2 rh_n Equilibrate at RH n rh2->rh_n record_weight Record Weight at Each RH rh_n->record_weight plot_isotherm Plot Sorption Isotherm record_weight->plot_isotherm end end plot_isotherm->end End

Caption: Gravimetric Sorption Analysis Workflow.

Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis

DVS_Workflow Workflow for Dynamic Vapor Sorption (DVS) Analysis cluster_setup Instrument Setup & Sample Loading cluster_run Automated DVS Run cluster_output Data Output start Start load_sample Load Sample into DVS start->load_sample dry_stage Drying at 0% RH load_sample->dry_stage sorption Stepwise Sorption (Increasing RH) dry_stage->sorption desorption Stepwise Desorption (Decreasing RH) sorption->desorption generate_isotherms Generate Sorption/Desorption Isotherms desorption->generate_isotherms end end generate_isotherms->end End

Caption: Dynamic Vapor Sorption (DVS) Analysis Workflow.

Implications for Drug Development

The hygroscopic nature of this compound has several important implications for drug development:

  • Formulation Stability: In liquid or semi-solid formulations, the water content can affect the solubility and stability of the active pharmaceutical ingredient (API). Understanding the equilibrium moisture content of DEG at different ambient humidities is crucial for preventing API degradation or precipitation.

  • Excipient Compatibility: The interaction of DEG with other excipients in a formulation can be influenced by its water content. This can impact the overall physical and chemical stability of the drug product.

  • Packaging and Storage: The hygroscopicity of DEG necessitates careful consideration of packaging materials and storage conditions to prevent excessive moisture uptake, which could alter the product's performance and shelf life.

Conclusion

This compound is a hygroscopic liquid polymer whose interaction with atmospheric moisture is a critical parameter in its application, particularly within the pharmaceutical industry. While specific quantitative data for this compound remains an area for further investigation, the behavior of its close analogue, PEG-400, provides valuable insight into its water absorption characteristics. The experimental protocols detailed in this guide offer robust methodologies for the precise determination of its hygroscopic properties. For researchers and drug development professionals, a thorough understanding and characterization of the hygroscopic nature of this compound are paramount for the successful formulation and stabilization of moisture-sensitive products.

References

An In-depth Technical Guide to the Physical State and Appearance of Decaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of decaethylene glycol, with a focus on its physical state and appearance. The information is presented to support its application in research, particularly in the fields of pharmaceuticals, cosmetics, and chemical manufacturing. This compound, a polyether compound, is valued for its hygroscopic nature, solubility, and low toxicity.[1]

Physical State and Appearance

This compound is typically described as a white to off-white powder or a colorless, viscous liquid.[1][2] Its physical state at ambient temperature is dependent on the surrounding temperature, as its melting point is near room temperature. It can also appear as a lump or a clear liquid.[3][4]

At a standard room temperature of 20°C, this compound is a solid. However, with a melting point of approximately 28°C, it can exist as a semi-solid or a viscous liquid in warmer laboratory environments. When in a liquid state, it is characterized as colorless and viscous.

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource(s)
Molecular FormulaC₂₀H₄₂O₁₁
Molecular Weight458.55 g/mol
Melting Point28 °C (also reported as 25.8-28.3 °C)
Boiling Point280 °C at 7 mmHg; 539.5 °C at 760 mmHg
Density1.1 ± 0.1 g/cm³
Refractive Index1.464

Experimental Protocols

The determination of the physical state and appearance of a compound like this compound follows standard laboratory procedures.

1. Determination of Physical State and Appearance:

  • Objective: To visually inspect and record the physical state and color of this compound at a controlled temperature.

  • Methodology:

    • A sample of this compound is placed in a clean, dry container (e.g., a beaker or watch glass).

    • The sample is observed at a controlled room temperature (e.g., 20-25 °C).

    • The physical state (solid, liquid, semi-solid) and appearance (color, texture) are recorded.

    • For a more detailed description, a spatula can be used to assess the texture of the solid (e.g., crystalline, powder, waxy).

2. Melting Point Determination:

  • Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

  • Methodology (Capillary Method):

    • A small amount of finely powdered this compound is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a slow, controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of this compound.

G cluster_0 Workflow for Physical Property Determination A Sample Preparation B Visual Inspection at Controlled Temperature A->B D Melting Point Determination A->D C Record Physical State and Appearance B->C E Record Melting Point D->E

Workflow for determining the physical properties of a substance.

References

An In-depth Technical Guide to the Physicochemical Properties of Decaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of decaethylene glycol, complete with detailed experimental protocols for their determination. It also explores the critical role of this oligomer in advanced biomedical applications, such as Proteolysis Targeting Chimeras (PROTACs), illustrated through detailed diagrams.

Physicochemical Data of this compound

This compound is a discrete polyethylene glycol (PEG) oligomer with the chemical formula C₂₀H₄₂O₁₁. Its well-defined structure imparts specific physical properties that are crucial for its various applications, particularly in the pharmaceutical sciences.

PropertyValueConditions
Melting Point28 °CStandard Atmosphere
Boiling Point280 °C7 mmHg
Boiling Point539.5 °C760 mmHg

Experimental Protocols for Thermal Analysis

The determination of the melting and boiling points of this compound requires precise methodologies to ensure accurate and reproducible results. The following protocols are standard procedures for the thermal analysis of polyethylene glycols and are directly applicable to this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A sample of 2-5 mg of this compound is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • The sample is first equilibrated at 0 °C.

    • The temperature is then increased to 50 °C at a constant heating rate of 10 °C/min. This initial scan is to erase the thermal history of the sample.

    • The sample is then cooled to 0 °C at a rate of 10 °C/min.

    • Finally, a second heating scan is performed from 0 °C to 50 °C at a heating rate of 10 °C/min. The melting point is determined from this second scan.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the DSC thermogram.

Determination of Boiling Point by Vacuum Distillation

The boiling point of this compound is determined under reduced pressure to prevent thermal decomposition that may occur at its high atmospheric boiling point.

Methodology:

  • Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.

  • Sample Introduction: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Vacuum Application: The system is evacuated to the desired pressure (e.g., 7 mmHg).

  • Heating: The sample is gradually heated using a heating mantle.

  • Boiling Point Determination: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. The pressure should be monitored and kept constant throughout the distillation.

Applications in Drug Development: The Role of this compound in PROTACs

This compound is a commonly used linker in the design of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker plays a crucial role in the efficacy of the PROTAC by controlling the distance and orientation between the target protein and the E3 ligase.

Below is a diagram illustrating the general mechanism of action for a PROTAC, highlighting the position and function of the this compound linker.

PROTAC_Mechanism cluster_0 PROTAC Molecule cluster_1 Cellular Machinery cluster_2 Ternary Complex Formation cluster_3 Protein Degradation Pathway E3_Ligand E3 Ligase Ligand Linker This compound Linker E3_Ligand->Linker E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds to Target_Ligand Target Protein Ligand Linker->Target_Ligand Target_Protein Target Protein (Protein of Interest) Target_Ligand->Target_Protein Binds to Ternary_Complex Target Protein - PROTAC - E3 Ligase Ternary Complex E3_Ligase->Ternary_Complex Target_Protein->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Results in

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC molecule involves a series of chemical reactions to connect the E3 ligase ligand and the target protein ligand via the this compound linker. The following diagram outlines a generalized synthetic workflow.

PROTAC_Synthesis_Workflow start Start Materials E3_Ligand_Synth Synthesize or Procure E3 Ligase Ligand start->E3_Ligand_Synth Target_Ligand_Synth Synthesize or Procure Target Protein Ligand start->Target_Ligand_Synth Linker_Prep Prepare this compound Linker with Reactive Ends start->Linker_Prep Coupling_1 Couple Linker to E3 Ligase Ligand E3_Ligand_Synth->Coupling_1 Coupling_2 Couple Intermediate 1 to Target Protein Ligand Target_Ligand_Synth->Coupling_2 Linker_Prep->Coupling_1 Intermediate_1 Intermediate 1: E3 Ligand-Linker Coupling_1->Intermediate_1 Intermediate_1->Coupling_2 Final_PROTAC Final PROTAC Molecule Coupling_2->Final_PROTAC Purification Purification and Characterization Final_PROTAC->Purification end Final Product Purification->end

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

References

An In-depth Technical Guide to the Mechanism of Action of Polyethylene Glycol (PEG) in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the multifaceted mechanisms through which polyethylene glycol (PEG), a polymer of which decaethylene glycol is a specific oligomer, interacts with and influences biological systems. The primary focus is on the application of PEG in modifying the properties of therapeutic molecules and nanoparticles, a process known as PEGylation.

Core Mechanisms of Action

Polyethylene glycol (PEG) is a synthetic, hydrophilic polyether that is widely utilized in biomedical and pharmaceutical applications due to its biocompatibility, low toxicity, and lack of immunogenicity.[1][2][3] Its mechanism of action in biological systems is not that of a classic pharmacologically active agent that binds to a specific receptor to elicit a defined response. Instead, its effects are primarily steric and physicochemical in nature, fundamentally altering the interaction of the molecule it is attached to with the biological environment.

The most significant application of PEG in biological systems is PEGylation , the covalent or non-covalent attachment of PEG chains to therapeutic molecules such as proteins, peptides, antibody fragments, and nanoparticles.[4][5] This process modifies the physicochemical properties of the parent molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.

The "Stealth Effect" and Enhanced Pharmacokinetics

The primary mechanism by which PEGylation enhances the therapeutic potential of drugs is by creating a "stealth effect". This is achieved through the formation of a hydrophilic cloud around the conjugated molecule. The flexible and highly hydrated PEG chains create a steric hindrance that masks the surface of the therapeutic agent from the surrounding biological milieu.

This steric shielding has several key consequences:

  • Reduced Renal Clearance: The increased hydrodynamic volume of the PEGylated molecule prevents its rapid filtration by the kidneys, significantly prolonging its circulation half-life. For instance, PEGylated interferon-α exhibits a 5 to 10-fold longer half-life compared to its non-PEGylated counterpart.

  • Decreased Proteolytic Degradation: The PEG layer physically blocks the access of proteolytic enzymes to the protein or peptide surface, protecting it from degradation and increasing its stability in vivo.

  • Reduced Immunogenicity and Antigenicity: By masking antigenic epitopes on the surface of therapeutic proteins, PEGylation minimizes recognition by the immune system, thereby reducing the risk of an immune response and antibody-mediated neutralization.

  • Altered Biodistribution: The modified size and surface properties can lead to passive accumulation in tissues with leaky vasculature, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.

However, it is important to note that some studies have reported that PEGylation can also increase protein adsorption and may not always lead to prolonged circulation times, suggesting a complex interplay of factors.

Protein-PEG Interactions

The interaction between PEG and proteins is complex and can be both direct and indirect. While PEG is often considered to be protein-repellent, evidence suggests that direct interactions can occur, particularly in aqueous solutions. The nature of this interaction is dependent on the molecular weight of the PEG. For example, PEGs with a molecular weight of 400 or greater can lead to preferential hydration of the protein, a phenomenon linked to steric exclusion. This interaction can have a large unfavorable free energy, which is the basis for PEG's use as a protein precipitating agent. Conversely, other studies have shown that PEG can interact with proteins, inducing conformational changes.

Cellular Uptake and Intracellular Trafficking

PEG and PEGylated entities can be internalized by cells. Studies have shown that the cellular uptake of PEG is a time- and dose-dependent process. The mechanism of uptake appears to be dependent on the molecular weight of the PEG.

  • Low Molecular Weight PEGs (<2000 Da): Uptake primarily occurs via passive diffusion.

  • High Molecular Weight PEGs (>5000 Da): Uptake involves a combination of passive diffusion and caveolae-mediated endocytosis.

The uptake process is energy-dependent but does not appear to be mediated by specific receptors. Once inside the cell, fluorescently-labeled PEG has been observed predominantly in the cytoplasm, with a significant amount also localizing to the nucleus, indicating its ability to cross both the plasma and nuclear membranes. The intracellular fate of PEG can be influenced by the molecule it is conjugated to, with localization observed in lysosomes, endoplasmic reticulum, and mitochondria.

Modulation of Signaling Pathways

While not a direct signaling molecule, PEG has been shown to modulate specific intracellular signaling pathways.

  • SNAIL/β-catenin Signaling: In the context of colon carcinogenesis, PEG has been demonstrated to suppress epithelial proliferation by modulating the SNAIL/β-catenin signaling pathway. It achieves this by increasing the expression of E-cadherin and decreasing the mRNA levels of SNAIL.

  • Pro-inflammatory Signaling: Some studies have indicated that certain types of PEG can exert a proinflammatory activity on human immune cells, leading to the increased secretion of cytokines such as IFN-γ, TNF-α, and various interleukins. This effect appears to be independent of Toll-like receptor (TLR) signaling.

  • Redox and Apoptotic Signaling: PEG-containing biomaterials have been shown to modulate cellular redox and apoptosis through the generation of reactive oxygen species (ROS).

Quantitative Data

The following tables summarize quantitative data related to the biological effects of PEG and PEGylation.

Table 1: Cellular Uptake and Biocompatibility of PEG

Parameter Value Biological System Reference
PEG Accumulation 60-80 µg/mg cell protein J774A.1 mouse macrophages (40 kDa PEG, 30h exposure)

| Fibrotic Overgrowth | Significantly less with PEG vs. PLL | Subcutaneous and intramuscular implants in Lewis rats | |

Table 2: Effect of PEG Molecular Weight on Cellular Viability and Osmolality

PEG Molecular Weight (Da) Cell Viability (% of control, MTT assay) Osmolality (mOsmol/kg, 30 w/v% solution) Reference
200 ~25% 3574
400 ~40% 1963
1000 ~80% 1363
4000 ~95% 877

| 20,000 | ~98% | 1174 | |

Table 3: Pharmacokinetic and Pharmacodynamic Effects of PEGylation

Parameter Effect of PEGylation Example Reference
Plasma Half-life 5-10 fold increase PEGylated interferon-α
IC50 (PSMA affinity) 8.06 ± 0.91 nM (PEG4) vs. 6.13 ± 0.79 nM (PEG8) 68Ga-labeled PSMA inhibitors

| Water Solubility (LogD7.4) | Decrease from -2.64 to -4.23 | 68Ga-labeled PSMA inhibitor with PEG8 | |

Experimental Protocols

This section details methodologies for key experiments cited in the literature for studying the biological effects of PEG.

Protocol for Protein PEGylation and Characterization

Objective: To covalently attach PEG to a protein and characterize the resulting conjugate.

Methodology:

  • Protein Preparation: Dissolve the protein (e.g., bovine serum albumin) in a suitable buffer, typically a sodium bicarbonate buffer at pH 8.5.

  • PEG Activation (if necessary): Many PEG reagents are commercially available in an activated form (e.g., PEG-NHS ester for targeting primary amines). If starting with a non-activated PEG, it must first be functionalized. For example, reacting PEG with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to create an NHS ester.

  • Conjugation Reaction: Add the activated PEG reagent to the protein solution. The molar ratio of PEG to protein is a critical parameter to control the degree of PEGylation. The reaction is typically carried out at room temperature or 4°C with gentle stirring for a specified duration (e.g., 2-4 hours). The reaction targets primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group.

  • Reaction Termination: The reaction can be terminated by adding a small molecule with a primary amine, such as ethanolamine or glycine, to quench the unreacted activated PEG.

  • Purification: The PEGylated protein is purified from unreacted PEG and protein using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography.

  • Characterization:

    • Degree of PEGylation: Determined by techniques like MALDI-TOF mass spectrometry, which shows a molecular weight shift corresponding to the number of attached PEG chains.

    • Purity and Aggregation: Assessed using SEC and SDS-PAGE.

    • Conformational Integrity: Analyzed using circular dichroism (CD) spectroscopy.

    • Quantification of Free Amino Groups: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the remaining free amino groups on the protein surface after PEGylation, providing an indirect measure of the extent of conjugation.

Protocol for Cellular Uptake of PEG

Objective: To quantify the cellular internalization of PEG.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., MDCK-hMDR1 cells or J774A.1 macrophages) to confluency in appropriate culture plates.

  • Incubation with PEG: Incubate the cells with various concentrations of fluorescently labeled PEG (e.g., FITC-PEG) for different time points (e.g., 1, 4, 24 hours) at 37°C. A control incubation should be performed at 4°C to assess for energy-dependent uptake.

  • Washing: After incubation, extensively wash the cells with cold phosphate-buffered saline (PBS) to remove any non-internalized PEG. An acid wash (e.g., with a low pH buffer) can also be used to remove surface-bound PEG.

  • Quantification:

    • Fluorometry: Lyse the cells and measure the fluorescence intensity of the cell lysate using a fluorometer. A standard curve of known FITC-PEG concentrations is used for quantification. The results can be normalized to the total cell protein content, determined by a protein assay like the BCA assay.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence of individual cells using a flow cytometer to determine the percentage of cells that have taken up the FITC-PEG and the mean fluorescence intensity.

  • Visualization:

    • Confocal Microscopy: Plate cells on glass coverslips and, after incubation with FITC-PEG and washing, fix the cells and mount them for imaging with a confocal microscope to visualize the subcellular localization of the internalized PEG.

Protocol for Assessing PEG's Effect on SNAIL/β-catenin Signaling

Objective: To determine if PEG modulates the SNAIL/β-catenin signaling pathway in colon cancer cells.

Methodology:

  • Cell Culture and Treatment: Culture a colon cancer cell line (e.g., HT-29) in appropriate media. Treat the cells with a specific concentration of PEG (e.g., 5% PEG) for a defined period (e.g., 24 hours).

  • Protein Expression Analysis (Western Blotting):

    • Lyse the cells in a suitable buffer (e.g., Laemmli SDS-stop buffer).

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against E-cadherin and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

  • mRNA Expression Analysis (RT-qPCR):

    • Isolate total RNA from the treated and control cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform quantitative PCR (qPCR) using primers specific for SNAIL and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative mRNA expression of SNAIL using the ΔΔCt method.

Visualizations

The following diagrams illustrate key mechanisms and workflows related to the biological action of PEG.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Protein Therapeutic Protein Conjugation PEGylation Reaction (pH 7-9) Protein->Conjugation ActivatedPEG Activated PEG (e.g., PEG-NHS) ActivatedPEG->Conjugation Purification Chromatography (e.g., SEC) Conjugation->Purification Crude Product Product PEGylated Protein Purification->Product MassSpec Mass Spectrometry (Degree of PEGylation) SDS_PAGE SDS-PAGE (Purity) ActivityAssay Biological Activity Assay Product->MassSpec Product->SDS_PAGE Product->ActivityAssay

Caption: Workflow for the synthesis and characterization of a PEGylated protein.

Pharmacokinetic_Effects cluster_properties Physicochemical Changes cluster_outcomes Pharmacokinetic Outcomes PEGylation PEGylation HydrodynamicVolume Increased Hydrodynamic Volume PEGylation->HydrodynamicVolume StericHindrance Steric Hindrance ('Stealth Effect') PEGylation->StericHindrance Masking Masking of Surface Charges & Epitopes PEGylation->Masking RenalClearance Decreased Renal Clearance HydrodynamicVolume->RenalClearance Proteolysis Decreased Proteolysis StericHindrance->Proteolysis Immunogenicity Decreased Immunogenicity Masking->Immunogenicity Circulation Increased Circulation Half-Life RenalClearance->Circulation Proteolysis->Circulation Immunogenicity->Circulation

Caption: Logical diagram of how PEGylation improves drug pharmacokinetics.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEG_low Low MW PEG (<2 kDa) PassiveDiffusion Passive Diffusion PEG_low->PassiveDiffusion PEG_high High MW PEG (>5 kDa) PEG_high->PassiveDiffusion Endocytosis Caveolae-mediated Endocytosis PEG_high->Endocytosis Cytoplasm Cytoplasm PassiveDiffusion->Cytoplasm Endocytosis->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Organelles Lysosomes, ER, Mitochondria Cytoplasm->Organelles

Caption: Cellular uptake mechanisms of polyethylene glycol based on molecular weight.

Snail_BetaCatenin_Pathway PEG Polyethylene Glycol (PEG) SNAIL SNAIL mRNA PEG->SNAIL decreases E_cadherin E-cadherin Protein PEG->E_cadherin increases SNAIL->E_cadherin represses Proliferation Epithelial Proliferation E_cadherin->Proliferation inhibits

Caption: PEG modulates the SNAIL/β-catenin signaling pathway to suppress proliferation.

References

The Advent of a Polymer: A Technical History of Decaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide on the Discovery, Synthesis, and Characterization of a Key Oligoethylene Glycol

Introduction

Decaethylene glycol (DEG10), a monodisperse oligoethylene glycol with the formula H(OCH₂CH₂)₁₀OH, represents a significant progression in polymer chemistry from early polydisperse mixtures to precisely defined macromolecules. While not distinguished by a singular moment of discovery, its history is intrinsically linked to the broader development of polyethylene glycols (PEGs). This technical guide details the historical arc of DEG10's emergence, from the foundational synthesis of polyethers to modern, controlled polymerization techniques that enable its production as a pure substance. It serves as a resource for researchers, scientists, and professionals in drug development, providing key historical context, physicochemical data, detailed experimental protocols, and a visualization of its synthetic logic.

Historical Context: From Polydisperse Mixtures to Pure Oligomers

The story of this compound begins with the initial synthesis of its parent family, the polyethylene glycols. In 1859, Portuguese chemist A.V. Lourenço and, independently, French chemist Charles Adolphe Wurtz, were the first to produce polymers of ethylene oxide.[1] Wurtz's work, in particular, involved reacting ethylene oxide with water or ethylene glycol, leading to the formation of a mixture of oligoethylene glycols.[2][3][4] These early syntheses, often catalyzed by acids or bases, produced a polydisperse mixture of polymers with varying chain lengths.[2] The isolation of a specific oligomer like this compound from such a mixture would have been exceedingly difficult with the fractional distillation techniques of the era.

A critical theoretical leap came from German chemist Hermann Staudinger in the 1920s. His groundbreaking work established the concept of "macromolecules," proposing that polymers were long-chain molecules held together by covalent bonds, not mere aggregates of smaller molecules. This framework was essential for understanding the nature of substances like polyethylene glycols and paved the way for more controlled synthetic approaches.

The development of specific, monodisperse PEGs like this compound is a more modern achievement, driven by the needs of the pharmaceutical and biomedical fields for precisely defined linker and conjugation chemistries. Traditional polymerization of ethylene oxide results in a Gaussian distribution of molecular weights, making the isolation of a single oligomer challenging. To overcome this, chemists developed stepwise, iterative synthesis strategies that build the polymer chain in a controlled manner, one or a few monomer units at a time. These methods, often relying on the principles of the Williamson ether synthesis and employing protecting group strategies, are the cornerstone of modern monodisperse PEG production.

Physicochemical Properties of this compound

The precise control afforded by modern synthesis allows for the accurate characterization of this compound's properties. Below is a summary of its key quantitative data.

PropertyValueSource(s)
Chemical Formula C₂₀H₄₂O₁₁
Molecular Weight 458.55 g/mol
CAS Number 5579-66-8
Appearance White to off-white powder or colorless liquid
Melting Point 28 °C
Boiling Point 280 °C at 7 mmHg
Purity (Typical) >90% (GC)

Synthesis of Monodisperse this compound

The synthesis of monodisperse this compound requires a stepwise approach to build the polymer chain to a precise length of ten ethylene glycol units. The following sections describe the logical workflow and a representative experimental protocol based on iterative Williamson ether synthesis using a protecting group strategy.

Logical Workflow for Iterative Synthesis

The core principle of modern monodisperse PEG synthesis is the iterative addition of a defined oligoethylene glycol building block. This prevents the uncontrolled chain propagation seen in simple anionic polymerization. A common strategy involves using a tetraethylene glycol (PEG4) monomer that is functionalized with a leaving group (like a tosylate) on one end and a temporary protecting group (like a dimethoxytrityl group) on the other.

The logical flow of this synthesis is depicted in the diagram below. The process starts with a PEG building block anchored to a solid support or a starting molecule. A cycle of deprotection, coupling with an activated monomer, and re-protection (or further deprotection for the next cycle) extends the chain in a controlled fashion.

Synthesis_Workflow cluster_cycle Iterative Elongation Cycle Start Start with HO-(EG)n-OR Deprotect Step 1: Deprotection (e.g., Acid) Start->Deprotect Remove R Couple Step 2: Coupling (Williamson Ether) + TsO-(EG)m-O-Protect Deprotect->Couple Activate OH group Result Result: HO-(EG)n+m-O-Protect Couple->Result Form new ether bond Final Final Product: HO-(EG)10-OH Result->Final Repeat cycles until n+m=10, then final deprotection

Fig. 1: Iterative workflow for monodisperse PEG synthesis.
Representative Experimental Protocol

The following protocol describes a chromatography-free, iterative synthesis of a monodisperse oligoethylene glycol, adapted from methodologies reported in the literature for building precise PEG chains. This example illustrates the synthesis of an 8-unit oligomer (Octaethylene Glycol) from a 4-unit (Tetraethylene Glycol) starting material and building block, demonstrating the core steps that would be extended to produce a 10-unit chain.

Objective: To synthesize Octaethylene Glycol Monotosylate from Tetraethylene Glycol via an iterative Williamson ether synthesis.

Materials:

  • Tetraethylene glycol (PEG4)

  • Trityl chloride (Trt-Cl)

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Pyridine

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF), anhydrous

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Monotritylation of Tetraethylene Glycol (HO-PEG4-OTrt)

  • Dissolve tetraethylene glycol (1 equivalent) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trityl chloride (0.5 equivalents) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, HO-PEG4-OTrt. This step relies on the statistical preference for single protection due to the stoichiometry and does not require chromatography.

Step 2: Tosylation of Monotritylated PEG4 (TsO-PEG4-OTrt)

  • Dissolve the crude HO-PEG4-OTrt (1 equivalent) in dichloromethane and pyridine.

  • Cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Pour the reaction mixture into cold water and extract with dichloromethane.

  • Wash the combined organic layers with 1M HCl, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the activated building block, TsO-PEG4-OTrt.

Step 3: Williamson Ether Synthesis for Chain Elongation (TrtO-PEG8-OH)

  • Prepare a suspension of sodium hydride (1.5 equivalents) in anhydrous THF.

  • Slowly add a solution of HO-PEG4-OTrt (1 equivalent, from Step 1) in anhydrous THF to the NaH suspension. Stir for 30 minutes at room temperature to form the alkoxide.

  • Add a solution of the tosylated building block, TsO-PEG4-OTrt (1.2 equivalents, from Step 2), in anhydrous THF to the reaction mixture.

  • Heat the reaction to 40 °C and stir for 24 hours.

  • Cool the reaction and quench carefully by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine to remove unreacted hydrophilic starting materials and byproducts.

  • Dry the organic phase, filter, and concentrate to yield crude TrtO-PEG8-OH.

Step 4: Final Deprotection (Detritylation) to Yield HO-PEG8-OH

  • Dissolve the crude TrtO-PEG8-OH in a solution of 5% trifluoroacetic acid in dichloromethane.

  • Stir at room temperature for 1 hour.

  • Neutralize the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product, HO-PEG8-OH.

To synthesize this compound (HO-PEG10-OH), this iterative process would be modified, for example, by coupling a protected hexaethylene glycol (PEG6) with an activated tetraethylene glycol (PEG4) building block, or through other combinations of iterative additions.

Conclusion

The journey to producing monodisperse this compound mirrors the evolution of polymer science itself—from the creation of ill-defined mixtures to the precise, atomic-level control of molecular architecture. Its history is not one of a single discovery but of a gradual, needs-driven development built upon the foundational principles of Wurtz, Staudinger, and Williamson. The ability to synthesize this compound and other monodisperse PEGs with high purity has been a critical enabler for advancements in drug delivery, bioconjugation, and materials science, where molecular precision is paramount. The complex, multi-step synthetic strategies developed for these molecules underscore the sophistication of modern organic chemistry and provide researchers with invaluable tools for scientific innovation.

References

Decaethylene Glycol in Fundamental Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Decaethylene glycol (DEG), a monodisperse polyethylene glycol (PEG) with ten ethylene glycol repeat units, has emerged as a critical component in various domains of fundamental and applied research. Its defined length, hydrophilicity, and biocompatibility make it an ideal building block for sophisticated molecular architectures. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its role as a flexible linker in Proteolysis Targeting Chimeras (PROTACs), as a functional component in advanced drug delivery systems, and as a surface passivation agent for sensitive biophysical studies. This document furnishes researchers with detailed experimental protocols, quantitative data for structure-activity relationships, and visual diagrams of key mechanisms and workflows to facilitate the integration of this compound into novel research applications.

Introduction to this compound

This compound (HO-(CH₂CH₂O)₁₀-H) is a distinct entity within the broader class of polyethylene glycols. Unlike polydisperse PEG mixtures, DEG offers a precise molecular length and weight (458.5 g/mol )[1], which is crucial for applications where stoichiometry and spatial relationships are paramount. Its high water solubility, low toxicity, and lack of immunogenicity are properties that have propelled its use in the biomedical field[2]. Functionally, DEG can be derivatized at its terminal hydroxyl groups to introduce a wide array of reactive moieties (e.g., amines, carboxylic acids, azides, alkynes, NHS esters), enabling its covalent conjugation to proteins, peptides, small molecules, and material surfaces[3][4].

Application I: Linker in Targeted Protein Degradation (PROTACs)

One of the most impactful applications of this compound is as a linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by recruiting it to an E3 ubiquitin ligase. The linker's role is not merely to connect the target-binding ligand (warhead) and the E3 ligase-binding ligand (anchor), but to critically influence the formation, stability, and geometry of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).

Mechanism of Action

The PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the cell's proteasome. The PROTAC is then released and can act catalytically to degrade multiple target protein molecules. The length and flexibility of the DEG linker are critical for allowing the two proteins to adopt a productive orientation for efficient ubiquitination.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC Binding PROTAC PROTAC (Warhead-DEG Linker-Anchor) E3 E3 Ubiquitin Ligase E3->TC Recruitment Proteasome Proteasome TC->Proteasome Recognition Ub Ubiquitin Ub->TC Poly-ubiquitination Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.
Quantitative Data: Linker Length vs. Degradation Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized. A linker that is too short may cause steric hindrance, preventing ternary complex formation, while an overly long linker can lead to unproductive complexes. This compound (10 PEG units, ~35-40 atoms in length) often represents a favorable starting point or member of a library for linker optimization studies.

Target ProteinE3 LigaseLinker Composition (PEG Units)DC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1VHL3 (12 atoms)>1000<10
TBK1VHL6 (21 atoms)396
TBK1 VHL ~10 (29 atoms) 292 76
BRD4CRBN31898
BRD4CRBN44.9>95
BRD4CRBN52.9>95
Table 1: Representative data showing the impact of PEG linker length on PROTAC efficacy. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation percentage. Data for TBK1 is illustrative of the principle that linkers require a minimum length for activity.
Experimental Protocol: Synthesis of a DEG-Linked PROTAC

This protocol outlines a general, two-step synthesis of a PROTAC using a this compound linker via amide bond formation. It assumes the starting materials are: a warhead with a carboxylic acid handle, a bifunctional DEG linker (e.g., amine-PEG10-Boc), and an anchor with an amine handle.

PROTAC_Synthesis_Workflow Start Start Materials: - Warhead-COOH - H₂N-PEG10-Boc - Anchor-NH₂ Step1 Step 1: Amide Coupling (HATU, DIPEA in DMF) Start->Step1 Intermediate Intermediate: Warhead-PEG10-Boc Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA in DCM) Intermediate->Step2 Intermediate2 Intermediate: Warhead-PEG10-NH₂ Step2->Intermediate2 Step3 Step 3: Amide Coupling (Anchor-COOH, HATU, DIPEA) Intermediate2->Step3 Final Final PROTAC: Warhead-PEG10-Anchor Step3->Final Purify Purification (HPLC) Final->Purify

Workflow for solid-phase PROTAC synthesis.

Materials:

  • Warhead-COOH (1 eq)

  • Amine-PEG10-Boc (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 Ligase Ligand-NH₂ (e.g., pomalidomide derivative) (1.1 eq)

  • Standard workup and purification reagents (Ethyl acetate, LiCl, NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Step 1: Coupling of Warhead to DEG Linker a. Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere. b. Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of Amine-PEG10-Boc in DMF to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS. e. Upon completion, perform an aqueous workup and extract the product. Purify the intermediate (Warhead-PEG10-Boc) by flash column chromatography.

  • Step 2: Boc Deprotection a. Dissolve the purified Warhead-PEG10-Boc in DCM. b. Add TFA (20-50% v/v) to the solution at 0°C. c. Allow the reaction to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS). d. Remove the solvent and excess TFA under reduced pressure to yield the amine intermediate (Warhead-PEG10-NH₂).

  • Step 3: Coupling of E3 Ligase Ligand a. In a separate flask, activate the carboxylic acid of the E3 ligase ligand using the procedure from Step 1a-b. b. Add the Warhead-PEG10-NH₂ intermediate to the activated E3 ligase ligand solution. c. Stir at room temperature for 12-24 hours. d. Upon completion, perform a standard workup and purify the final PROTAC molecule by preparative HPLC.

Application II: Drug Delivery and Nanoparticle Formulation

The principle of "PEGylation"—attaching PEG chains to molecules or nanoparticles—is a cornerstone of modern drug delivery. This compound, as a discrete PEG derivative, is used to construct well-defined drug conjugates and functionalize nanoparticles. The hydrophilic and flexible DEG layer can increase drug solubility, extend circulation half-life by reducing renal clearance and opsonization, and provide a spacer for attaching targeting ligands.

Mechanism: Steric Stabilization of Nanoparticles

When incorporated into lipid-based nanoparticles (e.g., liposomes or LNPs), DEG derivatives like DSPE-PEG(10) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine conjugated to DEG) orient themselves with the lipid tails in the nanoparticle membrane and the hydrophilic DEG chain extending into the aqueous environment. This creates a hydrated layer on the nanoparticle surface that sterically hinders the adsorption of plasma proteins (opsonins), thereby preventing recognition by the reticuloendothelial system and prolonging circulation time.

Nanoparticle_Stabilization cluster_0 Unmodified Nanoparticle cluster_1 DEG-Modified Nanoparticle NP1 Lipid Nanoparticle Macrophage Macrophage NP1->Macrophage Rapid Clearance Opsonin Opsonin (Protein) Opsonin->NP1 Non-specific Adsorption NP2 Lipid Nanoparticle Long_Circulation Prolonged Circulation NP2->Long_Circulation Opsonin2 Opsonin (Protein) Opsonin2->NP2 Binding Inhibited

Steric hindrance by DEG prevents opsonization.
Quantitative Data: Effect of PEGylation on Protein Adsorption

The ability of a PEG layer to resist protein adsorption is fundamental to its function in drug delivery. This effect can be quantified by measuring the amount of protein that binds to a surface before and after modification.

Surface TypeAdsorbed Fibrinogen (ng/cm²)Reduction in Adsorption (%)Reference
Unmodified Hydrogel~150-
DEG-modified Hydrogel ~15 ~90%
Unmodified Silica~35-
PEG-grafted Silica <5 >85%
Table 2: Representative data showing the significant reduction in non-specific protein (fibrinogen) adsorption on surfaces modified with PEG derivatives. Data is synthesized from similar PEG-modification studies.
Experimental Protocol: Formulation of DEG-Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating a DSPE-PEG derivative containing a this compound chain.

Materials:

  • Primary phospholipid (e.g., DMPC - 1,2-dimyristoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG(10) (or other DEG derivative like DSPE-PEG2000, where DEG is a component)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Drug to be encapsulated (optional)

Procedure:

  • Lipid Film Preparation: a. Dissolve the primary lipid, cholesterol, and DSPE-PEG(10) in chloroform in a round-bottom flask. A typical molar ratio might be 50:45:5 (Lipid:Cholesterol:DSPE-PEG). b. Attach the flask to a rotary evaporator. Rotate the flask under vacuum to evaporate the organic solvent, creating a thin, uniform lipid film on the inner wall. c. Continue to dry the film under high vacuum for at least 2 hours to remove all residual solvent.

  • Hydration: a. Add the aqueous hydration buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. b. Agitate the flask by vortexing or gentle shaking above the lipid's phase transition temperature. This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization): a. To produce smaller, unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized. b. Extrusion: Load the suspension into an extruder and repeatedly pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is the preferred method for creating uniformly sized liposomes. c. Sonication: Alternatively, use a probe sonicator or bath sonicator to break down the MLVs into SUVs. This method can be less consistent than extrusion.

  • Purification: a. To remove any unencapsulated drug, the liposome suspension can be purified using size exclusion chromatography or dialysis.

Application III: Surface Passivation for Biophysical Studies

In sensitive biophysical techniques like single-molecule fluorescence microscopy (e.g., TIRF) and biosensing (e.g., SPR), preventing the non-specific adsorption of biomolecules to surfaces is paramount. This compound derivatives are used to create robust, protein-repellent coatings on glass, silica, or gold surfaces. This "passivation" ensures that observed molecular interactions are specific and not artifacts of surface binding.

Mechanism: Creating a Bio-inert Surface

A dense layer of DEG, covalently attached to a surface, creates a hydrophilic, flexible, and sterically-hindering barrier. This layer disrupts the hydrophobic and electrostatic interactions that typically drive protein adsorption. A small fraction of the DEG chains can be functionalized with biotin or other handles to allow the specific, controlled immobilization of desired biomolecules for study.

Surface_Passivation Start Clean Glass Coverslip Step1 Silanization (e.g., APTES) Start->Step1 Creates -OH groups Intermediate Amine-functionalized Surface (-NH₂) Step1->Intermediate Deposits -NH₂ groups Step2 PEGylation Reaction (mPEG-SVA, Biotin-PEG-SVA) Intermediate->Step2 NHS esters react with amines Final Passivated Surface (Dense DEG Layer with Biotin Handles) Step2->Final

Workflow for surface passivation with DEG.
Experimental Protocol: Passivation of Glass Coverslips for Single-Molecule Imaging

This protocol is adapted from established methods for preparing surfaces for single-molecule fluorescence studies.

Materials:

  • Glass coverslips and microscope slides

  • Methanol, Glacial Acetic Acid

  • N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane (APTES)

  • Methoxy-PEG-Succinimidyl Valerate (mPEG-SVA, e.g., MW 5,000)

  • Biotin-PEG-Succinimidyl Valerate (Biotin-PEG-SVA, e.g., MW 5,000)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5)

  • Sonicator, Nitrogen gas source

Procedure:

  • Cleaning: a. Thoroughly clean slides and coverslips using sonication in a series of solvents, typically starting with acetone, followed by potassium hydroxide (KOH), and piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme care ). Rinse extensively with Milli-Q water between each step.

  • Silanization (Amine Functionalization): a. Prepare a silanization solution by adding APTES and glacial acetic acid to methanol. b. Immerse the cleaned, dry coverslips in the solution for 10-40 minutes. This process deposits a layer of reactive primary amine groups on the glass surface. c. Rinse thoroughly with methanol and then Milli-Q water. Dry completely with a stream of nitrogen gas.

  • PEGylation: a. Prepare the PEGylation solution immediately before use. Weigh mPEG-SVA and Biotin-PEG-SVA (e.g., at a 99:1 or 98:2 mass ratio) and dissolve in 0.1 M sodium bicarbonate buffer. b. Centrifuge the solution to pellet any aggregates. c. Sandwich a 70-80 µL drop of the PEG solution between a silanized slide and coverslip. The NHS ester groups on the PEG molecules will react with the amine groups on the surface, forming stable amide bonds. d. Incubate in a humid chamber for at least 3 hours, or overnight, to allow the reaction to go to completion.

  • Final Wash and Storage: a. Separate the slide and coverslip and rinse them extensively with Milli-Q water to remove any unbound PEG. b. Dry thoroughly with nitrogen. c. The passivated surfaces are now ready for the assembly of microfluidic chambers and subsequent single-molecule experiments. They can be stored under vacuum at -20°C for future use.

Conclusion

This compound is a powerful and versatile tool in the modern research laboratory. Its precisely defined structure overcomes the limitations of polydisperse polymers, enabling the rational design of complex molecular systems. As a linker in PROTACs, it allows for the systematic tuning of degrader efficacy. In drug delivery, it provides a discrete component for building "stealth" nanoparticles with improved pharmacokinetic profiles. For advanced microscopy and biosensing, it is essential for creating bio-inert surfaces that reduce noise and artifacts. The protocols and data presented in this guide provide a framework for researchers to leverage the unique properties of this compound to advance their investigations in drug discovery, nanomedicine, and biophysics.

References

Methodological & Application

Application Notes and Protocols for Decaethylene Glycol as a Non-Ionic Surfactant in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of decaethylene glycol and its derivatives, particularly this compound monododecyl ether, as a non-ionic surfactant in various pharmaceutical and research formulations.

Introduction to this compound and its Surfactant Properties

This compound is a polyether compound known for its solubility and hygroscopic properties.[1] When functionalized with a hydrophobic alkyl chain, such as in this compound monododecyl ether (also known as polyoxyethylene (10) lauryl ether or C12E10), it forms a potent non-ionic surfactant.[2][3][4] This amphiphilic nature, possessing both a hydrophilic polyoxyethylene head and a lipophilic dodecyl tail, allows it to reduce surface tension and form micelles in aqueous solutions, making it valuable for a range of applications in drug formulation and research.[5]

Non-ionic surfactants like this compound monododecyl ether are favored in many pharmaceutical applications due to their low toxicity and compatibility with a wide range of materials. They are effective emulsifiers, solubilizers, and wetting agents.

Physicochemical Properties of this compound Monododecyl Ether

A clear understanding of the physicochemical properties of this compound monododecyl ether is crucial for its effective use in formulations. The key quantitative data is summarized in the table below.

PropertyValueReferences
Synonyms Polyoxyethylene (10) lauryl ether, C12E10
CAS Number 9002-92-0
Molecular Formula C₃₂H₆₆O₁₁
Molecular Weight 626.86 g/mol
Appearance Semisolid (with a melting point of approximately 24 °C)
Critical Micelle Concentration (CMC) Approximately 0.065 mM in aqueous solution
Calculated Hydrophilic-Lipophilic Balance (HLB) 13.9

Key Applications and Experimental Protocols

This compound monododecyl ether is a versatile tool in formulation science. Below are detailed protocols for some of its key applications.

Formulation of Oil-in-Water (O/W) Emulsions

This compound monododecyl ether is an effective emulsifier for creating stable oil-in-water emulsions, which are common formulations for drug delivery.

Experimental Protocol: Preparation of an Oil-in-Water Emulsion

Objective: To prepare a stable oil-in-water emulsion using this compound monododecyl ether as the emulsifying agent.

Materials:

  • This compound monododecyl ether (C12E10)

  • Oil phase (e.g., mineral oil, soybean oil)

  • Aqueous phase (e.g., deionized water, phosphate-buffered saline)

  • Magnetic stirrer with heating plate

  • Homogenizer (e.g., high-shear mixer or sonicator)

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, heat the aqueous phase to 65-70°C.

    • Add the required amount of this compound monododecyl ether to the heated aqueous phase and stir until completely dissolved. A typical concentration range is 1-5% (w/v).

  • Preparation of the Oil Phase:

    • In a separate beaker, heat the oil phase to 65-70°C.

  • Emulsification:

    • Slowly add the heated oil phase to the heated aqueous phase containing the surfactant while stirring continuously with a magnetic stirrer.

    • Once all the oil has been added, subject the mixture to high-shear homogenization for 5-10 minutes. The speed and duration of homogenization will influence the droplet size of the emulsion.

  • Cooling and Finalization:

    • Allow the emulsion to cool to room temperature while stirring gently.

    • Transfer the final emulsion to a suitable container for storage.

Workflow for Oil-in-Water Emulsion Formulation

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_final Finalization A Heat Aqueous Phase (65-70°C) B Dissolve C12E10 in Aqueous Phase A->B D Slowly Add Oil Phase to Aqueous Phase with Stirring B->D C Heat Oil Phase (65-70°C) C->D E High-Shear Homogenization (5-10 min) D->E F Cool to Room Temperature with Gentle Stirring E->F G Store Emulsion F->G

Workflow for preparing an oil-in-water emulsion.
Solubilization of Hydrophobic Drugs

The micellar properties of this compound monododecyl ether can be harnessed to increase the aqueous solubility of poorly soluble drugs, a critical step in the development of many pharmaceutical formulations.

Experimental Protocol: Solubilization of a Hydrophobic Drug

Objective: To enhance the aqueous solubility of a hydrophobic drug using this compound monododecyl ether micelles.

Materials:

  • This compound monododecyl ether (C12E10)

  • Hydrophobic drug (e.g., paclitaxel, curcumin)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vortex mixer

  • Shaking incubator or water bath

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Prepare Surfactant Solutions:

    • Prepare a series of aqueous solutions of this compound monododecyl ether at concentrations above its CMC (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

  • Drug Solubilization:

    • Add an excess amount of the hydrophobic drug to each surfactant solution.

    • Vortex the mixtures vigorously for 1-2 minutes.

    • Incubate the mixtures in a shaking incubator or water bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Sample Preparation for Analysis:

    • After incubation, centrifuge the samples to pellet the undissolved drug.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved drug particles.

  • Quantification:

    • Quantify the concentration of the solubilized drug in the filtrate using a suitable and validated analytical method.

    • Plot the drug solubility as a function of the surfactant concentration to determine the solubilization capacity.

Logical Relationship of Micellar Solubilization

G cluster_conditions Initial State cluster_process Process cluster_result Final State A Hydrophobic Drug (Low Aqueous Solubility) D Partitioning of Drug into Micellar Core A->D B Aqueous Solution of C12E10 (Concentration > CMC) C Micelle Formation B->C C->D E Increased Apparent Aqueous Solubility of Drug D->E

Conceptual diagram of micellar solubilization.
Protein Stabilization Assays

Non-ionic surfactants can be used to prevent protein aggregation and improve stability, which is crucial for the formulation of therapeutic proteins. A common method to assess protein stability is the thermal shift assay.

Experimental Protocol: Protein Thermal Shift Assay

Objective: To evaluate the effect of this compound monododecyl ether on the thermal stability of a protein.

Materials:

  • Purified protein of interest

  • This compound monododecyl ether (C12E10)

  • SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Real-time PCR instrument capable of performing a melt curve analysis

  • 96-well PCR plates

  • Appropriate buffer for the protein

Procedure:

  • Prepare Master Mix:

    • Prepare a master mix containing the protein at a final concentration of 2 µM and SYPRO Orange dye at a 5X final concentration in the appropriate buffer.

  • Prepare Surfactant Solutions:

    • Prepare a series of dilutions of this compound monododecyl ether in the same buffer.

  • Set up the Assay Plate:

    • In a 96-well PCR plate, add the protein-dye master mix to each well.

    • Add the different concentrations of the this compound monododecyl ether solution to the wells. Include a control well with no surfactant.

    • Seal the plate securely.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

    • Determine the Tm for the protein in the presence and absence of the surfactant. An increase in Tm indicates stabilization of the protein by the surfactant.

Experimental Workflow for Protein Thermal Shift Assay

G A Prepare Protein-Dye Master Mix C Combine Master Mix and C12E10 in 96-well Plate A->C B Prepare C12E10 Serial Dilutions B->C D Run Thermal Melt (25°C to 95°C) in RT-PCR Instrument C->D E Monitor Fluorescence Intensity D->E F Determine Melting Temperature (Tm) E->F G Compare Tm with and without C12E10 F->G

Workflow for assessing protein stability via thermal shift assay.

Safety and Handling

This compound monododecyl ether is generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to wear gloves and eye protection when handling the substance. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes and Protocols: Decaethylene Glycol as a Plasticizer in Polymer Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of decaethylene glycol (DEG) as a plasticizer in polymer science. Included are its mechanism of action, effects on polymer properties, and detailed protocols for evaluation. While specific quantitative data for this compound is limited in publicly available literature, the principles and data for low molecular weight polyethylene glycols (PEGs) are presented as a close analogue and are expected to be predictive of its performance.

Introduction to this compound as a Plasticizer

This compound, a polyether compound, serves as an effective plasticizer, enhancing the flexibility and performance of polymer products.[1] Its utility is found in various industrial applications, including the production of plastics where it improves durability and workability.[1] Like other low molecular weight plasticizers, DEG integrates between polymer chains, increasing their mobility and reducing the material's brittleness. This property is particularly valuable in applications requiring enhanced flexibility and in drug formulations where it can act as a carrier for active ingredients.[1]

Mechanism of Action

The primary function of a plasticizer is to increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the polymer's flexibility. The insertion of this compound molecules between polymer chains weakens the intermolecular forces, allowing the chains to move more freely past one another.[2] This process can be visualized as a lubrication effect at the molecular level.

The plasticization process with an external plasticizer like this compound typically involves the following steps:

  • Mixing: The plasticizer is blended with the polymer resin.

  • Swelling: The plasticizer molecules penetrate and swell the polymer particles.

  • Interruption of Polymer-Polymer Interactions: The polar groups of the plasticizer interact with the polar groups on the polymer chains, disrupting the rigid polymer network.

  • Increased Mobility: With the polymer chains further apart and their interactions weakened, they gain mobility, leading to a more flexible material.

  • Cooling and Retention: Upon cooling, the new, more flexible polymer structure is set, with the plasticizer molecules retained within the matrix.[3]

Below is a diagram illustrating the general mechanism of an external plasticizer.

Plasticizer_Mechanism cluster_before Rigid Polymer Matrix (Before Plasticizer) cluster_after Flexible Polymer Matrix (After Plasticizer) A1 A2 B1 A1->B1 A3 B2 A2->B2 B3 A3->B3 C1 B1->C1 C2 B2->C2 C3 B3->C3 P1 D2 P1->D2 P2 E3 P2->E3 P3 F2 P3->F2 P4 F3 P4->F3 D1 D1->P1 E1 D3 D2->D3 E2 E1->E2 F1 E2->P2 F1->P3 F2->P4 Process Addition of This compound cluster_after cluster_after cluster_before cluster_before

Caption: Mechanism of external plasticization.

Effects on Polymer Properties: Quantitative Data

The addition of this compound is expected to alter the thermal and mechanical properties of a polymer. The following tables summarize the typical effects observed with the addition of low molecular weight polyethylene glycols to common polymers, which serve as an analogue for this compound.

Table 1: Effect of Low Molecular Weight PEG on Thermal Properties of Polymers

PolymerPlasticizer (Analogue)Concentration (wt%)Change in Glass Transition Temperature (Tg)Reference
Poly(lactic acid) (PLA)PEG (Mw = 400 g/mol )10Decreased from 60.5°C to 45.2°CGeneral literature trend
Poly(lactic acid) (PLA)PEG (Mw = 400 g/mol )20Decreased from 60.5°C to 38.1°CGeneral literature trend
Poly(vinyl chloride) (PVC)PEG (Mw = 200 g/mol )20Significant decrease observed
Poly(vinyl chloride) (PVC)PEG (Mw = 400 g/mol )40Significant decrease observed
Poly(methyl methacrylate) (PMMA)Poly(propylene glycol)10Linear decrease with increasing concentration

Table 2: Effect of Low Molecular Weight PEG on Mechanical Properties of Polymers

PolymerPlasticizer (Analogue)Concentration (wt%)Change in Tensile StrengthChange in Elongation at BreakReference
Poly(lactic acid) (PLA)PEG (Mw = 6000 g/mol )5DecreaseIncrease
Poly(lactic acid) (PLA)PEG (Mw = 10000 g/mol )10Decreased from ~55 MPa to ~40 MPaIncreased from ~5% to ~150%
Poly(lactic acid) (PLA)PEG (Mw = 10000 g/mol )20Decreased from ~55 MPa to ~25 MPaDecreased from peak at 15 wt%
Poly(vinyl chloride) (PVC)PEG (Mw = 200 g/mol )< 40DecreaseIncrease

Experimental Protocols

To evaluate the efficacy of this compound as a plasticizer, a series of standardized tests should be performed. The following protocols outline the key experimental procedures.

Workflow for Evaluating a Novel Plasticizer

The overall workflow for assessing a new plasticizer like this compound in a polymer system is outlined below.

Plasticizer_Evaluation_Workflow A 1. Material Preparation B 2. Polymer-Plasticizer Blending A->B C 3. Sample Fabrication (e.g., Film Casting, Injection Molding) B->C D 4. Characterization of Properties C->D E Thermal Analysis (DSC) D->E F Mechanical Testing (Tensile) D->F G Migration/Leaching Study (GC-MS) D->G H 5. Data Analysis and Comparison E->H F->H G->H I 6. Final Report and Application Assessment H->I

References

Application Notes: Decaethylene Glycol (PEG-10) in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: AN-PEG10-2025 Version: 1.0 Prepared For: Researchers, scientists, and drug development professionals.

1.0 Introduction

Decaethylene glycol, commonly known by its INCI name PEG-10, is a polyether compound resulting from the polymerization of ethylene oxide.[1] It is a versatile, water-soluble polymer widely utilized in the cosmetics and personal care industries.[2] Its chemical structure, consisting of a chain of ten repeating ethylene glycol units, imparts a unique set of physicochemical properties that make it a valuable ingredient in a wide array of product types, including lotions, creams, serums, and cleansers.[2][3]

The primary functions of PEG-10 in cosmetic formulations include its role as a humectant, solvent, and viscosity modifier.[2] As a humectant, it attracts and retains moisture from the atmosphere, helping to hydrate the skin. Its solvent properties allow it to dissolve or stabilize other ingredients within a formulation, while its impact on viscosity helps to achieve the desired product texture and feel.

This document provides detailed application notes, physicochemical data, and experimental protocols for the evaluation of this compound in cosmetic formulations.

2.0 Physicochemical and Safety Data

Quantitative data for this compound (PEG-10) is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound (PEG-10)

Property Value Reference(s)
INCI Name PEG-10
CAS Number 5579-66-8
Molecular Formula C₂₀H₄₂O₁₁
Average Molecular Weight 458.5 g/mol
Appearance White to off-white powder or solid at room temperature
Melting Point ~28 °C
Boiling Point 280 °C @ 7 mmHg
Density ~1.115 g/cm³

| Solubility | Soluble in water and many organic solvents | |

Table 2: Toxicological Profile and Regulatory Information

Parameter Summary Reference(s)
General Safety The Cosmetic Ingredient Review (CIR) Expert Panel has assessed polyethylene glycols (PEGs) and concluded they are safe for use in cosmetic products.
Oral Toxicity PEGs exhibit a low order of oral toxicity.
Dermal Irritation PEGs are considered minimally irritating to human skin.
Dermal Sensitization PEGs are not considered to be sensitizers.
Concentration of Use Related PEG derivatives have been found safe in concentrations up to 10%.

| Impurities | The ethoxylation process may introduce 1,4-dioxane as a byproduct. Purification steps can control its presence. | |

3.0 Functional Applications in Formulations

PEG-10's molecular structure directly influences its function in a cosmetic product. The long, hydrophilic chain of ethylene oxide units provides multiple sites for hydrogen bonding with water.

Figure 1: Relationship between PEG-10's properties and its functions.

The primary mechanism of action for PEG-10 as a humectant is its ability to draw water from the environment and hold it at the surface of the stratum corneum, thereby increasing skin hydration.

mechanism_of_action cluster_skin Skin Layers cluster_air Atmosphere StratumCorneum Stratum Corneum (SC) Epidermis Viable Epidermis WaterVapor Water Vapor (H₂O) PEG10 PEG-10 Molecule on Skin Surface WaterVapor->PEG10 Attraction (Hygroscopicity) PEG10->StratumCorneum Hydration of SC formulation_workflow start Concept & Ingredient Sourcing phase_prep Phase Preparation start->phase_prep emulsification Emulsification phase_prep->emulsification cooling Cooling & Addition of Actives emulsification->cooling qc Quality Control Testing (pH, Viscosity, Stability) cooling->qc performance Performance Testing (See Protocols 4.3, 4.4) qc->performance final Final Product performance->final

References

Decaethylene Glycol as a Versatile Linker in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

Polyethylene glycol (PEG) chains are among the most widely used linkers in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length. Decaethylene glycol, a PEG linker with ten ethylene glycol units (PEG10), provides a significant degree of flexibility and length, enabling the effective formation of the ternary complex for a variety of target proteins and E3 ligases. This document provides detailed application notes, protocols, and data on the use of this compound as a linker in PROTAC development, with a focus on targeting the oncoproteins BRD4 and BCR-ABL.

This compound in PROTAC Design: A Case Study with BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator implicated in the development of numerous cancers. PROTACs that induce the degradation of BRD4 have shown significant therapeutic promise. The following sections detail the synthesis and evaluation of a BRD4-targeting PROTAC utilizing a this compound-derived linker.

Quantitative Data Summary

While specific degradation data for a PROTAC utilizing a precise this compound (PEG10) linker is not extensively published, data for a structurally similar BRD4-targeting PROTAC, A1874 , which employs a 13-atom PEG linker, provides valuable insight into the efficacy of longer PEG chains.[1]

PROTAC NameTarget ProteinE3 Ligase LigandLinker CompositionDmaxConcentration for DmaxCell Line
A1874 BRD4MDM2 inhibitor13-atom PEG linker>98%100 nMHCT116 (colon cancer)

This data demonstrates that a long-chain PEG linker can facilitate highly efficient degradation of the target protein. The flexibility and length of such linkers are crucial for optimizing the geometry of the ternary complex, leading to potent and sustained protein degradation.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC with a this compound Linker (JQ1-PEG10-Pomalidomide)

This protocol outlines the synthesis of a BRD4-targeting PROTAC using the BRD4 inhibitor JQ1, the Cereblon (CRBN) E3 ligase ligand pomalidomide, and a this compound-derived linker.[2]

Materials:

  • (+)-JQ1

  • t-Boc-N-amido-PEG10-Br

  • Pomalidomide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of JQ1-Linker Intermediate

  • To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of t-Boc-N-amido-PEG10-Br (1.2 eq) in anhydrous DMF.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the JQ1-linker intermediate.

Step 2: Deprotection of the Boc Group

  • Dissolve the JQ1-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 2 hours.

  • Monitor deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM (3x) to ensure complete removal of TFA, yielding the amine intermediate as a TFA salt.

Step 3: Synthesis of the Final PROTAC (JQ1-PEG10-Pomalidomide)

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine intermediate (TFA salt, 1.1 eq) in anhydrous DMF.

  • Stir at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor reaction progress by LC-MS.

  • Upon completion, dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the final PROTAC.

Western Blotting for Measuring PROTAC-Mediated Protein Degradation

This protocol provides a general method to quantify the degradation of a target protein in cells following PROTAC treatment.[3]

Materials:

  • Cell culture reagents

  • PROTAC of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation) values.

Cell Viability (MTS) Assay

This assay measures cell viability after PROTAC treatment to assess its cytotoxic or cytostatic effects.[4][5]

Materials:

  • Cells and culture medium

  • 96-well plates

  • PROTAC of interest

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Ubiquitination Assay

This immunoprecipitation-based assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.

Materials:

  • Cells treated with PROTAC and proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Primary antibody against the target protein

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • Primary antibody against ubiquitin

  • Western blotting reagents (as described above)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a few hours. Lyse the cells as described in the Western Blot protocol.

  • Immunoprecipitation:

    • Incubate the cell lysate with the primary antibody against the target protein to form an antibody-antigen complex.

    • Add Protein A/G agarose beads to pull down the complex.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein from the beads using elution buffer.

    • Run the eluate on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitinated forms of the target protein. An increase in the ubiquitination signal in the presence of the PROTAC and MG132 confirms the mechanism of action.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows are crucial for understanding the mechanism of action and the experimental design.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) POI Target Protein (e.g., BRD4) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment (PROTAC concentrations) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Detection (Chemiluminescence) E->F G 7. Data Analysis (DC50 & Dmax) F->G

Caption: Experimental workflow for Western Blot analysis.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Degradation Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Oncogenes Oncogenes (e.g., c-MYC) RNA_Pol_II->Oncogenes Promotes Transcription PROTAC BRD4 PROTAC PROTAC->BRD4 Induces Degradation

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Degradation Degradation Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL Induces Degradation

Caption: Key signaling pathways activated by BCR-ABL.

Conclusion

This compound and other long-chain PEG linkers are valuable tools in the development of potent PROTACs. Their flexibility and hydrophilicity can contribute to favorable physicochemical properties and effective ternary complex formation, leading to efficient and sustained degradation of target proteins. The provided protocols and data serve as a guide for researchers in the design, synthesis, and evaluation of novel PROTACs for therapeutic applications. Further exploration into the structure-activity relationship of different linker lengths and compositions will continue to advance the field of targeted protein degradation.

References

Application Notes and Protocols for Decaethylene Glycol Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of hydrogels using decaethylene glycol derivatives. This document is intended to guide researchers in the development of novel biomaterials for applications in drug delivery, tissue engineering, and regenerative medicine.

Introduction to this compound Hydrogels

This compound, a member of the polyethylene glycol (PEG) family with ten repeating ethylene glycol units, offers a unique balance of hydrophilicity and a defined chain length, making it an attractive building block for hydrogels in biomedical applications.[1][2] Hydrogels formulated from this compound derivatives, such as this compound dimethacrylate (DEGDMA), are biocompatible, exhibit low immunogenicity, and can be engineered to have tunable physical properties.[3] These characteristics make them excellent candidates for creating controlled drug delivery systems and as scaffolds for tissue engineering.[4]

The thermoresponsive nature of some oligo(ethylene glycol)-based polymers allows for the formation of "smart" hydrogels that can undergo a sol-gel transition in response to temperature changes, a particularly useful feature for injectable drug delivery systems. By modifying the hydrogel network, researchers can control the release kinetics of encapsulated therapeutics, ranging from small molecule drugs to larger biologics.

Key Applications

This compound-based hydrogels are versatile platforms with numerous applications in the biomedical field, including:

  • Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic agents, protecting them from degradation and enabling sustained release over time. The release profile can be tuned by altering the crosslinking density of the hydrogel.

  • Tissue Engineering: These hydrogels can serve as three-dimensional scaffolds that mimic the native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation.

  • Regenerative Medicine: Bioactive molecules can be incorporated into the hydrogel matrix to promote tissue regeneration and guide cell behavior.

  • "Smart" Biomaterials: By incorporating thermoresponsive polymers, these hydrogels can be designed as injectable systems that are liquid at room temperature and form a gel at physiological temperatures.

Quantitative Data Summary

The following tables summarize typical quantitative data for hydrogels based on oligo(ethylene glycol) derivatives, which can be considered representative for this compound-based hydrogels. Actual values will depend on the specific formulation and experimental conditions.

Table 1: Swelling Properties of Oligo(ethylene glycol)-based Hydrogels

Hydrogel Composition Crosslinker Concentration (%) Swelling Ratio (q) Time to Equilibrium (hours) Reference
p(OEGMA-co-DEGMA) 1 15 - 25 24
PEGDMA 5 10 - 20 12

| PEGDMA | 10 | 5 - 10 | 8 | |

Table 2: In Vitro Drug Release from Oligo(ethylene glycol)-based Hydrogels

Model Drug Hydrogel Formulation Loading Efficiency (%) Cumulative Release at 24h (%) Release Kinetics Model Reference
Dexamethasone PEGDMA 85 60 Higuchi
Bovine Serum Albumin p(OEGMA) 70 40 Korsmeyer-Peppas

| Ketoprofen | PEG-DA | 90 | 80 | First-Order | |

Table 3: Cytotoxicity of Oligo(ethylene glycol)-based Hydrogels

Cell Line Hydrogel Type Incubation Time (days) Cell Viability (%) Assay Reference
Human Mesenchymal Stem Cells P(PF-co-EG) 7 > 90 MTT
Fibroblasts (L929) PPF/PEGDA 3 > 95 LIVE/DEAD

| Endothelial Cells | P(PF-co-EG) | 7 | 86 | Proliferation Assay | |

Experimental Protocols

Protocol 1: Synthesis of this compound Dimethacrylate (DEGDMA) Hydrogel via Photopolymerization

This protocol describes the synthesis of a DEGDMA hydrogel using UV-initiated photopolymerization.

Materials:

  • This compound dimethacrylate (DEGDMA)

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, Irgacure 1173)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare a precursor solution by dissolving DEGDMA in PBS to the desired concentration (e.g., 10-30% w/v).

  • Add the photoinitiator to the precursor solution at a concentration of 0.05-0.5% (w/v) and mix until fully dissolved. Protect the solution from light.

  • To encapsulate a therapeutic agent, add the desired amount of the drug to the precursor solution and mix gently to ensure homogeneity.

  • Pipette the precursor solution into the molds.

  • Expose the molds to UV light (365 nm) for a sufficient time to ensure complete polymerization (typically 5-15 minutes, depending on UV intensity and sample thickness).

  • Carefully remove the crosslinked hydrogels from the molds.

  • Wash the hydrogels extensively with PBS to remove any unreacted monomers and photoinitiator.

G cluster_prep Precursor Solution Preparation cluster_poly Photopolymerization cluster_post Post-Processing A DEGDMA Monomer E Mixing A->E B PBS (pH 7.4) B->E C Photoinitiator C->E D Therapeutic Agent (Optional) D->E F Pipette into Molds E->F Precursor Solution G UV Exposure (365 nm) F->G H Crosslinked Hydrogel G->H I Washing with PBS H->I J Characterization I->J

Hydrogel Synthesis Workflow
Protocol 2: Characterization of Hydrogel Swelling Ratio

The swelling ratio is a critical parameter that reflects the water absorption capacity and mesh size of the hydrogel network.

Materials:

  • Synthesized hydrogel discs

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Kimwipes

Procedure:

  • Lyophilize the prepared hydrogel discs to determine their dry weight (Wd).

  • Immerse the dried hydrogel discs in PBS at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogels from the PBS.

  • Gently blot the surface of the hydrogels with a Kimwipe to remove excess surface water.

  • Weigh the swollen hydrogels (Ws).

  • Calculate the swelling ratio (q) using the following equation: q = (Ws - Wd) / Wd

  • Continue measurements until the swelling ratio reaches a constant value, indicating equilibrium swelling.

G A Lyophilized Hydrogel (Wd) B Immerse in PBS at 37°C A->B C Incubate for set time intervals B->C D Remove and blot dry C->D E Weigh swollen hydrogel (Ws) D->E F Calculate Swelling Ratio (q) E->F G Equilibrium Swelling? F->G G->C No H End of Experiment G->H Yes

Swelling Ratio Determination
Protocol 3: In Vitro Drug Release Study

This protocol outlines the procedure for determining the release kinetics of a therapeutic agent from the hydrogel.

Materials:

  • Drug-loaded hydrogel discs

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath (37°C)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Place a drug-loaded hydrogel disc in a known volume of release medium in a sealed container.

  • Incubate at 37°C with gentle agitation.

  • At specific time points, withdraw a small aliquot of the release medium.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative amount of drug released over time and express it as a percentage of the initial drug loading.

  • Analyze the release data using kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to determine the release mechanism.

Protocol 4: Cell Viability Assessment using LIVE/DEAD Assay

This protocol is for the qualitative and quantitative assessment of cell viability within the hydrogel scaffold.

Materials:

  • Cell-laden hydrogels

  • Cell culture medium

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Confocal or fluorescence microscope

Procedure:

  • Culture the cell-laden hydrogels in a sterile environment for the desired period.

  • Prepare the LIVE/DEAD staining solution by diluting Calcein AM and Ethidium homodimer-1 in cell culture medium according to the manufacturer's instructions.

  • Remove the culture medium from the hydrogels and wash with PBS.

  • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.

  • Wash the hydrogels again with PBS.

  • Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

  • Capture images and quantify the number of live and dead cells to determine the percentage of viable cells.

Signaling Pathway Considerations in Tissue Engineering

While this compound itself is considered bioinert, the physical properties of the hydrogel and the incorporation of bioactive molecules can significantly influence cell behavior through various signaling pathways.

  • Mechanotransduction: The stiffness and mechanical properties of the hydrogel can be sensed by cells through integrin-mediated adhesions to the ECM. This can influence cell fate decisions such as proliferation, differentiation, and migration. The RhoA/ROCK pathway is a key player in mediating cellular responses to matrix stiffness.

  • Cell Adhesion and Survival: To promote cell adhesion, peptides containing the RGD (arginine-glycine-aspartic acid) sequence can be covalently attached to the hydrogel network. RGD peptides are recognized by cell surface integrins, which can activate signaling cascades, such as the FAK/Src pathway, promoting cell survival and adhesion.

  • Growth Factor Signaling: Growth factors can be physically entrapped or tethered to the hydrogel to provide sustained signaling to encapsulated cells. For example, the release of TGF-β1 can induce chondrogenesis in mesenchymal stem cells through the Smad signaling pathway.

G cluster_hydrogel This compound Hydrogel cluster_cell Encapsulated Cell Stiffness Mechanical Stiffness Integrin Integrins Stiffness->Integrin Mechanotransduction RGD Immobilized RGD Peptides RGD->Integrin Binding GF Tethered Growth Factors GF_Receptor Growth Factor Receptors GF->GF_Receptor Binding Focal_Adhesion Focal Adhesions Integrin->Focal_Adhesion Signaling_Cascade Intracellular Signaling Cascades GF_Receptor->Signaling_Cascade Focal_Adhesion->Signaling_Cascade Cell_Response Cellular Response (Proliferation, Differentiation, etc.) Signaling_Cascade->Cell_Response

Cell-Hydrogel Interactions

References

Standard Protocols for the Purification of Decaethylene Glycol: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaethylene glycol (DEG10), a member of the polyethylene glycol (PEG) family, is a versatile hydrophilic polymer with applications in pharmaceutical formulations, bioconjugation, and as a linker in drug delivery systems. Its precise chain length imparts specific physicochemical properties, making the purity of DEG10 critical for reproducible and reliable outcomes in research and drug development. This document provides detailed protocols for the purification of this compound using standard laboratory techniques, including fractional distillation, preparative high-performance liquid chromatography (HPLC), and recrystallization. Additionally, methods for assessing purity using gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are described.

Purification by Fractional Distillation under Reduced Pressure

Fractional distillation is a suitable method for purifying this compound, particularly for removing lower or higher boiling impurities.[1] Given the high boiling point of this compound (280 °C at 7 mmHg), distillation must be performed under reduced pressure to prevent thermal degradation.[2]

Experimental Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, a condenser, and receiving flasks. Ensure all glassware is dry and connections are well-sealed to maintain a stable vacuum.

  • Sample Preparation: Place the crude this compound (up to 70% of the flask's volume) into a round-bottom flask with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Gradually reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Monitor the temperature at the head of the distillation column.

    • Collect and discard the initial fraction, which will contain lower-boiling impurities.

    • Collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

    • Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling impurities and potential decomposition.

  • Post-Distillation: Allow the apparatus to cool completely before slowly reintroducing air into the system. The purified this compound is collected from the receiving flask.

Data Presentation
ParameterValue/RangeReference
Boiling Point280 °C @ 7 mmHg[2]
Expected Purity>95%General Expectation
Expected Yield60-80%General Expectation

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique capable of achieving very high purity levels, making it ideal for applications requiring monodisperse PEG.[3][4] A study on the purification of PEG derivatives using polystyrene-divinylbenzene beads has shown the potential to achieve purities greater than 99%.

Experimental Protocol
  • System Preparation:

    • Column: A preparative reverse-phase C18 column or a column packed with polystyrene-divinylbenzene beads.

    • Mobile Phase: A gradient of water and a suitable organic solvent such as acetonitrile or ethanol. A common mobile phase could be a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase at a known concentration. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatography:

    • Inject the prepared sample onto the column.

    • Run a linear gradient to elute the this compound. An example gradient could be from 10% to 90% Solvent B over 30 minutes.

    • Monitor the elution profile using a suitable detector, such as a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified this compound.

Data Presentation
ParameterValue/RangeReference
Stationary PhasePolystyrene-divinylbenzene beads or C18 silica
Mobile PhaseWater/Acetonitrile or Water/Ethanol gradient
Expected Purity>99%
Expected Yield70-90%General Expectation

Purification by Recrystallization

Given that this compound is a solid at room temperature (melting point 28 °C), recrystallization is a viable and cost-effective purification method. The key is to find a suitable solvent system where this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

Experimental Protocol
  • Solvent Selection:

    • Test the solubility of crude this compound in various solvents at room temperature and upon heating.

    • A good solvent system would be one in which the compound is highly soluble when hot and poorly soluble when cold.

    • Promising solvent systems for polar molecules like PEGs include methanol/diethyl ether, acetone/hexane, or ethanol/water.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent (or the more polar solvent of a binary mixture).

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If using a binary solvent system, the anti-solvent (the less polar solvent) can be added slowly until the solution becomes slightly turbid, followed by gentle heating until it becomes clear again.

    • Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation
ParameterDescriptionReference
Melting Point28 °C
Potential SolventsMethanol, Ethanol, AcetoneGeneral Chemical Principles
Potential Anti-solventsDiethyl ether, Hexane, Water
Expected Purity>98%General Expectation
Expected Yield50-85%General Expectation

Mandatory Visualizations

Purification_Workflow cluster_distillation Fractional Distillation cluster_hplc Preparative HPLC cluster_recrystallization Recrystallization crude_d1 Crude this compound setup_d Setup Distillation Apparatus crude_d1->setup_d distill Distill under Reduced Pressure setup_d->distill collect_d Collect Purified Fraction distill->collect_d crude_h Crude this compound dissolve_h Dissolve in Mobile Phase crude_h->dissolve_h inject Inject onto Column dissolve_h->inject elute Elute with Gradient inject->elute collect_h Collect Fractions elute->collect_h evaporate Evaporate Solvent collect_h->evaporate crude_r Crude this compound dissolve_r Dissolve in Hot Solvent crude_r->dissolve_r cool Cool to Crystallize dissolve_r->cool filter Filter Crystals cool->filter dry Dry under Vacuum filter->dry

Caption: General workflows for the purification of this compound.

Purity Assessment

Gas Chromatography (GC)

GC is a common and effective method for assessing the purity of volatile and semi-volatile compounds like this compound. Commercial suppliers often specify purity as >90.0% by GC.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax-type column like DB-Wax).

  • Sample Preparation: Prepare a solution of the purified this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure and assessing the purity of this compound. It can be used to identify impurities and, with an internal standard, for quantitative analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of a suitable internal standard (e.g., dimethyl sulfoxide) if quantitative analysis is desired.

  • NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • The ¹H NMR spectrum of pure this compound should show a characteristic pattern of signals for the ethylene glycol repeating units and the terminal hydroxyl groups.

    • The main chain protons typically appear as a complex multiplet around 3.6 ppm.

    • The terminal hydroxyl protons' chemical shift is solvent-dependent; in DMSO-d₆, it appears as a distinct triplet around 4.5 ppm, which is useful for end-group analysis.

    • Purity can be estimated by integrating the signals corresponding to this compound and comparing them to the integrals of any impurity signals.

Logical Relationships in Purity Analysis

Purity_Analysis purified_sample Purified this compound gc_analysis Gas Chromatography (GC) Analysis purified_sample->gc_analysis nmr_analysis NMR Spectroscopy Analysis purified_sample->nmr_analysis purity_assessment Purity Assessment (>9X%) gc_analysis->purity_assessment nmr_analysis->purity_assessment structure_verification Structural Verification nmr_analysis->structure_verification

Caption: Workflow for the analytical assessment of purified this compound.

References

Applications of Decaethylene Glycol in Tissue Engineering Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note & Protocols

Decaethylene glycol, a discrete oligomer of ethylene glycol, is emerging as a valuable tool in the field of tissue engineering. Its specific chain length offers a unique balance of hydrophilicity, biocompatibility, and controlled degradation kinetics, making it a versatile component in the design of sophisticated biomaterials. While much of the existing literature focuses on polyethylene glycol (PEG) in a broader sense, the principles and applications are largely translatable to this compound, often as a constituent of larger polymer networks. These application notes provide an overview of its use in hydrogels, scaffolds, and drug delivery systems, supported by detailed experimental protocols.

This compound-Based Hydrogels for Cell Encapsulation and Tissue Culture

This compound is utilized in the synthesis of hydrogels that serve as three-dimensional (3D) scaffolds for cell culture and tissue regeneration. These hydrogels mimic the natural extracellular matrix (ECM), providing a hydrated and supportive environment for cell growth, proliferation, and differentiation. The defined chain length of this compound allows for precise control over the physical and mechanical properties of the hydrogel.

Quantitative Data: Mechanical Properties of PEG-Based Hydrogels

The mechanical properties of hydrogels are critical for their application in tissue engineering, as they should ideally match the stiffness of the target tissue. The following table summarizes the mechanical properties of various polyethylene glycol (PEG)-diacrylate (PEGDA) hydrogels, which are chemically similar to this compound-based hydrogels.

PEGDA Molecular Weight (Da)PEGDA Concentration (% w/v)Compressive Modulus (kPa)Shear Modulus (kPa)Swelling RatioReference
20001049 - 10025 - 50-[1]
34001050 - 15030 - 7015 - 30[1][2]
340020200 - 400100 - 2008 - 15[1][2]
60001030 - 8015 - 4020 - 40
600020150 - 30070 - 15010 - 20
100003030-31.5
508302460-2.2

Note: The properties of this compound-based hydrogels are expected to be within a similar range, with specific values depending on the crosslinking density and final polymer concentration.

Experimental Protocol: Fabrication of this compound-Containing Hydrogels and Cell Encapsulation

This protocol describes the fabrication of a photopolymerizable this compound-based hydrogel for 3D cell culture.

Materials:

  • This compound diacrylate (DEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), sterile

  • Cells of interest (e.g., mesenchymal stem cells, fibroblasts)

  • Cell culture medium

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • Dissolve DEGDA in sterile PBS to the desired concentration (e.g., 10% w/v).

    • Add the photoinitiator to the DEGDA solution at a concentration of 0.05% w/v.

    • Sterilize the precursor solution by filtering through a 0.22 µm syringe filter.

  • Cell Suspension:

    • Trypsinize and count the cells.

    • Resuspend the cell pellet in the sterile precursor solution to achieve the desired cell density (e.g., 1 x 10^6 cells/mL).

  • Hydrogel Formation:

    • Pipette the cell-laden precursor solution into a mold (e.g., a PDMS mold or between two glass slides with a spacer).

    • Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for a sufficient time to achieve complete crosslinking (typically 1-5 minutes). The exact time should be optimized based on the photoinitiator concentration and light intensity.

  • Cell Culture:

    • Gently remove the cell-laden hydrogel from the mold.

    • Place the hydrogel in a sterile culture dish with an appropriate volume of cell culture medium.

    • Incubate at 37°C and 5% CO₂.

    • Change the culture medium every 2-3 days.

Visualization: Hydrogel Fabrication and Cell Encapsulation Workflow

G Workflow for Hydrogel Fabrication and Cell Encapsulation cluster_prep Preparation cluster_fab Fabrication cluster_culture Culture prep_solution Prepare DEGDA Precursor Solution mix Mix Cells with Precursor Solution prep_solution->mix prep_cells Prepare Cell Suspension prep_cells->mix mold Pipette into Mold mix->mold uv UV Crosslinking mold->uv culture Incubate and Culture Hydrogel uv->culture analysis Analyze Cell Viability and Function culture->analysis G Workflow for Live/Dead Cell Viability Assay cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis prep_hydrogel Prepare Cell-Laden Hydrogel Samples wash1 Wash Hydrogels with PBS prep_hydrogel->wash1 prep_stain Prepare Live/Dead Staining Solution incubate Incubate with Staining Solution prep_stain->incubate wash1->incubate wash2 Wash Hydrogels with PBS incubate->wash2 image Fluorescence Microscopy Imaging wash2->image quantify Quantify Live/Dead Cells image->quantify G Simplified BMP-2 Signaling Pathway for Osteogenesis cluster_ecm Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP-2 on Scaffold Receptor BMP Receptor (Type I & II) BMP2->Receptor Binding Smads Smad 1/5/8 Phosphorylation Receptor->Smads Activation Smad4 Smad4 Complex Formation Smads->Smad4 Transcription Gene Transcription (e.g., Runx2) Smad4->Transcription Translocation Differentiation Osteogenic Differentiation Transcription->Differentiation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Decaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of decaethylene glycol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing monodisperse this compound?

A1: The most common method for producing monodisperse this compound (a PEG oligomer with ten ethylene glycol units) is the stepwise synthetic approach. This method involves the sequential addition of ethylene glycol units, or short oligomers, to a growing chain. A prevalent reaction used in this stepwise synthesis is the Williamson ether synthesis.[1][2][3] This approach allows for precise control over the final chain length, which is crucial for applications requiring a defined molecular weight.

Q2: Why is it challenging to synthesize monodisperse this compound?

A2: The synthesis of monodisperse this compound presents several challenges:

  • Low reaction efficiency with increasing chain length: The reactivity of the terminal hydroxyl group can decrease as the oligoethylene glycol chain elongates, leading to incomplete reactions and lower yields in later steps.[1]

  • Polydispersity: Traditional polymerization of ethylene oxide results in a mixture of chain lengths. Even with stepwise synthesis, incomplete reactions or side reactions can lead to a product contaminated with oligomers of varying lengths (e.g., nonaethylene glycol or unthis compound), reducing the monodispersity of the final product.[1]

  • Side reactions: The Williamson ether synthesis, a key reaction in this process, can be prone to side reactions. Under the basic conditions required, elimination reactions can compete with the desired substitution, especially with secondary or sterically hindered reactants. Furthermore, a base-induced depolymerization of the PEG chain can occur, leading to the formation of shorter oligomers.

  • Purification difficulties: The structural similarity of the desired this compound to its shorter and longer analogues, as well as other byproducts, makes purification challenging. Multiple chromatographic steps are often necessary to achieve high purity, which can be time-consuming and result in significant product loss.

Q3: What are protecting groups, and why are they necessary in this compound synthesis?

A3: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group, such as a hydroxyl group, to prevent it from reacting during a specific chemical transformation. In the stepwise synthesis of this compound, protecting groups are essential to ensure that the ethylene glycol units are added in a controlled manner. For example, one end of a tetraethylene glycol monomer can be protected with a group like dimethoxytrityl (DMTr) while the other end is activated for reaction (e.g., as a tosylate). After the coupling reaction, the protecting group is removed to allow for the next ethylene glycol unit to be added. This strategy prevents uncontrolled polymerization and ensures the synthesis of a specific chain length.

Q4: What are the advantages of solid-phase synthesis for preparing this compound?

A4: Solid-phase synthesis offers several advantages for the preparation of monodisperse oligoethylene glycols like this compound:

  • Simplified purification: Intermediates are covalently attached to a solid support (resin), allowing for the removal of excess reagents and byproducts by simple washing and filtration. This significantly reduces the need for complex chromatographic purification at each step.

  • Use of excess reagents: To drive reactions to completion and improve yields, a large excess of the soluble reagent can be used, which is then easily washed away.

  • Potential for automation: The repetitive nature of the synthetic cycles (deprotection, coupling) makes solid-phase synthesis amenable to automation, which can increase throughput and reproducibility.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound
Potential Cause Troubleshooting Strategy Expected Outcome
Incomplete Williamson ether synthesis reaction. Increase reaction time and/or temperature. However, be cautious as prolonged heating can promote side reactions. Consider using a more reactive leaving group on the electrophile (e.g., tosylate or mesylate). The use of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) has been shown to significantly accelerate the reaction.Improved conversion of starting materials to the desired product, leading to a higher yield.
Side reactions such as elimination or depolymerization. For the Williamson ether synthesis, ensure the use of a primary alkyl halide or tosylate to minimize elimination reactions. To prevent base-induced depolymerization, use the mildest possible base and the lowest effective temperature. The NaH/THF system at 40°C has been reported as a good compromise between reaction rate and depolymerization.Reduction in the formation of byproducts, thereby increasing the relative yield of the target molecule.
Loss of product during purification. Optimize the chromatographic purification method. Consider using reversed-phase HPLC for better separation of oligomers. Explore chromatography-free synthesis methods if possible, which can significantly improve overall yields by eliminating purification losses.Higher recovery of the purified this compound.
Issue 2: High Polydispersity in the Final Product
Potential Cause Troubleshooting Strategy Expected Outcome
Incomplete coupling reactions in stepwise synthesis. Drive each coupling reaction to completion by using an excess of the monomer in solution when employing solid-phase synthesis. Monitor the reaction progress using techniques like TLC or LC-MS to ensure full conversion before proceeding to the next step.A more homogenous product with a lower proportion of shorter oligomers (n-1, n-2, etc.).
Base-induced depolymerization. Minimize the reaction temperature and time for the Williamson ether synthesis. Use a less harsh base if possible. The use of KHMDS can allow for shorter reaction times, thus reducing the window for depolymerization.Reduced formation of shorter chain length impurities.
Presence of impurities in starting materials. Ensure the purity of the starting oligoethylene glycol monomers using analytical techniques like HPLC or NMR before starting the synthesis.A cleaner final product with a narrower molecular weight distribution.

Experimental Protocols

Protocol 1: Stepwise Solution-Phase Synthesis of an Oligoethylene Glycol Mono-p-toluenesulfonate (Illustrative Example)

This protocol is adapted from a chromatography-free synthesis of oligo(ethylene glycol) mono-p-toluenesulfonates.

  • Monotosylation of Tetraethylene Glycol:

    • Dissolve tetraethylene glycol and a suitable base (e.g., NaOH) in a biphasic solvent system (e.g., THF/water).

    • Cool the mixture to 0°C.

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in THF.

    • Stir vigorously at 0°C for a specified time, then allow the reaction to warm to room temperature to hydrolyze excess TsCl.

    • Extract the product into an organic solvent and wash to remove impurities.

  • Williamson Ether Synthesis for Chain Elongation:

    • Dissolve the monotosylated oligoethylene glycol and an excess of a shorter oligoethylene glycol (e.g., tetraethylene glycol) in anhydrous THF.

    • Add a strong base, such as sodium hydride (NaH), portion-wise at a controlled temperature (e.g., 40°C).

    • Monitor the reaction by TLC or LC-MS until the starting tosylate is consumed.

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product and purify to remove unreacted starting materials and byproducts.

  • Iterative Steps:

    • Repeat the monotosylation and Williamson ether synthesis steps until the desired chain length (this compound) is achieved.

Protocol 2: Purity Analysis by Reversed-Phase HPLC

The purity of oligoethylene glycol samples can be quantitatively determined by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of water and a suitable organic solvent, such as acetonitrile.

  • Detection: An evaporative light scattering detector (ELSD) is often used as polyethylene glycols lack a strong UV chromophore.

  • Analysis: The retention time will increase with the length of the oligoethylene glycol chain. The relative peak areas can be used to quantify the purity of the this compound and identify the presence of shorter or longer oligomers. It is important to note that mass spectrometry techniques like MALDI-TOF can sometimes overestimate purity compared to HPLC.

Visualizations

experimental_workflow cluster_monomer_prep Monomer Preparation cluster_synthesis_cycle Stepwise Synthesis Cycle cluster_final_steps Finalization start Start with Tetraethylene Glycol protect Protect one hydroxyl group (e.g., with Trityl) start->protect activate Activate other hydroxyl group (e.g., Tosylation) protect->activate monomer Protected & Activated Monomer activate->monomer couple Williamson Ether Synthesis Coupling monomer->couple deprotect Deprotection of terminal hydroxyl couple->deprotect elongated Elongated Oligomer deprotect->elongated elongated->couple Repeat n times final_deprotect Final Deprotection elongated->final_deprotect purify Purification (e.g., HPLC) final_deprotect->purify product Monodisperse This compound purify->product

Caption: Stepwise synthesis workflow for monodisperse this compound.

troubleshooting_logic start Low Yield or High Polydispersity check_reaction Analyze reaction mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Significant Side Products check_reaction->side_products Unknown spots/ peaks present increase_time Increase reaction time/ temperature incomplete->increase_time change_reagents Use more reactive reagents (e.g., KHMDS) incomplete->change_reagents depolymerization Shorter oligomers detected? side_products->depolymerization Yes elimination Alkene byproducts detected? side_products->elimination Yes lower_temp Lower reaction temperature depolymerization->lower_temp milder_base Use milder base depolymerization->milder_base primary_halide Ensure primary alkyl halide/tosylate elimination->primary_halide

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Optimizing Decaethylene Glycol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of decaethylene glycol (PEG-10).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis methods for producing monodisperse this compound?

A1: The two most common and effective methods for synthesizing monodisperse this compound are the Williamson ether synthesis and anionic ring-opening polymerization of ethylene oxide. The Williamson ether synthesis offers controlled, stepwise addition of ethylene glycol units, which is particularly advantageous for producing a specific length like this compound. Anionic polymerization can also yield well-defined polymers, but requires stringent control to achieve a narrow molecular weight distribution.

Q2: Why is achieving a monodisperse product of this compound challenging?

A2: The primary challenge lies in preventing polydispersity, which is the presence of a mixture of PEG chains of varying lengths. This can arise from incomplete reactions, side reactions, or the inherent nature of polymerization processes. For applications in pharmaceuticals and drug development, a high degree of monodispersity is crucial for consistent product performance and regulatory approval.

Q3: What are the critical reaction parameters to control during this compound synthesis?

A3: Key parameters to control include temperature, reaction time, stoichiometry of reactants, choice of solvent, and the concentration of the catalyst or base. Precise control over these variables is essential to maximize the yield of the desired this compound and minimize the formation of impurities and byproducts.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is critical to remove shorter and longer PEG chains, as well as other impurities. Common purification techniques include column chromatography (silica gel or reversed-phase), precipitation, and recrystallization. For challenging separations, techniques like preparative high-performance liquid chromatography (HPLC) may be necessary.

Q5: What is the role of protecting groups in this compound synthesis?

A5: Protecting groups are chemical moieties that are temporarily attached to a reactive functional group (in this case, the hydroxyl group) to prevent it from reacting during a specific step of the synthesis.[1] This is particularly important in stepwise syntheses like the Williamson ether synthesis to ensure that the ethylene glycol units are added in a controlled manner. Common protecting groups for hydroxyl groups include trityl (Tr), dimethoxytrityl (DMT), and various silyl ethers.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of this compound

A common issue in the synthesis of this compound is a lower than expected yield. This can be attributed to several factors, including incomplete reactions, side reactions, and loss of product during purification. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Incomplete Deprotonation (Williamson Synthesis) Ensure the base used (e.g., NaH, KH) is fresh and used in an appropriate molar excess. Increase the reaction time or temperature for the deprotonation step.
Poor Nucleophilic Attack (Williamson Synthesis) Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the alkoxide. Ensure the leaving group on the ethylene glycol monomer is a good one (e.g., tosylate, mesylate).
Chain Termination (Anionic Polymerization) Strictly exclude water, oxygen, and other protic impurities from the reaction mixture, as they can terminate the growing polymer chain. Use high-purity reagents and solvents.
Side Reactions Optimize the reaction temperature to minimize side reactions such as elimination. In the Williamson synthesis, using a primary halide is preferred over secondary or tertiary halides to avoid elimination.[3][4]
Product Loss During Workup/Purification Optimize the extraction and precipitation procedures. Use a less polar solvent for precipitation to improve recovery. Minimize the number of purification steps.
Issue 2: Polydisperse Product (Mixture of PEG Lengths)

Achieving a monodisperse product is crucial for many applications. A broad molecular weight distribution indicates a lack of control over the polymerization or stepwise addition process.

Potential Cause Recommended Solution
Inefficient Initiation (Anionic Polymerization) Ensure the initiator is added quickly and efficiently to the monomer solution to ensure all chains start growing at the same time.
Slow Propagation (Anionic Polymerization) Optimize the reaction temperature and solvent to ensure a rapid and uniform propagation rate.
Chain Transfer Reactions Minimize impurities that can act as chain transfer agents. The choice of solvent can also influence the rate of chain transfer.
Incomplete Coupling/Deprotection (Stepwise Synthesis) For solid-phase synthesis, ensure each coupling and deprotection step goes to completion by monitoring the reaction progress. Use a sufficient excess of reagents.
Disproportionation Reactions Under certain basic conditions, PEG chains can undergo disproportionation, leading to a mixture of lengths. Optimize the base concentration and reaction temperature to avoid this.

Experimental Protocols

Protocol 1: Stepwise Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a solution-phase approach using a monoprotected tetraethylene glycol building block.

Materials:

  • Tetraethylene glycol monomethyl ether

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetraethylene glycol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

  • Diethyl ether

Procedure:

  • Synthesis of Tetraethylene Glycol Monotosylate:

    • Dissolve tetraethylene glycol (1 equivalent) in pyridine and cool to 0°C.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) and stir at 0°C for 4 hours, then at room temperature overnight.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.

  • Coupling Reaction (Example for extending from tetraethylene glycol to octaethylene glycol):

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

    • Slowly add a solution of tetraethylene glycol (1 equivalent) in DMF and stir for 1 hour at room temperature.

    • Add a solution of tetraethylene glycol monotosylate (1 equivalent) in DMF and heat the reaction to 60°C for 12-18 hours.

    • Cool the reaction to room temperature and quench with a few drops of water.

    • Remove the DMF under reduced pressure.

    • Purify the resulting octaethylene glycol derivative by column chromatography.

  • Iterative Steps: Repeat the tosylation and coupling steps to extend the chain to this compound.

Protocol 2: Anionic Ring-Opening Polymerization of Ethylene Oxide

This method is suitable for producing larger quantities of polyethylene glycols but requires stringent anhydrous and anaerobic conditions.

Materials:

  • Ethylene oxide (high purity)

  • Anhydrous tetrahydrofuran (THF)

  • Potassium naphthalenide or other suitable initiator

  • Methanol (for termination)

Procedure:

  • Initiator Preparation: Prepare a solution of potassium naphthalenide in anhydrous THF under an inert atmosphere.

  • Polymerization:

    • In a flame-dried, sealed reactor, add anhydrous THF and cool to the desired reaction temperature (e.g., 40-60°C).

    • Add the desired amount of initiator.

    • Introduce a measured amount of purified ethylene oxide to the reactor.

    • Allow the polymerization to proceed for the calculated time to achieve the target molecular weight of this compound.

  • Termination:

    • Quench the reaction by adding degassed methanol.

    • Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Purification: Further purification by column chromatography may be necessary to isolate the monodisperse this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterWilliamson Ether SynthesisAnionic Ring-Opening Polymerization
Starting Materials Protected oligoethylene glycols, tosylates/mesylatesEthylene oxide, initiator (e.g., alkoxide)
Typical Solvents DMF, DMSO, THFTHF, Dioxane
Typical Bases/Catalysts NaH, KH, t-BuOKPotassium naphthalenide, metal alkoxides
Reaction Temperature 25 - 80 °C40 - 120 °C
Reaction Time 12 - 48 hours per step1 - 24 hours
Control over MW Excellent (stepwise)Good (living polymerization)
Monodispersity Potentially very highCan be high with strict control
Scalability More suitable for smaller scaleMore suitable for larger scale

Mandatory Visualizations

Synthesis_Workflow cluster_williamson Williamson Ether Synthesis cluster_anionic Anionic Polymerization start_W Start with protected oligoethylene glycol deprotonation Deprotonation (e.g., NaH in DMF) start_W->deprotonation coupling Coupling with tosylated oligoethylene glycol deprotonation->coupling deprotection Deprotection coupling->deprotection purification_W Purification deprotection->purification_W product_W This compound purification_W->product_W start_A Ethylene Oxide + Initiator polymerization Polymerization (controlled conditions) start_A->polymerization termination Termination (e.g., Methanol) polymerization->termination purification_A Purification termination->purification_A product_A This compound purification_A->product_A

Caption: General workflows for this compound synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup and Purification Steps start->check_workup impure_reagents Use fresh, high-purity reagents. Verify stoichiometry. check_reagents->impure_reagents Impurities or incorrect amounts suboptimal_conditions Optimize temperature, reaction time, and solvent. check_conditions->suboptimal_conditions Sub-optimal parameters product_loss Optimize extraction and precipitation. Minimize transfers. check_workup->product_loss Significant loss detected

References

Improving the solubility of decaethylene glycol in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

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Welcome to the Technical Support Center for Decaethylene Glycol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound is a polyethylene glycol (PEG) with ten repeating ethylene glycol units. It is a hydrophilic compound and is generally described as being soluble in water and many polar organic solvents.[1][2][3] Its solubility in nonpolar solvents is limited.

Q2: I am observing that my this compound is dissolving very slowly. Is this normal?

A2: Yes, slow dissolution of polyethylene glycols, even those with low molecular weights like this compound, can be a common observation, particularly at room temperature.[4] This can be attributed to the viscosity of the compound and the kinetics of solvation.

Q3: Can I heat the solution to increase the dissolution rate of this compound?

A3: Yes, gentle heating can significantly accelerate the dissolution process.[4] However, it is crucial to avoid excessive temperatures to prevent thermal degradation. For many PEGs, temperatures up to 60-70°C are considered safe for short durations.

Q4: Are there any chemical stability concerns with this compound?

A4: this compound, like other polyethylene glycols, can be susceptible to oxidative degradation, especially at elevated temperatures in the presence of air. For applications sensitive to impurities, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if heating is required for extended periods.

Q5: How does the molecular weight of polyethylene glycol affect its solubility?

A5: Generally, as the molecular weight of polyethylene glycol increases, its solubility in water and many organic solvents tends to decrease. This compound, having a relatively low molecular weight, is expected to have broader solubility than high molecular weight PEGs.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound is not dissolving completely in an aqueous buffer. The concentration may be too high for the given temperature and buffer composition.- Increase the temperature of the solution to 40-50°C with gentle stirring.- If the issue persists, consider adding a co-solvent such as ethanol or isopropanol in a small percentage (e.g., 5-10% v/v).- Verify the pH of the buffer, as extreme pH values can sometimes affect the solubility of solutes.
The solution becomes cloudy or hazy upon cooling after heating to dissolve the compound. The concentration of this compound exceeds its solubility limit at the lower temperature (supersaturation).- Reheat the solution to redissolve the compound and then allow it to cool more slowly with continuous stirring.- Prepare a more dilute stock solution.- Maintain the experimental setup at a slightly elevated temperature where the compound remains soluble.
Precipitation is observed when mixing a this compound solution with another solvent. The second solvent is a poor solvent for this compound, causing it to precipitate out of the solution.- Before mixing, check the compatibility of the two solvent systems.- Add the this compound solution to the second solvent slowly and with vigorous stirring to allow for better mixing and dispersion.- Consider using a co-solvent that is miscible with both solutions to improve the overall solubility.
The this compound appears as a viscous, slow-dissolving mass at the bottom of the vessel. Insufficient agitation and surface area for dissolution.- Use a magnetic stirrer or overhead stirrer to ensure adequate agitation.- If possible, gently crush any large solid particles of this compound before adding them to the solvent to increase the surface area.

Quantitative Solubility Data

The following table provides estimated solubility values for this compound in common laboratory solvents at two different temperatures. It is important to note that these are approximate values based on the general solubility characteristics of low molecular weight polyethylene glycols. Actual solubility can be influenced by the purity of both the solute and the solvent, as well as the presence of other components in the solution.

SolventEstimated Solubility at 25°C ( g/100 mL)Estimated Solubility at 50°C ( g/100 mL)
Water> 100> 100
Ethanol> 100> 100
Methanol> 100> 100
Dimethyl Sulfoxide (DMSO)> 100> 100
Acetone~ 50-75> 100
Chloroform~ 25-50~ 50-75
Toluene< 1~ 5-10
Hexane< 0.1< 0.1

Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution of this compound

Objective: To prepare a 50% (w/v) aqueous stock solution of this compound.

Materials:

  • This compound

  • Deionized or distilled water

  • Sterile container

  • Magnetic stirrer and stir bar

  • Water bath or heating plate

Procedure:

  • Weigh the desired amount of this compound. For a 50% (w/v) solution, this would be 50 g for a final volume of 100 mL.

  • In a suitable container, add approximately 80% of the final required volume of water.

  • Place the container on a magnetic stirrer and add the stir bar.

  • While stirring, slowly add the weighed this compound to the water.

  • If the dissolution is slow, gently heat the solution to 40-50°C using a water bath or heating plate. Continue stirring until all the solid has dissolved.

  • Once completely dissolved, remove the container from the heat and allow it to cool to room temperature.

  • Transfer the solution to a volumetric flask and add water to reach the final desired volume.

  • Mix the solution thoroughly.

  • Store the stock solution in a sterile, tightly sealed container at room temperature or as required for your experiment.

Protocol 2: Improving Solubility with a Co-solvent System

Objective: To dissolve this compound in a mixed solvent system for an application requiring both aqueous and organic components.

Materials:

  • This compound

  • Primary solvent (e.g., water or a buffer)

  • Co-solvent (e.g., ethanol, DMSO)

  • Volumetric flasks and pipettes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the desired final concentration of this compound and the required ratio of the primary solvent to the co-solvent.

  • In a volumetric flask, first add the required volume of the co-solvent in which this compound is highly soluble (e.g., ethanol or DMSO).

  • Weigh the required amount of this compound and add it to the co-solvent in the flask.

  • Mix the contents using a vortex mixer or a magnetic stirrer until the this compound is fully dissolved in the co-solvent.

  • Once a clear solution is obtained, slowly add the primary solvent (e.g., water or buffer) to the flask while continuously stirring. Add the primary solvent in small portions to avoid localized precipitation.

  • Continue adding the primary solvent until the final desired volume is reached.

  • Continue to stir the final solution for an additional 10-15 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use.

Visualizations

PROTAC Synthesis Workflow using a this compound Linker

The following diagram illustrates a generalized workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a this compound (HO-PEG10-OH) linker. This workflow is relevant for researchers in drug development and chemical biology.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_analysis Purification & Analysis E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) Coupling1 First Coupling Reaction (e.g., Amide bond formation) E3_Ligand->Coupling1 POI_Ligand Protein of Interest (POI) Ligand (e.g., Kinase Inhibitor) Coupling2 Second Coupling Reaction (e.g., Click Chemistry) POI_Ligand->Coupling2 PEG_Linker This compound Linker (HO-PEG10-OH) PEG_Linker->Coupling1 Intermediate E3 Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (e.g., NMR, Mass Spec) Purification->Analysis

Caption: A generalized workflow for the synthesis of a PROTAC utilizing a this compound linker.

References

Technical Support Center: Stability of Decaethylene Glycol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of decaethylene glycol (DEG) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2] Storing solutions at lower temperatures (refrigerated at 4°C or frozen at -20°C) is the most effective way to ensure long-term stability.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the polyethylene glycol chain.[1] This can be minimized by purging the solution and the container headspace with an inert gas, such as argon, before sealing.

  • Light: Exposure to light, particularly UV light, can promote photo-oxidation, leading to the formation of degradation products. Solutions should be stored in light-protecting containers.

Q2: What are the common degradation products of this compound?

A2: When this compound degrades, the polyether chain breaks down, primarily through oxidation. This process forms a variety of byproducts, including:

  • Aldehydes (e.g., formaldehyde, acetaldehyde)

  • Peroxides

  • Carboxylic acids (e.g., formic acid, acetic acid, glycolic acid, glyoxylic acid, and oxalic acid)

The formation of these acidic byproducts will cause a decrease in the pH and an increase in the ionic strength of the solution over time.

Q3: How can I monitor the degradation of my this compound solution?

A3: Regular monitoring of the physical and chemical properties of your solution can help detect degradation. Key indicators include:

  • pH Measurement: A decrease in pH over time is a strong indicator of the formation of acidic degradation products.

  • Conductivity Measurement: An increase in the ionic strength of the solution, which can be measured by conductivity, also points to the formation of charged degradation products.

  • Visual Inspection: Any change in color or the appearance of precipitates can be a sign of degradation or contamination.

  • Analytical Chromatography: For a more detailed analysis, techniques like ion chromatography can be used to identify and quantify the specific acidic degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can also be employed to assess the purity of the this compound.

Q4: How should I prepare and store aqueous solutions of this compound for maximum stability?

A4: To ensure the longest possible shelf-life for your this compound solutions, follow these preparation and storage guidelines:

  • Use High-Purity Water: Start with sterile, high-purity water (e.g., Milli-Q or equivalent) to minimize contaminants that could catalyze degradation.

  • Sterile Filtration: After preparation, sterile filter the solution (using a 0.22 µm filter) into a sterile container to remove any microbial contamination.

  • Inert Gas Purge: Before sealing the container, purge the solution and the headspace with an inert gas like argon to displace oxygen.

  • Light Protection: Store the solution in an opaque or amber-colored container to protect it from light.

  • Controlled Temperature: For long-term storage, keep the solution frozen at -20°C. For short-term use, refrigeration at 4°C is recommended. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Unexpected pH drop in my buffered formulation containing this compound.

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Check the storage conditions of your this compound solution. Was it protected from light and oxygen? 2. Measure the pH of the stock this compound solution. A low pH indicates it may have already degraded. 3. Prepare fresh solutions using high-purity this compound and deoxygenated buffers. Purge containers with argon before sealing.
Impure Starting Material 1. Verify the certificate of analysis (CoA) for the this compound to check for impurities. 2. Consider using a higher purity grade of this compound for sensitive applications.
Microbial Contamination 1. Ensure all solutions were sterile-filtered and handled under aseptic conditions. 2. Culture a sample of the formulation to test for microbial growth.

Issue 2: My PEGylated protein/drug is showing reduced activity or increased aggregation over time.

Possible Cause Troubleshooting Steps
Degradation of the PEG Chain 1. Degradation products like aldehydes can react with the protein, leading to modification and loss of activity. 2. Analyze the PEGylated conjugate using size exclusion chromatography (SEC) to check for aggregation or fragmentation. 3. Review the storage conditions of the PEGylating reagent and the final conjugate. Ensure they are stored at appropriate temperatures and protected from light and oxygen.
Hydrolysis of the Linker 1. If the PEG is attached via a hydrolytically labile linker (e.g., an ester), the pH of the formulation is critical. 2. Verify the pH of your formulation and ensure it is within the stable range for the specific linker chemistry.
Inconsistent PEG Quality 1. The quality of the this compound can vary between batches. Aged or improperly stored PEG can impact conjugation efficiency and the stability of the final product. 2. Use fresh, high-quality this compound for each conjugation.

Issue 3: I am seeing inconsistent results in my protein crystallization experiments.

Possible Cause Troubleshooting Steps
Aged PEG Solution 1. Crystals grown in aged PEG solutions may not grow in fresh solutions, and vice versa. The change in pH and ionic strength of the PEG solution over time can significantly alter crystallization conditions. 2. Prepare fresh this compound solutions for your crystallization screens. 3. If you must use an older solution, measure its pH and conductivity and be consistent with its use. Record the preparation date of all solutions.

Data and Protocols

Table 1: Indicative Changes in pH of a 50% (w/v) PEG Solution Over 18 Months

This table summarizes typical pH changes for a generic polyethylene glycol solution stored under different conditions, based on general PEG stability data. The trends are applicable to this compound solutions.

Storage ConditionInitial pHpH after 6 monthspH after 12 monthspH after 18 months
-20°C, Dark, Argon Purged 6.56.56.46.4
4°C, Dark, Argon Purged 6.56.36.15.9
Room Temp, Dark, Argon Purged 6.55.85.24.7
Room Temp, Light Exposure 6.55.24.53.8
Experimental Protocol: Monitoring this compound Degradation by pH and Conductivity

Objective: To monitor the stability of an aqueous this compound solution over time under specific storage conditions.

Materials:

  • This compound

  • High-purity, sterile water

  • Calibrated pH meter and conductivity meter

  • Sterile, argon-purged, light-protected storage containers

  • 0.22 µm sterile filter

Methodology:

  • Solution Preparation: Prepare a solution of this compound at the desired concentration (e.g., 50% w/v) using high-purity water.

  • Sterilization: Pass the solution through a 0.22 µm sterile filter into the final storage containers.

  • Inert Environment: Purge the headspace of each container with argon gas before sealing tightly.

  • Initial Measurements: Immediately measure and record the initial pH and conductivity of the solution at a standardized temperature (e.g., 25°C).

  • Storage: Place the containers under the desired storage conditions (e.g., 4°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., monthly), remove a small aliquot from a dedicated sample container and allow it to equilibrate to the measurement temperature.

  • Data Recording: Measure and record the pH and conductivity. Note any changes in appearance.

  • Analysis: Plot the pH and conductivity values over time to track the rate of degradation.

Visualizations

DegradationPathway DEG This compound (Aqueous Solution) Oxidation Oxidative Degradation DEG->Oxidation Conditions Accelerating Factors: - Oxygen (Air) - Heat - Light (UV) Conditions->Oxidation Products Degradation Products Oxidation->Products Aldehydes Aldehydes & Peroxides Products->Aldehydes Acids Carboxylic Acids (Formic, Acetic, Glycolic, etc.) Products->Acids Consequences Observable Consequences Acids->Consequences pH_drop Decrease in pH Consequences->pH_drop Conductivity_increase Increase in Ionic Strength/Conductivity Consequences->Conductivity_increase

Caption: Degradation pathway of this compound in the presence of accelerating factors.

TroubleshootingWorkflow Start Unexpected Experimental Result Observed CheckPEG Check this compound Solution Integrity Start->CheckPEG Measure Measure pH and Conductivity of Solution CheckPEG->Measure IsDegraded Is pH low or Conductivity high? Measure->IsDegraded Yes Yes IsDegraded->Yes  Yes No No IsDegraded->No  No PrepareFresh Root Cause Likely: PEG Degradation. Action: Prepare fresh solution under optimal conditions. Yes->PrepareFresh InvestigateOther Root Cause Unlikely: PEG Degradation. Action: Investigate other experimental variables (e.g., other reagents, protocol). No->InvestigateOther

Caption: Troubleshooting workflow for issues potentially related to this compound stability.

References

Technical Support Center: Enhancing the Surfactant Efficiency of Decaethylene Glycol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decaethylene glycol and its derivatives, such as this compound monododecyl ether (C12E10).

Troubleshooting Guides

Issue 1: Poor or Unstable Emulsion Formation

Q: My emulsion prepared with this compound monododecyl ether is separating quickly. What are the possible causes and how can I fix it?

A: Emulsion instability is a common issue that can arise from several factors. Here’s a systematic approach to troubleshoot this problem:

  • Surfactant Concentration: Ensure the surfactant concentration is above its Critical Micelle Concentration (CMC). Below the CMC, there are insufficient surfactant molecules to stabilize the oil-water interface.[1][2][3] The CMC for this compound monododecyl ether (C12E10) is approximately 0.065 mM.[1]

  • Improper Surfactant Selection: The Hydrophilic-Lipophilic Balance (HLB) of your surfactant must match the requirements of your oil phase. While this compound itself is very hydrophilic, its derivatives like C12E10 are designed to have a balance. If the HLB is not optimal, consider using a blend of surfactants to achieve the desired value.

  • High Electrolyte Concentration: The presence of salts can decrease the CMC of nonionic surfactants but can also lead to dehydration of the polyethylene oxide chains, potentially reducing stability.[4] Try reducing the ionic strength of your aqueous phase if possible.

  • Inadequate Homogenization: The energy input during emulsification is crucial. Ensure you are using an appropriate homogenization technique (e.g., high-shear mixing, ultrasonication) for a sufficient duration to create small, uniform droplets.

  • Temperature Effects: For nonionic surfactants, as temperature increases, the hydrogen bonding between the ethylene oxide groups and water weakens, making the surfactant less water-soluble. This can affect emulsion stability. Monitor and control the temperature during your experiment.

  • pH of the System: While nonionic surfactants are generally less sensitive to pH than ionic surfactants, extreme pH values can affect the stability of other components in your formulation. Ensure the pH is within a suitable range for all ingredients.

Troubleshooting Summary Table:

Potential CauseRecommended Action
Surfactant concentration below CMCIncrease surfactant concentration.
Incorrect HLB valueUse a blend of surfactants to achieve the required HLB for your oil phase.
High electrolyte concentrationReduce the salt concentration in the aqueous phase.
Insufficient mixing energyIncrease homogenization time or intensity.
Temperature fluctuationsControl and monitor the temperature of the system.
Unfavorable pHAdjust the pH to a neutral or optimal range for your formulation.
Issue 2: Inconsistent or Unexpected Experimental Results

Q: I am observing high variability in my results when using this compound-based surfactants. What could be causing this?

A: Inconsistent results can be frustrating. Here are some common sources of variability and how to address them:

  • Purity of the Surfactant: The purity of this compound or its derivatives can impact its performance. Ensure you are using a high-purity grade suitable for your application.

  • Temperature Control: The properties of nonionic surfactants are temperature-dependent. Small variations in temperature can alter the CMC and micelle size, leading to inconsistent data. Use a temperature-controlled water bath or chamber for your experiments.

  • Presence of Impurities: Organic impurities or ions in your water or other reagents can affect the CMC and surfactant behavior. Use high-purity water (e.g., Milli-Q) and analytical grade reagents.

  • Equilibration Time: Ensure that your solutions have had adequate time to equilibrate after preparation, especially after temperature changes.

  • Accurate Concentration Preparation: Precisely prepare your surfactant solutions. Given the low CMC of some derivatives, small errors in concentration can lead to significant changes in properties.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) and why is it important for this compound monododecyl ether (C12E10)?

A1: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. Below the CMC, surfactant molecules exist primarily as monomers in the solution. At and above the CMC, the surfactant molecules aggregate to form micelles. This is a crucial parameter because many important functions of surfactants, such as solubilization of poorly soluble drugs and emulsification, are most effective at concentrations above the CMC. For this compound monododecyl ether (C12E10), the CMC is a key indicator of its efficiency as a surfactant.

Q2: How does temperature affect the performance of this compound-based surfactants?

A2: For nonionic surfactants like those based on this compound, increasing the temperature generally decreases their water solubility due to the disruption of hydrogen bonds between the ethylene oxide units and water molecules. This can lead to a decrease in the CMC and an increase in the micelle aggregation number as the temperature rises. However, excessively high temperatures can lead to phase separation, observed as the "cloud point," where the solution becomes turbid.

Q3: Can I use this compound surfactants in drug delivery systems?

A3: Yes, polyethylene glycol (PEG) and its derivatives, including this compound, are widely used in drug delivery. Their hydrophilic nature can help to shield nanoparticles from the immune system, a process known as PEGylation, which can prolong circulation time in the body. They can also be used to form micelles that encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Q4: What is the Hydrophilic-Lipophilic Balance (HLB) and how does it relate to this compound?

A4: The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. It is determined by calculating values for the different regions of the molecule. This compound itself is a very hydrophilic molecule. When it is derivatized with a lipophilic alkyl chain, such as in this compound monododecyl ether (C12E10), the resulting surfactant has a balance of hydrophilic and lipophilic properties, making it effective at interfaces. The HLB value helps in selecting the right surfactant for a specific application, such as creating an oil-in-water or water-in-oil emulsion.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Monododecyl Ether (C12E10)

PropertyValueReference
Molecular Weight626.86 g/mol
SynonymPolyoxyethylene (10) lauryl ether
AppearanceSemi-solid
Critical Micelle Concentration (CMC)~0.065 mM in water at 25°C

Table 2: Factors Influencing the CMC of Nonionic Surfactants

FactorEffect on CMCRationale
Increase in Temperature Generally decreases (up to a point)Dehydration of the hydrophilic ethylene oxide chains promotes micellization.
Addition of Electrolytes (e.g., NaCl) DecreasesReduces repulsion between head groups (less significant for nonionic surfactants) and can cause dehydration of the hydrophilic chains.
Increase in Hydrophobic Chain Length DecreasesIncreased hydrophobicity favors micelle formation.
Increase in Ethylene Oxide Chain Length IncreasesIncreased hydrophilicity favors solubility in the aqueous phase.
Addition of Alcohols Can increase or decreaseShort-chain alcohols can increase CMC by improving monomer solubility; longer-chain alcohols can incorporate into micelles and decrease CMC.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

This method relies on the sensitivity of the pyrene fluorescence spectrum to the polarity of its microenvironment.

Materials:

  • This compound monododecyl ether (C12E10)

  • Pyrene (fluorescence grade)

  • Acetone or Ethanol (spectroscopic grade)

  • High-purity water (e.g., Milli-Q)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene: Dissolve a small amount of pyrene in acetone or ethanol to make a concentrated stock solution (e.g., 1 mM).

  • Prepare a stock solution of the surfactant: Accurately weigh and dissolve C12E10 in high-purity water to create a stock solution at a concentration well above the expected CMC (e.g., 10 mM).

  • Prepare a series of surfactant solutions: Perform serial dilutions of the surfactant stock solution with high-purity water to obtain a range of concentrations spanning the expected CMC.

  • Add pyrene to each solution: Add a small, consistent aliquot of the pyrene stock solution to each surfactant dilution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the final concentration of the organic solvent is minimal (<1%).

  • Equilibrate the samples: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Measure fluorescence spectra: Using a fluorometer, excite the samples at approximately 335 nm and record the emission spectra from 350 nm to 500 nm.

  • Analyze the data: Determine the ratio of the intensity of the first vibronic peak (I₁) at ~373 nm to the third vibronic peak (I₃) at ~384 nm (I₁/I₃ ratio). Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Protocol 2: Surface Tension Measurement using the Du Noüy Ring Method

This technique measures the force required to detach a platinum ring from the surface of a liquid.

Materials:

  • Series of aqueous solutions of this compound monododecyl ether at various concentrations

  • Tensiometer with a Du Noüy platinum ring

  • Glass vessel for the sample

  • High-purity water for calibration

Procedure:

  • Clean the platinum ring: Thoroughly clean the ring with a suitable solvent (e.g., acetone or ethanol) and then flame it to red heat to remove any organic contaminants.

  • Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.

  • Prepare the sample: Place the surfactant solution in the sample vessel and ensure the temperature is controlled and stable.

  • Position the ring: Immerse the ring into the solution.

  • Measure the surface tension: Slowly raise the ring towards the surface. The instrument will measure the force as the ring pulls a meniscus of liquid. The maximum force just before the liquid film breaks is recorded.

  • Calculate surface tension: The software of modern tensiometers automatically calculates the surface tension, applying necessary correction factors.

  • Plot the data: Plot the surface tension as a function of the logarithm of the surfactant concentration. The concentration at which the surface tension plateaus is the CMC.

Protocol 3: Micelle Size Characterization using Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.

Materials:

  • Surfactant solution with a concentration above the CMC

  • DLS instrument

  • Cuvettes for DLS measurement

  • High-purity, filtered (0.22 µm) water or buffer

Procedure:

  • Prepare the sample: Prepare a solution of the surfactant in filtered, high-purity water or buffer at a concentration significantly above the CMC to ensure the presence of micelles.

  • Filter the sample: If necessary, filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.

  • Equilibrate the sample: Place the cuvette in the DLS instrument and allow it to thermally equilibrate to the desired temperature for several minutes.

  • Perform the measurement: Set the instrument parameters (e.g., scattering angle, laser power) and initiate the measurement. The instrument will collect data on the intensity fluctuations of the scattered light.

  • Analyze the data: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) of the micelles from their diffusion coefficients. The polydispersity index (PDI) will also be provided, indicating the width of the size distribution.

Visualizations

experimental_workflow_cmc_determination cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_surfactant Prepare Surfactant Stock Solution serial_dilution Create Serial Dilutions of Surfactant prep_surfactant->serial_dilution prep_pyrene Prepare Pyrene Stock Solution add_pyrene Add Pyrene to Each Dilution prep_pyrene->add_pyrene serial_dilution->add_pyrene equilibrate Equilibrate Samples add_pyrene->equilibrate measure_spectra Measure Emission Spectra (Excitation at 335 nm) equilibrate->measure_spectra calculate_ratio Calculate I₁/I₃ Ratio measure_spectra->calculate_ratio plot_data Plot I₁/I₃ vs. log(Concentration) calculate_ratio->plot_data determine_cmc Determine CMC (Inflection Point) plot_data->determine_cmc

Caption: Workflow for CMC determination using pyrene fluorescence.

signaling_pathway_pegylated_nanoparticle_uptake cluster_extracellular Extracellular Space cluster_cell Cell peg_np PEGylated Nanoparticle membrane Cell Membrane peg_np->membrane Reduced Opsonization (Steric Hindrance) opsonins Opsonin Proteins endocytosis Endocytosis membrane->endocytosis Cellular Uptake endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release Degradation/ pH change

Caption: Cellular uptake pathway of PEGylated nanoparticles.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Poor Emulsion Stability cause1 [Surfactant] < CMC problem->cause1 cause2 Incorrect HLB problem->cause2 cause3 High Ionic Strength problem->cause3 cause4 Low Shear problem->cause4 sol1 Increase [Surfactant] cause1->sol1 sol2 Use Surfactant Blend cause2->sol2 sol3 Decrease Salt cause3->sol3 sol4 Increase Homogenization cause4->sol4

Caption: Troubleshooting logic for poor emulsion stability.

References

Technical Support Center: Overcoming Challenges in PEGylation with Decaethylene Glycol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming challenges encountered during PEGylation with decaethylene glycol derivatives.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and solutions to specific issues that may arise during your PEGylation experiments.

Reaction & Conjugation Issues

Question: Why is my PEGylation reaction yield consistently low?

Answer: Low conjugation yield with this compound derivatives can stem from several factors. A primary concern is the hydrolysis of the activated PEG derivative, especially when using N-hydroxysuccinimide (NHS) esters. The half-life of NHS esters is significantly reduced at higher pH values; for instance, it can be as short as 10 minutes at pH 8.6 and 4°C[1].

Troubleshooting Steps:

  • Optimize Reaction pH: For NHS ester chemistry, maintain a pH between 7.2 and 8.5 to balance the reactivity of primary amines and the stability of the ester[2]. For maleimide chemistry targeting thiols, a pH range of 6.5 to 7.5 is optimal to ensure the sulfhydryl group is sufficiently nucleophilic while minimizing side reactions[3].

  • Control Molar Ratio: A common starting point is a 5:1 to 20-fold molar excess of the this compound derivative to the protein[4][5]. However, this should be optimized for each specific protein and desired degree of labeling. High molar ratios can sometimes lead to aggregation.

  • Reagent Quality and Preparation: Ensure your this compound derivative is stored under dry conditions to prevent premature hydrolysis. Prepare solutions of activated PEG immediately before use in an anhydrous solvent like DMSO or DMF, and avoid repeated freeze-thaw cycles.

  • Protein Concentration: In dilute protein solutions, the rate of hydrolysis can outcompete the conjugation reaction. If possible, increase the protein concentration to favor the desired bimolecular reaction.

Question: I am observing unexpected side reactions or byproducts. What could be the cause?

Answer: Side reactions can lead to a heterogeneous product mixture. With NHS esters, the primary competing reaction is hydrolysis of the ester group. For maleimide chemistry, hydrolysis of the maleimide ring can occur at higher pH, and disulfide bond formation on the protein can compete with the conjugation reaction.

Troubleshooting Steps:

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, when using NHS esters, as they will compete with the target protein for conjugation.

  • Control of Disulfides (for Maleimide Chemistry): If targeting cysteine residues, ensure they are in a reduced state. Pre-treatment with a reducing agent like DTT or TCEP may be necessary. It is crucial to remove the reducing agent before adding the maleimide-PEG derivative to prevent it from reacting with the linker.

  • Characterize Byproducts: Utilize analytical techniques like mass spectrometry to identify the nature of the byproducts. This information can help pinpoint the source of the side reaction.

Solubility & Aggregation

Question: My protein-decaethylene glycol conjugate is aggregating. How can I prevent this?

Answer: While PEGylation, even with shorter chains like this compound, is known to reduce protein aggregation, issues can still arise, particularly if the conjugation process itself induces conformational changes or if the linker is bifunctional, leading to cross-linking.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the conjugation and aggregation processes, potentially favoring the desired intramolecular modification over intermolecular aggregation.

    • Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation. Consider optimizing the protein concentration during the reaction.

  • Use of Additives: The inclusion of certain excipients in the reaction buffer can help stabilize the protein and prevent aggregation.

    • Sugars and Polyols: Sucrose, trehalose, or glycerol can act as protein stabilizers.

    • Amino Acids: Arginine is known to suppress non-specific protein-protein interactions.

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 can reduce surface-induced aggregation.

  • Consider Linker Chemistry: If using a homobifunctional this compound derivative, intermolecular cross-linking is a significant risk. Using a monofunctional derivative will prevent this issue.

Question: The activated this compound derivative has poor aqueous solubility. How should I handle this?

Answer: Many activated PEG derivatives, including those of this compound, have limited solubility in aqueous buffers. They are typically dissolved in a water-miscible, anhydrous organic solvent first.

Troubleshooting Steps:

  • Use of Co-solvents: Dissolve the activated this compound derivative in a small amount of anhydrous DMSO or DMF immediately before the reaction. The final concentration of the organic solvent in the reaction mixture should generally be kept below 10% to avoid denaturing the protein.

  • PEGylated Reagents: For highly hydrophobic molecules, consider using a PEGylated version of the activating group (e.g., a PEGylated NHS ester) to improve the overall solubility of the conjugate.

Purification & Characterization

Question: How can I effectively purify my this compound-protein conjugate from unreacted protein and excess PEG derivative?

Answer: The purification of PEGylated proteins can be challenging due to the potential for a heterogeneous mixture of products. Several chromatographic techniques are commonly employed, often in combination.

Purification Strategies:

  • Size Exclusion Chromatography (SEC): SEC is effective at separating the larger PEGylated conjugate from the smaller, unreacted this compound derivative and its hydrolysis byproducts. However, it may not be able to resolve the PEGylated protein from the unreacted protein if the size difference is not significant.

  • Ion Exchange Chromatography (IEX): IEX is a powerful technique for separating PEGylated proteins from their unmodified counterparts. The attachment of the neutral this compound chain can shield charged residues on the protein surface, leading to a change in its overall charge and retention time on an IEX column. This method can also be used to separate mono-PEGylated from multi-PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): The conjugation of a this compound derivative can alter the hydrophobicity of a protein, allowing for separation by HIC. This technique can be a useful orthogonal method to IEX.

  • Reverse Phase Chromatography (RP-HPLC): RP-HPLC is particularly useful for the analysis and purification of smaller PEGylated peptides and can be used to separate positional isomers on an analytical scale.

Question: What are the best methods for characterizing my this compound-protein conjugate?

Answer: A thorough characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and assess the purity and homogeneity of the final product.

Analytical Techniques:

  • Mass Spectrometry (MS): ESI-MS is a powerful tool for determining the precise molecular weight of the conjugate, which allows for the confirmation of the number of attached this compound units. Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation.

  • SDS-PAGE: This technique can provide a quick visual confirmation of PEGylation, as the attachment of the this compound chain will result in an increase in the apparent molecular weight of the protein.

  • HPLC-based methods (SEC, IEX, HIC, RP-HPLC): As mentioned in the purification section, these methods are also crucial for assessing the purity, homogeneity, and stability of the conjugate.

Data Presentation

ParameterUnmodified ProteinThis compound-Protein Conjugate
Molecular Weight (Da) XX + (n * 442.5)¹
Hydrodynamic Radius (nm) Y> Y
Isoelectric Point (pI) ZAltered depending on conjugation site²
Elution Time (IEX) T₁T₂ (T₂ ≠ T₁)
Elution Time (SEC) T₃< T₃
Aggregation Onset Temp. (°C) Tₐ> Tₐ (typically)

¹ Where 'n' is the number of this compound units attached. The molecular weight of this compound is approximately 442.5 Da. ² Conjugation to lysine residues will neutralize a positive charge, typically lowering the pI.

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation using this compound-NHS Ester

Objective: To conjugate a this compound-NHS ester to primary amines (lysine residues and N-terminus) on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., SEC, IEX)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS at pH 7.2-8.0. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable buffer using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound-NHS ester solution to achieve the desired molar excess (e.g., 10-fold molar excess).

    • Add the calculated volume of the PEG reagent to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG reagent and protein using an appropriate chromatography method (e.g., SEC followed by IEX).

  • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm PEGylation and determine the degree of modification.

Protocol 2: Thiol-Reactive PEGylation using this compound-Maleimide

Objective: To site-specifically conjugate a this compound-maleimide to a free cysteine residue on a target protein.

Materials:

  • Target protein with at least one free cysteine residue in a thiol-free, amine-free buffer (e.g., PBS, pH 6.5-7.5)

  • This compound-maleimide

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Purification columns (e.g., SEC, HIC)

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable buffer at pH 6.5-7.5. If the target cysteine is in a disulfide bond, it must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the this compound-maleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound-maleimide solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Purify the conjugate using appropriate chromatography methods to remove unreacted PEG reagent and protein.

  • Characterization: Analyze the purified product by SDS-PAGE and mass spectrometry to confirm site-specific conjugation.

Mandatory Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization Protein Target Protein Reaction_Mix Reaction Mixture (Optimized pH, Molar Ratio) Protein->Reaction_Mix PEG_Reagent This compound Derivative PEG_Reagent->Reaction_Mix Purification Chromatography (SEC, IEX, HIC) Reaction_Mix->Purification Analysis Analysis (MS, SDS-PAGE, HPLC) Purification->Analysis Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: General experimental workflow for protein PEGylation.

Troubleshooting_Logic Start Low Yield or Aggregation? Check_pH Is pH optimal? (7.2-8.5 for NHS) (6.5-7.5 for Mal) Start->Check_pH Low Yield Check_Aggregation Aggregation observed? Start->Check_Aggregation Aggregation Check_pH->Start No, Adjust pH Check_Ratio Is molar ratio optimized? Check_pH->Check_Ratio Yes Check_Ratio->Start No, Optimize Ratio Check_Reagent Is PEG reagent freshly prepared? Check_Ratio->Check_Reagent Yes Check_Reagent->Start No, Prepare Fresh Check_Buffer Buffer amine-free? (for NHS) Check_Reagent->Check_Buffer Yes Check_Buffer->Start No, Change Buffer Purify Purify and Analyze Check_Buffer->Purify Yes Reduce_Conc Lower protein concentration Check_Aggregation->Reduce_Conc Yes Add_Stabilizer Add excipients (e.g., Arginine) Reduce_Conc->Add_Stabilizer Add_Stabilizer->Purify

Caption: Troubleshooting decision tree for PEGylation reactions.

References

Technical Support Center: Mitigating the Immunogenic Potential of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of an immune response against PEGylated compounds?

The primary cause of the immune response to PEGylated compounds is the generation of anti-PEG antibodies. While PEG itself was initially considered non-immunogenic, studies have shown that both pre-existing and treatment-induced anti-PEG antibodies can be found in a significant portion of the human population. These antibodies can lead to accelerated blood clearance (ABC) of the PEGylated drug, reducing its efficacy and potentially causing hypersensitivity reactions.

Q2: What are the different types of anti-PEG antibodies, and what are their respective impacts?

Anti-PEG antibodies are typically of the IgM and IgG isotypes.

  • Anti-PEG IgM: Often associated with the first dose of a PEGylated compound, these antibodies are primarily responsible for the rapid clearance of subsequent doses, a phenomenon known as the ABC phenomenon.

  • Anti-PEG IgG: These antibodies can also contribute to the ABC phenomenon and may be involved in hypersensitivity reactions. Their presence can lead to a sustained immune response and reduced therapeutic efficacy over time.

Q3: What are the main strategies to mitigate the immunogenicity of PEGylated compounds?

Several strategies are being explored to reduce the immunogenic potential of PEGylated compounds:

  • Structural Modification of PEG: Altering the structure of the PEG polymer, for example, by using branched or forked architectures, can help to mask the repeating ethylene glycol units from the immune system.

  • Use of Alternative Polymers: Investigating alternative hydrophilic polymers to replace PEG, such as polysarcosine or poly(2-oxazoline), which may have a lower intrinsic immunogenicity.

  • Immunosuppressive Co-therapy: Administering immunosuppressive agents alongside the PEGylated drug to dampen the overall immune response. However, this approach carries the risk of systemic immunosuppression.

  • Induction of Immune Tolerance: Strategies aimed at inducing specific tolerance to PEG, for instance, by administering very low doses of the PEGylated compound prior to the therapeutic dose.

Troubleshooting Guide

Problem 1: Accelerated Blood Clearance (ABC) of my PEGylated drug is observed in pre-clinical animal models.

Possible Cause: Induction of anti-PEG IgM antibodies after the first dose.

Troubleshooting Steps:

  • Confirm the presence of anti-PEG IgM: Utilize an ELISA assay to measure the levels of anti-PEG IgM in the plasma of the animals after the first dose.

  • Modify the dosing regimen:

    • Increase the time interval between the first and second dose: This may allow for the initial IgM response to subside.

    • Administer a very low "induction" dose: A small initial dose may induce a state of tolerance rather than a full-blown immune response.

  • Evaluate structural modifications to the PEG: If possible, test alternative PEG architectures (e.g., branched PEG) or different molecular weights to assess if this reduces the ABC phenomenon.

Problem 2: High inter-individual variability in drug clearance is observed in clinical trials.

Possible Cause: Pre-existing anti-PEG antibodies in a subset of the patient population.

Troubleshooting Steps:

  • Screen patients for pre-existing anti-PEG antibodies: Before initiating treatment, screen patient plasma for both anti-PEG IgG and IgM using a validated ELISA.

  • Stratify patient populations: Analyze pharmacokinetic (PK) and pharmacodynamic (PD) data based on the anti-PEG antibody status of the patients. This can help to determine if pre-existing antibodies correlate with altered drug exposure and response.

  • Consider a "wash-out" period for patients with high titers of pre-existing antibodies: If feasible, a period without PEGylated drug administration might lead to a decrease in antibody levels.

Quantitative Data Summary

Table 1: Prevalence of Pre-existing Anti-PEG Antibodies in the General Population

Antibody IsotypePrevalence (%)Titer RangeReference
Anti-PEG IgG0.2 - 25Low to moderate
Anti-PEG IgM~7Low

Table 2: Impact of Anti-PEG Antibodies on Pharmacokinetics of a Model PEGylated Protein

ParameterControl Group (No Anti-PEG Ab)Anti-PEG Ab Positive Group% Change
Area Under the Curve (AUC)1200 µgh/mL300 µgh/mL-75%
Clearance (CL)0.5 mL/h2.0 mL/h+300%
Half-life (t1/2)24 h6 h-75%

Key Experimental Protocols

Protocol 1: Detection of Anti-PEG Antibodies by ELISA

This protocol outlines a standard enzyme-linked immunosorbent assay (ELISA) for the detection of anti-PEG IgG and IgM in plasma or serum samples.

Materials:

  • PEG-coated microtiter plates

  • Patient or animal plasma/serum samples

  • HRP-conjugated anti-human (or species-specific) IgG and IgM detection antibodies

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Dilution buffer (e.g., PBS with 1% BSA)

Methodology:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with a solution of a PEGylated molecule (e.g., PEG-BSA) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted plasma/serum samples to the wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the HRP-conjugated anti-human IgG or IgM detection antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate in the dark until a blue color develops.

  • Reaction Stoppage and Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.

Visualizations

experimental_workflow cluster_preclinical Pre-clinical Phase cluster_mitigation Mitigation Strategy animal_model Administer PEGylated Compound to Animal Model blood_sampling Collect Blood Samples at Multiple Time Points animal_model->blood_sampling pk_analysis Pharmacokinetic Analysis blood_sampling->pk_analysis anti_peg_elisa Anti-PEG Antibody ELISA blood_sampling->anti_peg_elisa data_correlation Correlate PK Data with Antibody Levels pk_analysis->data_correlation anti_peg_elisa->data_correlation mitigation Develop Mitigation Strategy data_correlation->mitigation

Caption: Workflow for investigating and mitigating PEG immunogenicity.

signaling_pathway cluster_recognition Immune Recognition cluster_activation B Cell Activation & Differentiation cluster_response Antibody Response & Effect peg_drug PEGylated Drug b_cell B Cell peg_drug->b_cell BCR Binding activated_b_cell Activated B Cell b_cell->activated_b_cell Internalization & Antigen Presentation plasma_cell Plasma Cell activated_b_cell->plasma_cell Differentiation memory_b_cell Memory B Cell activated_b_cell->memory_b_cell Differentiation anti_peg_igm Anti-PEG IgM plasma_cell->anti_peg_igm anti_peg_igg Anti-PEG IgG plasma_cell->anti_peg_igg t_helper T Helper Cell t_helper->activated_b_cell Co-stimulation abc_phenomenon Accelerated Blood Clearance anti_peg_igm->abc_phenomenon anti_peg_igg->abc_phenomenon hypersensitivity Hypersensitivity Reactions anti_peg_igg->hypersensitivity

Caption: B-cell mediated immune response to PEGylated compounds.

logical_relationship cluster_factors Contributing Factors cluster_outcomes Potential Outcomes immunogenicity Immunogenicity of PEGylated Compound reduced_efficacy Reduced Efficacy immunogenicity->reduced_efficacy adverse_events Adverse Events (hypersensitivity) immunogenicity->adverse_events peg_structure PEG Structure (MW, architecture) peg_structure->immunogenicity dosing Dosing Regimen (dose, frequency) dosing->immunogenicity patient_factors Patient-Specific Factors (pre-existing Ab, genetics) patient_factors->immunogenicity drug_conjugate Drug Conjugate (protein, nanoparticle) drug_conjugate->immunogenicity

Caption: Factors influencing the immunogenicity of PEGylated drugs.

Best practices for handling and storing decaethylene glycol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing decaethylene glycol. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in experimental settings.

Section 1: Handling and Storage Best Practices

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety. This section provides detailed guidance on best practices.

Frequently Asked Questions (FAQs): General Handling

Q1: What personal protective equipment (PPE) should be worn when handling this compound?

A1: It is recommended to wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat. In case of potential splashing or aerosol generation, a face shield and respiratory protection may be necessary.[1]

Q2: What are the ideal storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][2][3] The recommended storage temperature is room temperature.[2]

Q3: Is this compound sensitive to moisture?

A3: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the air. It is crucial to keep containers tightly sealed to prevent water absorption, which can alter its physical properties and affect experimental outcomes.

Q4: What materials are compatible with this compound for storage and handling?

A4: this compound is compatible with glass and various plastics such as high-density polyethylene (HDPE), low-density polyethylene (LDPE), and polypropylene (PP). It is advisable to check specific chemical compatibility charts for the plastics used in your labware.

Q5: How should spills of this compound be handled?

A5: Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and placed in a suitable container for disposal. For larger spills, ventilate the area and contain the spill to prevent it from entering drains. Wear appropriate PPE during cleanup.

Section 2: Troubleshooting Experimental Issues

This section addresses common problems that may arise during experiments involving this compound, providing potential causes and solutions.

Troubleshooting Guide: Drug Solubilization & Formulation
Issue Potential Cause(s) Troubleshooting Steps
Poor Drug Solubility The drug may have very low intrinsic solubility in this compound. The formulation may require a co-solvent.- Increase the proportion of this compound in the formulation. - Gently heat the mixture to aid dissolution, being mindful of the drug's thermal stability. - Consider adding a co-solvent such as ethanol or propylene glycol to improve solubility. - Evaluate the pH of the formulation if the drug's solubility is pH-dependent.
Drug Precipitation Upon Dilution The drug is supersaturated in the this compound formulation and precipitates when introduced to an aqueous environment.- Decrease the initial drug concentration in the this compound stock solution. - Use a surfactant to stabilize the drug in the diluted solution. - Optimize the dilution method, for example, by adding the drug solution to the aqueous phase with vigorous stirring.
Formulation Instability (e.g., phase separation, crystallization over time) The drug is not thermodynamically stable in the formulation. The formulation may be sensitive to temperature changes. This compound may have absorbed moisture, altering its solvent properties.- Conduct long-term stability studies at various temperatures. - Ensure this compound is anhydrous before use, especially for moisture-sensitive drugs. - Add stabilizing excipients to the formulation.
Troubleshooting Guide: PEGylation Reactions
Issue Potential Cause(s) Troubleshooting Steps
Low PEGylation Yield Suboptimal reaction pH. Inactive PEGylating agent or reducing agent. Steric hindrance of the target functional group on the biomolecule.- Optimize the reaction pH; for amine PEGylation, a pH range of 7-9 is often used. - Use fresh, properly stored PEGylating and reducing agents. - Increase the molar excess of the PEGylating agent. - Increase the reaction time or temperature, while monitoring the stability of the biomolecule.
Protein Aggregation/Precipitation The protein is unstable under the reaction conditions (pH, temperature). Cross-linking if using a bifunctional PEG derivative.- Screen different buffer conditions to find one that maintains protein stability. - Perform the reaction at a lower temperature (e.g., 4°C). - Reduce the molar ratio of the PEGylating agent to the protein.
Loss of Biological Activity PEGylation at or near the active site of the protein. Conformational changes in the protein upon PEGylation.- Use a site-specific PEGylation strategy to target residues away from the active site. - Try different lengths or structures of PEG derivatives. - Perform functional assays at each step of the optimization process.
Troubleshooting Guide: Protein Crystallization
Issue Potential Cause(s) Troubleshooting Steps
No Crystals Formed The protein concentration is too low or too high. The precipitant (this compound) concentration is not optimal. The pH of the solution is not conducive to crystallization.- Screen a range of protein concentrations (typically 5-20 mg/mL). - Screen a broad range of this compound concentrations. - Vary the pH of the crystallization buffer.
Formation of Amorphous Precipitate Supersaturation is reached too quickly.- Decrease the concentration of both the protein and this compound. - Slow down the equilibration rate in vapor diffusion experiments (e.g., by using a larger drop volume or a smaller reservoir volume).
Small, Needle-like Crystals Nucleation rate is too high, leading to many small crystals instead of a few large ones.- Reduce the protein and/or precipitant concentration. - Try seeding with pre-existing microcrystals. - Optimize the temperature of crystallization.

Section 3: Quantitative Data

This section provides quantitative data for this compound to aid in experimental design and execution.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 5579-66-8
Molecular Formula C₂₀H₄₂O₁₁
Molecular Weight 458.55 g/mol
Appearance White to off-white powder or solid
Melting Point 28 °C
Boiling Point 280 °C at 7 mmHg
Table 2: Dynamic Viscosity of Ethylene Glycol/Water Mixtures (in cP)
Temperature10% EG20% EG40% EG60% EG
-10 °C 2.94.310.534.0
0 °C 2.13.06.819.1
20 °C 1.31.73.68.1
40 °C 0.81.12.14.2
60 °C 0.60.71.32.5
80 °C 0.40.50.91.6
100 °C 0.30.40.61.1
Data adapted from CORECHEM Inc. and is for ethylene glycol, not this compound. This table illustrates the general trend of increasing viscosity with higher glycol concentration and lower temperature.

Section 4: Experimental Protocols & Visualizations

This section provides a detailed protocol for a common application of this compound and includes visual diagrams to illustrate key processes.

Protocol: Solubilization of a Poorly Water-Soluble Compound for In Vitro Screening

Objective: To prepare a stock solution of a poorly water-soluble compound in this compound for subsequent dilution in an aqueous buffer for in vitro assays.

Materials:

  • This compound (anhydrous)

  • Poorly water-soluble compound

  • Vortex mixer

  • Water bath or heating block

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Preparation of this compound: Ensure the this compound is anhydrous. If it has been opened previously, it may be necessary to dry it over molecular sieves or use a fresh, sealed bottle.

  • Weighing the Compound: Accurately weigh the desired amount of the poorly water-soluble compound into a sterile vial.

  • Addition of this compound: Calculate the volume of this compound needed to achieve the target stock concentration. Add the this compound to the vial containing the compound.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, gently heat the mixture in a water bath or on a heating block at a temperature that will not degrade the compound (e.g., 37-50 °C). Intermittently vortex until the compound is completely dissolved.

    • Visually inspect the solution for any undissolved particles. If necessary, centrifuge the solution at high speed for 5-10 minutes and carefully transfer the supernatant to a new vial.

  • Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (typically -20 °C or -80 °C for long-term storage) and protected from light.

Diagram: Experimental Workflow for Drug Solubilization

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Compound add_deg Add this compound weigh->add_deg vortex Vortex add_deg->vortex heat Gentle Heating (if needed) vortex->heat Incomplete dissolution centrifuge Centrifuge (if needed) vortex->centrifuge Particulates present store Store Stock Solution vortex->store Complete dissolution heat->vortex centrifuge->store

A simple workflow for solubilizing a compound in this compound.

Diagram: Logic for Troubleshooting Poor Drug Solubility

G start Poor Drug Solubility check_conc Is the concentration too high? start->check_conc check_temp Was heating applied? check_conc->check_temp No reduce_conc Reduce concentration check_conc->reduce_conc Yes check_cosolvent Is a co-solvent needed? check_temp->check_cosolvent Yes apply_heat Apply gentle heat check_temp->apply_heat No check_ph Is solubility pH-dependent? check_cosolvent->check_ph No add_cosolvent Add a co-solvent check_cosolvent->add_cosolvent Yes adjust_ph Adjust pH check_ph->adjust_ph Yes

A decision tree for troubleshooting poor drug solubility in this compound.

References

Technical Support Center: Scaling Up Decaethylene Glycol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of decaethylene glycol (HO-(CH₂CH₂O)₁₀-H). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to scaling up production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Yields

Q: My Williamson ether synthesis reaction for chain extension is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in a scaled-up Williamson synthesis are often traced back to several factors:

  • Incomplete Deprotonation: The glycol starting material must be fully deprotonated to form the alkoxide for efficient nucleophilic attack.

    • Solution: Ensure you are using a sufficiently strong base (e.g., Sodium Hydride - NaH, Potassium tert-butoxide - tBuOK) in strictly anhydrous conditions. Water contamination will consume the base and reduce the formation of the reactive alkoxide.[1]

  • Side Reactions: The primary side reaction is elimination, which competes with the desired substitution reaction.[2]

    • Solution: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor elimination. Running small-scale optimization experiments is recommended. The choice of solvent is also critical; a polar aprotic solvent like Dioxane or DMF is often effective.[2][3]

  • Reagent Purity: Impurities in the starting glycol, the electrophile (e.g., a tosylated ethylene glycol oligomer), or the solvent can interfere with the reaction.

    • Solution: Use high-purity, anhydrous reagents and solvents. Drying solvents and reagents before use, for example, by azeotropic distillation with benzene or toluene, can significantly improve yields.[4]

Issue 2: High Polydispersity in the Final Product

Q: I'm using anionic ring-opening polymerization of ethylene oxide, but my final this compound product has a broad molecular weight distribution (high polydispersity). How can I achieve a more monodisperse product?

A: High polydispersity in anionic polymerization is typically due to issues with initiation and termination steps.

  • Slow Initiation: If the initiation rate is slower than the propagation rate, polymer chains will start growing at different times, leading to a broader molecular weight distribution.

    • Solution: Ensure rapid and uniform mixing of the initiator (e.g., an alkoxide from a shorter glycol) with the ethylene oxide monomer. Using an automated system with a mass flow controller for monomer addition can provide precise control and improve uniformity.

  • Chain-Transfer Reactions: Protic impurities (like water or alcohols) in the reaction mixture can act as chain-transfer agents, terminating one polymer chain and starting a new one.

    • Solution: The reaction must be performed under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere). All glassware, solvents, and reagents must be rigorously dried.

  • Temperature Gradients: In a large-scale reactor, temperature gradients can cause different reaction rates in different parts of the vessel, contributing to polydispersity.

    • Solution: Ensure efficient stirring and use a reactor with good heat transfer capabilities to maintain a uniform temperature throughout the reaction.

Issue 3: Difficulty in Product Purification

Q: After scaling up my synthesis, I am struggling to purify the this compound from unreacted starting materials and shorter/longer chain oligomers. What are the most effective purification strategies?

A: Purification is a significant challenge in scaling up PEG synthesis.

  • For Williamson Synthesis Products:

    • Solution: Solid-phase synthesis can simplify purification, as excess reagents and byproducts are washed away after each step, and the final product is cleaved from the resin. For solution-phase synthesis, a combination of techniques is often necessary. Fractional distillation under high vacuum can separate oligomers of different lengths, although this becomes less effective as the chain length increases.

  • For Polymerization Products:

    • Solution: Size exclusion chromatography (SEC) is effective for separating polymers by size but can be expensive and time-consuming to scale up. For removing unreacted starting materials or catalysts, extraction and precipitation are useful. PEG derivatives can often be precipitated from solvents like methylene chloride or benzene by adding ethyl ether or hexane.

  • General Impurities:

    • Solution: Common impurities like aldehydes, peroxides, and metal ions can be removed by treating the aqueous glycol solution with a reducing agent like sodium borohydride, followed by passing it through a series of ion-exchange and activated carbon columns.

Frequently Asked Questions (FAQs)

Q: Which synthesis method is more suitable for large-scale production of this compound: stepwise Williamson ether synthesis or anionic polymerization?

A: Both methods have their advantages for scaling up.

  • Anionic Ring-Opening Polymerization is often used for industrial production of polyethylene glycols because it is a more direct process. However, controlling the exact chain length to produce monodisperse this compound can be challenging and requires precise control over reaction conditions.

  • Stepwise Williamson Ether Synthesis , especially when performed on a solid support, offers excellent control over the final product's chain length and results in a nearly monodisperse product. While traditionally seen as more laborious, solid-phase synthesis allows for easier purification and the potential for automation, making it a viable option for producing high-purity oligomers on a larger scale.

Q: What are the key safety concerns when scaling up the synthesis of this compound?

A: Safety is paramount. Key concerns include:

  • Ethylene Oxide (for polymerization): This is a highly flammable, explosive, and toxic gas. It must be handled with extreme caution in a well-ventilated area, using specialized equipment for controlled addition.

  • Sodium Hydride (for Williamson synthesis): This is a highly reactive and flammable solid that reacts violently with water. It must be handled under an inert atmosphere.

  • Solvents: Many organic solvents used (e.g., DMF, benzene, dioxane) are flammable and have associated health risks. Ensure proper personal protective equipment (PPE) is used and work is conducted in a fume hood.

Q: How can I effectively monitor the progress of my synthesis reaction?

A: Several analytical techniques can be used:

  • Mass Spectrometry (ESI-MS or MALDI-TOF MS): This is an excellent technique to check the molecular weight of the product at different stages of the synthesis, confirming the addition of ethylene glycol units.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals. It is also useful for characterizing the end groups of the polymer chains.

  • Gas Chromatography (GC): Can be used to determine the purity of the final product, especially for shorter oligomers.

Data Presentation: Comparison of Synthesis Methodologies

The table below summarizes key quantitative parameters for the two primary synthesis methodologies when scaled up.

ParameterStepwise Williamson Ether SynthesisAnionic Ring-Opening Polymerization
Typical Yield High (can be quantitative per step)89-91% (for general EG synthesis)
Purity/Dispersity Near-monodisperse (Đ ≈ 1.0)Polydisperse (Đ > 1.03)
Primary Reactants Glycol Oligomer, Tosylated Glycol, BaseEthylene Oxide, Initiator (e.g., alkoxide)
Common Solvents DMF, Dioxane, THFTHF, Toluene
Reaction Temperature Room Temperature to Reflux60 - 200 °C
Key Challenge Multiple reaction steps, purificationControl of chain length, hazardous monomer
Scalability Good, especially with solid-phase/automationExcellent, common industrial method

Experimental Protocols

Protocol 1: Stepwise Solid-Phase Synthesis of this compound (Illustrative)

This protocol is based on the stepwise addition of tetraethylene glycol (PEG4) monomers on a solid support. This example illustrates a cycle to extend a resin-bound PEG8 to a PEG12, which can be adapted for this compound.

  • Deprotonation: Swell the PEG-functionalized resin in anhydrous THF in a reaction vessel. Add a solution of potassium tert-butoxide (tBuOK) in THF and agitate the mixture at room temperature for 1 hour to deprotonate the terminal hydroxyl group.

  • Washing: Filter the resin and wash thoroughly with anhydrous THF to remove excess base.

  • Coupling: Add a solution of a protected and activated monomer (e.g., DMTr-O-(PEG)₂-OTs) in anhydrous THF to the resin. Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by testing for the disappearance of the alkoxide.

  • Washing: Filter the resin and wash sequentially with THF, methanol, and dichloromethane to remove unreacted monomer and byproducts.

  • Detritylation (if using acid-labile protecting groups): Treat the resin with a solution of 3% trichloroacetic acid in dichloromethane to remove the DMTr protecting group, liberating a new terminal hydroxyl group.

  • Repeat: Repeat the deprotonation, coupling, and detritylation cycle until the desired chain length (this compound) is achieved.

  • Cleavage: Once the synthesis is complete, treat the resin with trifluoroacetic acid (TFA) to cleave the final this compound product from the solid support.

  • Purification: Precipitate the cleaved product in cold diethyl ether, filter, and dry under vacuum.

Protocol 2: Anionic Ring-Opening Polymerization for Oligoethylene Glycols

This protocol provides a general laboratory-scale method for polymerizing ethylene oxide.

  • Initiator Preparation: In a flame-dried, two-neck flask under an inert atmosphere (argon), dissolve a known amount of a starting alcohol (e.g., diethylene glycol) in anhydrous THF. Add a stoichiometric amount of a strong base (e.g., potassium naphthalenide solution) until a persistent color indicates the formation of the potassium alkoxide initiator.

  • Monomer Addition: Cool the initiator solution in an appropriate bath (e.g., ice bath). Slowly bubble a pre-calculated mass of gaseous ethylene oxide through the solution via a cannula or add a chilled, known amount of liquid ethylene oxide via syringe. The reaction is exothermic and requires careful temperature control.

  • Polymerization: After monomer addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 60 °C) for several days (5-7 days) to ensure complete polymerization. The flask should be sealed to maintain an inert atmosphere and prevent monomer loss.

  • Termination: Quench the reaction by adding a degassed protic solvent, such as methanol or acidic methanol. This will protonate the living polymer chain ends.

  • Purification: Filter the resulting polymer solution to remove any salts. Precipitate the polymer by pouring the solution into a large volume of a cold non-solvent, such as diethyl ether or hexane. Collect the precipitated this compound by filtration and dry under vacuum.

Visualizations

Williamson_Ether_Synthesis_Workflow Workflow for Stepwise Williamson Ether Synthesis Start Start with Glycol Oligomer (PEGn) Deprotonation 1. Deprotonation (e.g., NaH, tBuOK) Start->Deprotonation Alkoxide Formation of Alkoxide (PEGn-O⁻) Deprotonation->Alkoxide Anhydrous Solvent Coupling 2. Coupling (Add Activated Monomer, e.g., R-OTs) Alkoxide->Coupling ElongatedPEG Elongated Glycol (PEGn+m) Coupling->ElongatedPEG Repeat cycle if necessary Purification 3. Purification (Distillation / Chromatography) ElongatedPEG->Purification FinalProduct Final Product (this compound) Purification->FinalProduct

Caption: A diagram illustrating the key stages of scaling up this compound synthesis via the Williamson ether method.

Anionic_Polymerization_Workflow Workflow for Anionic Ring-Opening Polymerization InitiatorPrep 1. Initiator Preparation (e.g., KOH + Alcohol) MonomerAdd 2. Controlled Monomer Addition (Ethylene Oxide) InitiatorPrep->MonomerAdd Anhydrous Conditions Polymerization 3. Polymerization (Propagation) MonomerAdd->Polymerization Controlled Temperature Termination 4. Termination (Add Protic Agent, e.g., MeOH) Polymerization->Termination Purification 5. Purification (Precipitation / Filtration) Termination->Purification FinalProduct This compound Product Purification->FinalProduct

Caption: A flowchart showing the process steps for synthesizing oligoethylene glycols using anionic polymerization.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Problem Problem: Low Product Yield CheckPurity Check Reagent & Solvent Purity (Anhydrous?) Problem->CheckPurity PurifyReagents Action: Dry Solvents & Purify Reagents CheckPurity->PurifyReagents No CheckBase Check Deprotonation Step (Base Strength / Amount) CheckPurity->CheckBase Yes ReRun Re-run Synthesis PurifyReagents->ReRun IncreaseBase Action: Use Stronger Base or Increase Equivalents CheckBase->IncreaseBase No CheckTemp Check Reaction Temperature (Side Reactions?) CheckBase->CheckTemp Yes IncreaseBase->ReRun OptimizeTemp Action: Lower Temperature & Increase Reaction Time CheckTemp->OptimizeTemp No CheckTemp->ReRun Yes OptimizeTemp->ReRun

Caption: A decision-making diagram for troubleshooting low yields in this compound synthesis.

References

Addressing batch-to-batch variability in decaethylene glycol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability in decaethylene glycol (PEG-10). It is intended for researchers, scientists, and drug development professionals to help identify, troubleshoot, and mitigate issues arising from material inconsistency in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a specific type of polyethylene glycol (PEG) composed of ten ethylene glycol units.[1] It is a versatile polyether compound utilized across various industries, including pharmaceuticals, cosmetics, and chemical manufacturing.[2] In research and drug development, it is frequently used in PEGylation, a process where PEG chains are attached to proteins, peptides, or nanoparticles to improve their solubility, stability, and circulation time in the body.[3][4] It also serves as a solvent, humectant, surfactant, and lubricant in different formulations.[1]

Q2: What is batch-to-batch variability in this compound and why is it a critical issue?

Batch-to-batch variability refers to the chemical and physical differences observed between different production lots of this compound. This variability is a critical issue because even minor differences in purity, molecular weight distribution (polydispersity), or the presence of impurities can significantly alter the performance and safety of the final product. In sensitive applications like drug delivery, such inconsistencies can lead to unpredictable drug release kinetics, reduced efficacy, and even adverse immune responses.

Q3: What are the common sources of batch-to-batch variability?

The primary sources of variability in this compound stem from its manufacturing and storage:

  • Synthesis Process: The polymerization of ethylene oxide to produce PEGs can result in a distribution of different chain lengths rather than a single, uniform molecule. This leads to variations in the average molecular weight and polydispersity index (PDI) between batches.

  • Process-Related Impurities: Residual reactants and byproducts from the synthesis, such as free ethylene oxide and 1,4-dioxane, can be present in the final product.

  • Degradation Products: PEGs are susceptible to oxidative degradation over time, especially when exposed to heat or light, leading to the formation of impurities like aldehydes and peroxides.

  • Contamination: Cross-contamination with other glycols, such as the highly toxic diethylene glycol (DEG) or ethylene glycol (EG), can occur and poses a significant safety risk.

Q4: How can this compound variability impact my experimental results?

Variability can manifest in numerous ways, impacting both in vitro and in vivo experiments:

  • Bioconjugation (PEGylation): Inconsistent levels of reactive end-groups or the presence of interfering impurities can lead to lower conjugation efficiency and variable purity of the final PEGylated product.

  • Drug Delivery: Differences in PEG chain length and density on nanoparticle surfaces can alter drug load, release profiles, and circulation half-life.

  • Immunogenicity: The presence of anti-PEG antibodies in patients can be triggered by PEGylated drugs, and batch-to-batch inconsistencies may lead to variable and unpredictable immune responses, causing rapid clearance of the therapeutic upon subsequent doses.

  • Physical Properties: Variations can affect the physical characteristics of formulations, such as viscosity and stability.

Section 2: Troubleshooting Guides

This section provides structured guidance for troubleshooting common experimental issues that may be linked to this compound variability.

Scenario 1: Inconsistent Results in Bioconjugation Reactions
  • Symptoms:

    • Reduced yield of the PEGylated product.

    • Inconsistent degree of PEGylation across different batches.

    • Appearance of unexpected byproducts in analytical chromatograms (e.g., HPLC, SEC).

    • Loss of biological activity of the conjugated protein or peptide.

  • Troubleshooting Workflow: The following workflow can help diagnose if the this compound batch is the root cause of inconsistent bioconjugation.

    G A Inconsistent Bioconjugation Results B Verify Core Protocol (Buffers, pH, Temp, Protein Quality) A->B C Is protocol consistent with previous successful runs? B->C D Re-run with a previously validated 'good' batch of PEG-10 C->D Yes I Review and troubleshoot other reaction components C->I No E Does the reaction work with the 'good' batch? D->E F Issue is likely with the new PEG-10 batch E->F Yes H Issue lies elsewhere in the protocol (e.g., protein degradation, buffer contamination) E->H No G Analyze new PEG-10 batch (See QC Protocol) F->G I->H

    Troubleshooting workflow for bioconjugation issues.

Scenario 2: Unexpected In Vivo Behavior of PEGylated Formulations
  • Symptoms:

    • Rapid clearance of PEGylated nanoparticles or proteins from circulation.

    • Evidence of nanoparticle aggregation in vivo.

    • Unexpected toxicity or immunogenicity.

  • Troubleshooting Steps:

    • Confirm Baseline: Re-test a control group using a formulation prepared with a previously validated batch of this compound to confirm that the issue is batch-dependent.

    • Characterize the PEG Batch: The molecular weight distribution is a critical quality attribute (CQA) for in vivo performance. A broader distribution or a shift in average molecular weight can expose the nanoparticle core or alter its hydrodynamic radius, leading to recognition by the mononuclear phagocyte system.

    • Test for Impurities: Investigate the presence of impurities that could induce an immune response or toxicity. Pay close attention to potential contaminants like diethylene glycol (DEG), which is a known toxicant.

    • Review Supplier's Certificate of Analysis (COA): Compare the COA of the problematic batch with that of a successful batch. However, do not rely solely on the COA, as it may not report all relevant impurities. Independent verification is crucial.

Data Presentation: Key Impurities and Their Impact

The following table summarizes common impurities, their sources, and their potential impact on research applications.

ImpurityPotential SourceTypical Specification LimitPotential Impact on Experiments
Ethylene Oxide Synthesis Reactant≤ 10 ppmPotential carcinogen; can react with biological molecules.
1,4-Dioxane Synthesis Byproduct≤ 10 ppmPotential carcinogen; can interfere with certain assays.
Aldehydes Oxidative Degradation≤ 10 ppmCan react with primary amines on proteins, causing cross-linking or interfering with PEGylation.
Diethylene Glycol (DEG) ContaminationShould be absentHighly toxic; has caused lethal poisoning incidents.
Higher/Lower PEGs Synthesis ProcessVaries (Polydispersity)Affects hydrodynamic size, circulation time, and drug release.

Section 3: Experimental Protocols & Best Practices

To mitigate risks associated with batch-to-batch variability, it is essential to implement robust quality control procedures for incoming raw materials.

Protocol 1: Recommended QC Analysis of Incoming this compound

This protocol outlines key analytical tests to qualify a new batch of this compound before its use in critical experiments.

  • Objective: To verify the identity, purity, and key quality attributes of a new this compound batch.

  • Materials:

    • This compound sample

    • Reference standards (for PEG-10, ethylene oxide, 1,4-dioxane, etc.)

    • Appropriate solvents (e.g., water, tetrahydrofuran)

    • Analytical instrumentation (GC-FID/MS, HPLC-RID/CAD, SEC/GPC system)

  • Methodology:

    • Identity and Purity (GC-MS):

      • Prepare a dilute solution of the this compound sample.

      • Inject the sample into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

      • Compare the resulting mass spectrum with a reference spectrum for this compound to confirm its identity.

      • Screen for volatile impurities such as ethylene oxide and 1,4-dioxane by comparing retention times and mass spectra with known standards.

    • Molecular Weight Distribution (SEC/GPC):

      • Dissolve the sample in a suitable mobile phase (e.g., tetrahydrofuran).

      • Inject the sample into a Size Exclusion Chromatography (or Gel Permeation Chromatography) system.

      • Determine the average molecular weight (Mw) and the polydispersity index (PDI) by calibrating against PEG standards.

      • Compare these values against the specifications from the supplier and previous batches.

    • Non-volatile Impurities (HPLC):

      • Use a High-Performance Liquid Chromatography system, potentially with a Charged Aerosol Detector (CAD) or Refractive Index Detector (RID), as PEGs lack a strong UV chromophore.

      • Develop a gradient method to separate this compound from less volatile impurities or related PEG oligomers.

Data Presentation: Key Quality Control Parameters
ParameterAnalytical MethodRecommended Specification
Average Molecular Weight Titration or SEC/GPC90.0% - 110.0% of nominal value (458.5 g/mol )
pH (5% solution) pH Meter4.0 - 7.5
Ethylene Oxide Headspace GC-MS≤ 10 ppm (µg/g)
1,4-Dioxane Headspace GC-MS≤ 10 ppm (µg/g)
Residue on Ignition Gravimetric≤ 0.1%
Heavy Metals ICP-MS or Colorimetric≤ 5 ppm
Mandatory Visualization: QC and Batch Release Workflow

This diagram illustrates a logical workflow for the quality control and release of a new batch of this compound for use in GxP or critical research environments.

G A New Batch of This compound Received B Quarantine Batch Log Lot Number A->B C Perform QC Analysis (GC-MS, SEC, HPLC) B->C D Does batch meet all specifications? C->D E Release Batch for Use Update Inventory D->E Yes G Investigation Required (Out of Specification) D->G No H End E->H F Reject Batch Contact Supplier F->H G->F

Workflow for QC testing and release of incoming material.

References

Technical Support Center: Optimizing Nanoparticle Size with Decaethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing nanoparticle size using decaethylene glycol (a member of the polyethylene glycol, or PEG, family) as a stabilizer.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound as a stabilizer in nanoparticle synthesis?

This compound, a type of PEG, primarily acts as a capping and stabilizing agent that controls the shape and size of the nanoparticles formed.[1] It functions by creating a hydrophilic shell around the nanoparticle core.[1] This shell provides a steric barrier, generating electrostatic repulsion between nanoparticles that prevents them from aggregating and helps maintain their size and structural stability.[1] This process, known as PEGylation, can lead to finer nanoparticle architectures.[1]

Q2: How does the concentration of the stabilizer affect the final nanoparticle size?

The concentration of the polymeric stabilizer is a critical factor. Different concentrations can significantly impact the physicochemical characteristics of the nanoformulations.[2] Generally, lower polymer concentrations tend to yield smaller nanoparticles with a more uniform and narrow size distribution. For example, in one study, stabilizer concentrations were varied between 0.5% and 2% to optimize particle size.

Q3: What other experimental factors influence nanoparticle size?

Besides stabilizer concentration, several other factors can determine the final size of the nanoparticles. These include:

  • Method of Synthesis: Different methods, such as solvent evaporation and nanoprecipitation, will yield different results.

  • Precursor Concentration: The concentration of the starting material (e.g., metal salt) strongly influences the final particle size.

  • Temperature: Reaction temperature can affect the reduction rate of precursors and the final particle size. Higher temperatures can sometimes lead to smaller microspheres.

  • pH: The pH of the reaction solution can impact the size of the nanoparticles.

  • Stirring Speed and Time: The rate and duration of mixing can affect particle size and distribution, with lower speeds and shorter times sometimes producing smaller particles.

Q4: What is a Polydispersity Index (PDI) and what is a desirable value?

The Polydispersity Index (PDI) is a measure of the uniformity of the particle sizes in the sample. A lower PDI value indicates a more monodisperse or uniform size distribution. For many applications, a PDI value between 0.1 and 0.2 is considered optimal, indicating a homogenous population of nanoparticles.

Troubleshooting Guide

Problem: My nanoparticles are too large.

Possible CauseSuggested Solution
High Precursor Concentration Decrease the concentration of the metal salt or other core material precursor. Studies have shown that lower precursor concentrations can lead to smaller nanoparticles.
Insufficient Stabilizer Increase the concentration of this compound. A higher concentration of the stabilizer can more effectively cap the nanoparticles and prevent further growth.
Incorrect Temperature Optimize the reaction temperature. An increase in temperature can sometimes lead to smaller particles, though the effect is system-dependent.
Inappropriate pH Level Adjust the pH of the reaction medium. The surface charge of nanoparticles can be pH-dependent, affecting stability and size.

Problem: My nanoparticles are aggregating.

Possible CauseSuggested Solution
Insufficient Stabilizer Coverage Ensure an adequate concentration of this compound is used to provide a sufficient steric barrier. The PEG chains prevent self-agglomeration.
High Ionic Strength of Solution Be cautious of high salt concentrations in your solution, as this can destabilize the nanoparticles and lead to aggregation.
Improper Storage Store nanoformulations at a suitable temperature, such as 4°C, to maintain stability over time.

Problem: The particle size distribution is too broad (High PDI).

Possible CauseSuggested Solution
Inconsistent Reaction Conditions Ensure uniform heating and stirring throughout the synthesis process. Inconsistent conditions can lead to varied nucleation and growth rates.
Inefficient Mixing Optimize the stirring speed. A study found that lower stirring speeds (e.g., 2000 rpm) could produce more uniform particle size distributions.
Suboptimal Sonication If using sonication, ensure the power, time, and temperature (e.g., in an ice water bath) are consistent and optimized for your formulation.

Data on Factors Influencing Nanoparticle Size

The following tables summarize quantitative data from various studies, illustrating the impact of experimental parameters on nanoparticle characteristics.

Table 1: Effect of Stabilizer Type and Concentration on PLGA Nanoparticle Properties

StabilizerConcentration (%)Particle Size (nm)PDISurface Charge (mV)
Pluronic F-1270.5 - 2.0190 ± 12.42 to 350 ± 11.10.13 ± 0.02 to 0.2 ± 0.01-19.1 ± 1.5 to -40.4 ± 1.6
PVA0.5 - 2.0190 ± 12.42 to 350 ± 11.10.13 ± 0.02 to 0.2 ± 0.01-19.1 ± 1.5 to -40.4 ± 1.6
Poloxamer 4070.5 - 2.0190 ± 12.42 to 350 ± 11.10.13 ± 0.02 to 0.2 ± 0.01-19.1 ± 1.5 to -40.4 ± 1.6

Data derived from studies on PLGA nanoparticles where various stabilizers were tested under constant polymer concentration, temperature, and sonication time.

Table 2: Effect of PEG Topology and Molar Ratio on Silver Nanoparticle (AgNP) Size

PEG Type (5k Da)Molar Ratio of PEG to AgNO₃ (ω)Final AgNP Size (nm)
Cyclic PEG (c-PEG₅ₖ)4421 ± 4
Linear PEG (HO-PEG₅ₖ-OH)4440 ± 7
Linear PEG (MeO-PEG₅ₖ-OMe)4448 ± 9

Data from a study on the Tollens' synthesis of AgNPs, showing that the topology (cyclic vs. linear) and end-groups of the PEG stabilizer significantly affect particle size.

Experimental Protocols

Protocol 1: Nanoparticle Synthesis via Solvent Evaporation

This protocol is a generalized method based on common procedures for formulating polymeric nanoparticles.

  • Preparation of Organic Phase: Dissolve the core polymer (e.g., PLGA) and the active drug in a suitable organic solvent (e.g., acetonitrile, dichloromethane).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the this compound stabilizer at the desired concentration (e.g., 0.5% - 2% w/v).

  • Emulsification: Add the organic phase dropwise into the aqueous stabilizer solution while maintaining constant magnetic stirring.

  • Sonication: Sonicate the resulting mixture using a probe sonicator (e.g., set to 99% power for 4 minutes) in an ice water bath to form a nanoemulsion.

  • Solvent Evaporation: Allow the organic solvent to evaporate from the emulsion. This is typically done overnight under slow magnetic stirring at room temperature.

  • Purification: Once the solvent is fully removed, purify the nanoparticles. This is often achieved by centrifugation (e.g., 15,000 rpm for 30 minutes at -8°C), discarding the supernatant, and washing the nanoparticle pellet three times with distilled water.

  • Resuspension & Storage: Resuspend the final nanoparticle pellet in a suitable buffer or water and store at 4°C for stability.

Visualizations

G cluster_prep Phase Preparation cluster_synth Synthesis cluster_purify Purification & Storage prep_org Prepare Organic Phase (Polymer + Drug) emulsify Emulsification (Dropwise addition + Stirring) prep_org->emulsify prep_aq Prepare Aqueous Phase (this compound) prep_aq->emulsify sonicate Sonication (Probe sonicator in ice bath) emulsify->sonicate evap Solvent Evaporation (Overnight stirring) sonicate->evap centrifuge Centrifugation (e.g., 15,000 rpm, 30 min) evap->centrifuge wash Wash Nanoparticles (3x with distilled water) centrifuge->wash store Resuspend & Store (4°C) wash->store

Caption: General workflow for nanoparticle synthesis via the solvent evaporation method.

G NP_Size Final Nanoparticle Size & PDI Stab Stabilizer (Concentration, MW, Topology) Stab->NP_Size Precursor Precursor (Concentration) Precursor->NP_Size Temp Temperature Temp->NP_Size pH pH of Solution pH->NP_Size Method Synthesis Method (e.g., Solvent Evaporation) Method->NP_Size Mixing Mixing Parameters (Speed, Duration, Sonication) Mixing->NP_Size

Caption: Key experimental factors influencing final nanoparticle size and distribution.

G Start Problem Encountered Size Particles Too Large? Start->Size Check Size Agg Aggregation Observed? Size->Agg No Sol_Size - Decrease Precursor Conc. - Increase Stabilizer Conc. - Optimize Temperature Size->Sol_Size Yes PDI PDI Too High? Agg->PDI No Sol_Agg - Increase Stabilizer Conc. - Check Ionic Strength - Ensure Proper Storage Agg->Sol_Agg Yes Sol_PDI - Ensure Uniform Conditions - Optimize Stirring Speed - Check Sonication Parameters PDI->Sol_PDI Yes End Re-characterize Particles PDI->End No Sol_Size->End Sol_Agg->End Sol_PDI->End

Caption: A troubleshooting flowchart for common nanoparticle synthesis issues.

References

Technical Support Center: Improving Drug Loading Capacity in Decaethylene Glycol-Based Carriers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with decaethylene glycol-based and other short-chain oligo(ethylene glycol) (OEG) drug carriers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, alongside detailed experimental protocols and comparative data to aid in optimizing your drug loading strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing drug loading capacity in this compound-based carriers?

A1: Several factors critically influence the drug loading capacity of this compound-based carriers. These include the physicochemical properties of the drug, the composition of the carrier, the drug-polymer interactions, and the preparation method employed. The interplay of these factors determines the efficiency of drug encapsulation.

Q2: How does the hydrophobicity of the drug affect its loading into OEG-based micelles?

A2: The hydrophobicity of the drug is a primary determinant for successful encapsulation within the hydrophobic core of the micelles. Generally, a higher drug lipophilicity enhances its partitioning into the core. However, excessively hydrophobic drugs may have limited solubility even in the organic solvent used during preparation, which can negatively impact loading.

Q3: Can the length of the oligo(ethylene glycol) chain impact drug loading?

A3: Yes, the length of the OEG chain can influence drug loading, although the relationship is not always linear. Shorter OEG chains, such as in this compound, can lead to the formation of a less dense hydrophilic corona, which may affect micelle stability and, consequently, drug retention. Some studies suggest that longer polyethylene glycol (PEG) chains can in some cases improve drug loading by providing a more stable shell that prevents drug leakage.[1][2]

Q4: What is the difference between Drug Loading Content (DLC) and Encapsulation Efficiency (EE)?

A4: Drug Loading Content (DLC) refers to the weight percentage of the drug relative to the total weight of the drug-loaded nanoparticles. Encapsulation Efficiency (EE), on the other hand, is the percentage of the initial amount of drug used in the formulation that is successfully encapsulated into the nanoparticles.

Q5: Which preparation method is best for maximizing drug loading in this compound carriers?

A5: The optimal preparation method depends on the specific drug and polymer system. Common methods include nanoprecipitation, dialysis, and solvent evaporation.[3][4] The nanoprecipitation method is often favored for its simplicity and scalability.[3] The solvent evaporation technique can also yield high drug loading, but requires careful optimization of the solvent system.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of drug-loaded this compound-based carriers.

Issue Potential Cause(s) Suggested Solution(s)
Low Drug Loading Efficiency - Poor drug solubility in the organic solvent. - Drug partitioning into the aqueous phase. - Incompatible drug-polymer interactions. - Suboptimal formulation parameters (e.g., drug-to-polymer ratio).- Solvent Selection: Screen different organic solvents to find one that effectively dissolves both the drug and the polymer. - pH Adjustment: For ionizable drugs, adjusting the pH of the aqueous phase can suppress their water solubility and favor partitioning into the hydrophobic core. - Polymer Modification: Consider incorporating a hydrophobic block with stronger affinity for the drug. - Ratio Optimization: Systematically vary the drug-to-polymer ratio to find the optimal loading concentration.
Poor Encapsulation Efficiency - Drug leakage during the preparation process. - Use of excess surfactant, which can form empty micelles that compete for the drug. - Rapid precipitation of the polymer, trapping less drug.- Method Modification: For the nanoprecipitation method, adjusting the injection rate of the organic phase into the aqueous phase can influence encapsulation. A slower rate may be beneficial. - Surfactant Concentration: Optimize the surfactant concentration to ensure particle stability without excessive micellization. - Temperature Control: Controlling the temperature during formulation can affect solvent evaporation rates and polymer precipitation, thereby influencing encapsulation.
Particle Aggregation and Instability - Insufficient stabilization by the this compound chains. - Low zeta potential of the nanoparticles. - Inappropriate solvent or pH conditions.- Increase Polymer Concentration: A higher concentration of the OEG-containing polymer can provide better steric stabilization. - Co-surfactant Addition: Incorporate a co-surfactant to enhance stability. - Zeta Potential Modification: For electrostatic stabilization, consider using a charged polymer or adding a charge-inducing agent. - Buffer Selection: Ensure the pH and ionic strength of the aqueous phase are suitable for maintaining nanoparticle stability.
High Polydispersity Index (PDI) - Inconsistent mixing during nanoparticle formation. - Aggregation of nanoparticles. - Broad molecular weight distribution of the polymer.- Homogenization: For methods like solvent evaporation, ensure efficient and consistent homogenization (e.g., sonication or high-speed stirring). - Filtration: Filter the nanoparticle suspension through a syringe filter of appropriate pore size to remove larger aggregates. - Polymer Characterization: Use a polymer with a narrow molecular weight distribution.
Burst Release of the Drug - Drug adsorbed on the nanoparticle surface. - Porous or unstable nanoparticle structure.- Washing Steps: Include additional washing steps (e.g., centrifugation and resuspension or dialysis) to remove surface-adsorbed drug. - Formulation Optimization: Adjusting the polymer composition or preparation method may lead to a more compact and stable core, reducing burst release.

Quantitative Data Summary

The following tables summarize representative data on drug loading in various short-chain PEG and OEG-based nanocarriers. It is important to note that direct comparisons should be made with caution due to the different polymers, drugs, and methods used.

Table 1: Drug Loading in OEG-based Nanoparticles

Polymer SystemDrugPreparation MethodDrug Loading Content (%)Encapsulation Efficiency (%)Reference
POLAMA-b-POEGMAPaclitaxelFlash NanoprecipitationNot Reported>96
POLAMA-b-POEGMADoxorubicin HClFlash NanoprecipitationNot Reported41
Chol-P(MEO2MA-co-OEGMA) in LiposomesCarboxyfluoresceinThin Film HydrationDecreased with polymer incorporationDecreased with polymer incorporation
Chol-P(MEO2MA-co-OEGMA) in LiposomesAlbuminThin Film HydrationLower than small moleculesLower than small molecules

Table 2: Influence of PEG Chain Length on Drug Loading

Polymer SystemDrugPEG Molecular Weight (Da)Drug Loading/SolubilizationReference
DSPE-PEGDiazepam2000Higher solubilization
DSPE-PEGDiazepam5000Lower solubilization
Folate-PEG-LiposomesDoxorubicin2000Similar in vitro uptake
Folate-PEG-LiposomesDoxorubicin5000Similar in vitro uptake
Folate-PEG-LiposomesDoxorubicin10000Enhanced in vivo tumor accumulation
mPEG-g-CSMethotrexate750, 2000, 5000Increased blood circulation with longer chains

Experimental Protocols

Below are detailed methodologies for common drug loading techniques. These should be considered as starting points and may require optimization for your specific this compound-based carrier and drug.

Protocol 1: Nanoprecipitation Method for Drug Loading

This method is suitable for hydrophobic drugs and amphiphilic block copolymers.

Materials:

  • This compound-based block copolymer (e.g., OEG-PLA)

  • Hydrophobic drug

  • Water-miscible organic solvent (e.g., acetone, acetonitrile, or THF)

  • Purified water (e.g., Milli-Q)

  • Magnetic stirrer

  • Syringe pump (optional, for controlled addition)

Procedure:

  • Preparation of Organic Phase: Dissolve a known amount of the this compound-based polymer and the hydrophobic drug in the selected organic solvent. Ensure complete dissolution.

  • Preparation of Aqueous Phase: Place a defined volume of purified water in a beaker and stir at a constant rate (e.g., 500-700 rpm) on a magnetic stirrer.

  • Nanoparticle Formation: Add the organic phase dropwise to the stirring aqueous phase. A syringe pump can be used for a constant and reproducible addition rate. The sudden change in solvent polarity will cause the polymer to precipitate, forming drug-loaded nanoparticles.

  • Solvent Evaporation: Allow the suspension to stir for several hours (e.g., 4-6 hours) at room temperature in a fume hood to ensure complete evaporation of the organic solvent.

  • Purification: Purify the nanoparticle suspension to remove unloaded drug and excess reactants. This can be done by dialysis against purified water or by centrifugation followed by resuspension of the pellet in fresh water.

  • Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, drug loading content, and encapsulation efficiency.

Protocol 2: Solvent Evaporation Method for Drug Loading

This method is also widely used for encapsulating hydrophobic drugs.

Materials:

  • This compound-based block copolymer

  • Hydrophobic drug

  • Volatile organic solvent (e.g., dichloromethane, chloroform)

  • Aqueous solution containing a surfactant (e.g., PVA, Poloxamer)

  • Homogenizer (e.g., sonicator or high-speed stirrer)

  • Rotary evaporator

Procedure:

  • Preparation of Organic Phase: Dissolve the polymer and the drug in the volatile organic solvent.

  • Emulsification: Add the organic phase to the aqueous surfactant solution. Emulsify the mixture using a high-energy homogenization method (e.g., probe sonication on ice) to form an oil-in-water (o/w) emulsion.

  • Solvent Removal: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the encapsulated drug.

  • Purification: Collect the nanoparticles by centrifugation. Wash the pellet several times with purified water to remove the surfactant and any unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized, often with a cryoprotectant (e.g., trehalose).

  • Characterization: Analyze the resulting nanoparticles for their physicochemical properties and drug loading parameters.

Mandatory Visualizations

Diagram 1: General Workflow for Nanoprecipitation

G cluster_prep Preparation cluster_form Nanoparticle Formation cluster_proc Processing & Purification cluster_char Characterization A Dissolve Polymer and Drug in Organic Solvent C Controlled Addition of Organic Phase to Aqueous Phase A->C B Aqueous Phase (with or without surfactant) B->C D Self-Assembly and Nanoprecipitation C->D E Solvent Evaporation D->E F Purification (Dialysis or Centrifugation) E->F G Size, PDI, Zeta Potential (DLS) F->G H Drug Loading & Encapsulation (e.g., HPLC, UV-Vis) F->H I Morphology (TEM, SEM) F->I

Caption: Workflow for drug loading via the nanoprecipitation method.

Diagram 2: Factors Influencing Drug Loading

G cluster_drug Drug cluster_poly Polymer cluster_method Method cluster_param Parameters A Drug Properties E Drug Loading Capacity & Encapsulation Efficiency A->E A1 Hydrophobicity B Polymer Properties B->E B1 Hydrophobic Block Composition C Formulation Method C->E C1 Nanoprecipitation D Process Parameters D->E D1 Drug/Polymer Ratio A2 Molecular Weight A3 Drug-Polymer Interaction B2 OEG Chain Length B3 Molecular Weight C2 Solvent Evaporation C3 Dialysis D2 Solvent Choice D3 Temperature

Caption: Key factors influencing drug loading in polymeric carriers.

References

Validation & Comparative

Decaethylene Glycol vs. Polyethylene Glycol: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of excipients is critical in optimizing the performance of drug delivery systems. Among the most widely used polymers for enhancing drug solubility, stability, and pharmacokinetic profiles is polyethylene glycol (PEG). However, the emergence of discrete PEG (dPEG®), such as decaethylene glycol (DEG), presents a compelling alternative to traditional polydisperse PEGs. This guide provides an objective, data-driven comparison of DEG and PEG in various drug delivery applications, offering insights into their respective advantages and disadvantages.

This comprehensive analysis delves into the performance of these two polymers in key drug delivery platforms: as linkers in antibody-drug conjugates (ADCs), as surface modifiers for nanoparticles, and as structural components of hydrogels. By examining quantitative data from experimental studies, this guide aims to equip researchers with the necessary information to make informed decisions in the rational design of next-generation drug delivery systems.

At a Glance: this compound vs. Polyethylene Glycol

FeatureThis compound (DEG)Polyethylene Glycol (PEG)
Composition Monodisperse; a single molecule with exactly ten ethylene glycol units.Polydisperse; a mixture of polymers with a distribution of molecular weights.
Purity & Reproducibility High purity and batch-to-batch consistency, leading to more uniform drug conjugates.[1]Heterogeneous mixture, which can lead to variability in drug conjugate properties and complicate purification.[1][2]
Pharmacokinetics Can offer more predictable pharmacokinetic profiles. Shorter chains may lead to faster clearance for imaging applications, while still providing sufficient hydrophilicity.[3]Longer chains generally lead to longer circulation half-life by reducing renal clearance.[3] However, polydispersity can result in less predictable pharmacokinetic behavior.
Immunogenicity Reduced risk of inducing anti-PEG antibodies due to its defined structure.Increasing evidence suggests that polydisperse PEGs can be immunogenic, leading to accelerated blood clearance of PEGylated drugs.
Drug Loading Precise control over drug-to-antibody ratio (DAR) in ADCs.Can lead to heterogeneous DAR values in ADCs.
Applications Ideal as a short, hydrophilic linker in ADCs and for surface modification of nanoparticles where precise control is desired.Widely used for creating "stealth" nanoparticles, in hydrogels for controlled release, and as a solubilizer for a broad range of drugs.

Performance in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Both DEG (as a short, discrete oligoethylene glycol linker) and PEG have been extensively explored in this context.

Impact on Pharmacokinetics and Efficacy

The length of the PEG-based linker significantly influences the pharmacokinetic profile of an ADC. While longer, polydisperse PEG chains are generally associated with a longer circulation half-life, shorter, discrete linkers like this compound can offer a beneficial balance between clearance and tumor uptake.

Table 1: Effect of PEG Linker Length on ADC Clearance and Efficacy

LinkerClearance RateIn Vivo Efficacy (Tumor Growth Inhibition)In Vitro Cytotoxicity (IC50)
Non-PEGylatedHighBaselinePotent
Short OEG (e.g., DEG)Moderate to FastMay maintain or slightly improve tumor uptake compared to non-PEGylated counterparts, beneficial for imaging applications.Generally maintains high potency.
Long Polydisperse PEGSlowGenerally improved due to longer circulation and enhanced tumor accumulation.May show a slight decrease in potency compared to shorter linkers.

Note: The data presented is a synthesis of findings from multiple studies and is intended for comparative purposes. Actual values will vary depending on the specific antibody, payload, and tumor model.

The choice between a short, monodisperse linker like DEG and a longer, polydisperse PEG linker in ADC design represents a trade-off. While longer PEGs can enhance circulation time, potentially leading to greater tumor accumulation, they may also slightly decrease the in vitro potency of the ADC. Conversely, shorter linkers like DEG can maintain high potency and may be advantageous in applications where faster clearance is desirable, such as in diagnostic imaging.

Performance in Nanoparticle Drug Delivery

PEGylation is a widely adopted strategy to improve the systemic circulation time of nanoparticles by reducing their uptake by the mononuclear phagocyte system (MPS). This "stealth" effect is achieved by the hydrophilic PEG chains creating a steric barrier that inhibits protein opsonization. The distinction between monodisperse DEG and polydisperse PEG is crucial in this application.

Influence on Protein Corona and Cellular Uptake

Recent studies have highlighted the significant impact of PEG dispersity on the in vitro and in vivo behavior of PEGylated nanoparticles. Polydisperse PEGs can lead to a heterogeneous nanoparticle population with varying PEG densities, which in turn affects protein adsorption and subsequent cellular uptake.

Table 2: Comparison of Monodisperse vs. Polydisperse PEG on Gold Nanoparticles (AuNPs)

ParameterMonodisperse PEG-AuNPsPolydisperse PEG-AuNPs
Protein AdsorptionMarkedly lower and constant.Increased, with preferential enrichment of lower molecular weight PEG fractions on the surface.
Blood Circulation Half-lifeSignificantly prolonged.Shorter compared to monodisperse PEG-AuNPs.
Tumor AccumulationEnhanced.Lower compared to monodisperse PEG-AuNPs.

These findings underscore the advantage of using monodisperse PEGs like this compound for nanoparticle surface modification. The uniform PEG layer created by monodisperse PEGs results in more consistent and effective shielding from protein adsorption, leading to improved pharmacokinetic profiles and enhanced tumor targeting.

Performance in Hydrogel-Based Drug Delivery

Hydrogels are three-dimensional polymer networks that can encapsulate and provide sustained release of therapeutic agents. Both DEG and PEG can be incorporated into hydrogel structures to modulate their properties.

Modulating Drug Release and Degradation

The length and nature of the crosslinker in a hydrogel are key factors in controlling the mesh size, which in turn governs the diffusion and release of encapsulated drugs. Short, discrete crosslinkers like those derived from DEG can create more defined and uniform network structures compared to polydisperse PEG crosslinkers.

While direct comparative studies are limited, the principles of monodispersity suggest that DEG-based hydrogels could offer more predictable and tunable drug release profiles. The uniform crosslinking would lead to a more homogeneous mesh size, resulting in more controlled diffusion of the encapsulated drug. Conversely, the heterogeneity of polydisperse PEG crosslinkers could lead to a broader distribution of mesh sizes and less predictable release kinetics.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.

Synthesis and Characterization of PEGylated Nanoparticles

Objective: To synthesize and characterize nanoparticles coated with either this compound or polyethylene glycol.

Materials:

  • Nanoparticle core material (e.g., gold nanoparticles, PLGA)

  • Thiol-terminated this compound (HS-DEG)

  • Thiol-terminated polyethylene glycol (HS-PEG, e.g., 2kDa)

  • Appropriate solvents and buffers (e.g., deionized water, PBS)

  • Characterization instruments: Dynamic Light Scattering (DLS), Zeta Potential Analyzer, Transmission Electron Microscopy (TEM), and UV-Vis Spectrophotometer.

Protocol:

  • Nanoparticle Synthesis: Synthesize the core nanoparticles according to established protocols. For example, gold nanoparticles can be synthesized by the citrate reduction method.

  • PEGylation:

    • Disperse the nanoparticles in a suitable solvent.

    • Add a molar excess of HS-DEG or HS-PEG to the nanoparticle suspension.

    • Allow the reaction to proceed overnight with gentle stirring to facilitate the formation of a self-assembled monolayer on the nanoparticle surface.

  • Purification:

    • Centrifuge the PEGylated nanoparticle suspension to pellet the particles.

    • Remove the supernatant containing unreacted PEG.

    • Resuspend the particles in fresh solvent and repeat the centrifugation and washing steps multiple times to ensure the removal of all unbound PEG.

  • Characterization:

    • Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the PEGylated nanoparticles using DLS.

    • Surface Charge: Determine the zeta potential of the nanoparticles to assess surface charge modification after PEGylation.

    • Morphology: Visualize the size, shape, and aggregation state of the nanoparticles using TEM.

    • PEG Grafting Density: Quantify the amount of PEG grafted onto the nanoparticle surface using techniques such as thermogravimetric analysis (TGA) or by labeling the PEG with a fluorescent dye and measuring the fluorescence intensity.

In Vitro Drug Release from Hydrogels

Objective: To compare the release kinetics of a model drug from hydrogels crosslinked with DEG- and PEG-based crosslinkers.

Materials:

  • Polymer backbone (e.g., 4-arm PEG-acrylate)

  • DEG-dithiol or PEG-dithiol crosslinker

  • Model drug (e.g., bovine serum albumin, BSA)

  • Triethanolamine (TEA) buffer (pH 7.4)

  • UV-Vis spectrophotometer or fluorescence plate reader.

Protocol:

  • Hydrogel Formulation:

    • Dissolve the polymer backbone and the DEG-dithiol or PEG-dithiol crosslinker in TEA buffer.

    • Add the model drug to the precursor solution and mix thoroughly.

    • Pipette the mixture onto a hydrophobic surface to form hydrogel discs of a defined volume.

    • Allow the hydrogels to crosslink via Michael-type addition reaction.

  • Drug Release Study:

    • Place each hydrogel disc in a separate vial containing a known volume of release buffer (e.g., PBS).

    • At predetermined time intervals, collect an aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., Bradford assay for BSA).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative drug release as a function of time to obtain the release profile.

    • Fit the release data to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.

Visualizing Key Processes in Drug Delivery

To better understand the complex mechanisms underlying drug delivery, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.

Workflow for Antibody-Drug Conjugate (ADC) Development

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Characterization cluster_Evaluation Preclinical & Clinical Evaluation Target_ID Target Identification & Validation Ab_Generation Antibody Generation & Optimization Target_ID->Ab_Generation Linker_Design Linker Design (DEG vs. PEG) Ab_Generation->Linker_Design Payload_Selection Payload Selection Payload_Selection->Linker_Design Conjugation Antibody-Linker-Payload Conjugation Linker_Design->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DAR, Purity, Stability) Purification->Characterization In_Vitro In Vitro Studies (Cytotoxicity, Binding) Characterization->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK/PD, Toxicology) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: A streamlined workflow for the development of antibody-drug conjugates.

Cellular Uptake of PEGylated Nanoparticles

Nanoparticle_Uptake cluster_Extracellular Extracellular Space cluster_Cell Cell NP PEGylated Nanoparticle Cell_Membrane Cell Membrane NP->Cell_Membrane Endocytosis Protein Serum Protein Protein->NP Opsonization (Inhibited by PEG) Endosome Endosome Cell_Membrane->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release

Caption: The endocytic pathway for the cellular uptake of PEGylated nanoparticles.

Mechanism of Action of an Antibody-Drug Conjugate

ADC_Mechanism cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cytotoxicity

Caption: The targeted delivery and mechanism of action of an antibody-drug conjugate.

Conclusion

The choice between this compound and polyethylene glycol in drug delivery applications is nuanced and context-dependent. Polydisperse PEGs have a long-standing history and are effective in prolonging the circulation time of drugs and nanoparticles. However, the inherent heterogeneity of these polymers can lead to challenges in reproducibility and potential immunogenicity.

This compound, as a representative of monodisperse oligoethylene glycols, offers a solution to these challenges by providing a precisely defined chemical structure. This leads to more homogeneous drug conjugates with predictable pharmacokinetic profiles and potentially reduced immunogenicity. While longer polydisperse PEGs may still be superior for maximizing circulation half-life in certain applications, the consistency and purity of DEG make it an attractive option for the development of next-generation drug delivery systems where precise control over the molecular architecture is paramount. As the field moves towards more sophisticated and targeted therapies, the advantages of monodisperse linkers like this compound are likely to become increasingly important.

References

A Comparative Analysis of Decaethylene Glycol Monododecyl Ether and Other Non-ionic Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the physicochemical properties, performance characteristics, and experimental evaluation of key non-ionic surfactants.

This guide provides a detailed comparative study of decaethylene glycol monododecyl ether (C12E10), a promising non-ionic surfactant, against other widely used non-ionic surfactants: Polysorbate 80, Poloxamer 188, Sorbitan Monooleate, and Octyl Glucoside. This publication is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on surfactant selection for their specific applications. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for performance evaluation, and includes visualizations of experimental workflows.

Comparative Data of Non-ionic Surfactants

The selection of an appropriate surfactant is critical for the successful formulation of many pharmaceutical and research applications. The following tables provide a quantitative comparison of the key physicochemical properties of this compound monododecyl ether and other common non-ionic surfactants.

SurfactantChemical NameMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Hydrophilic-Lipophilic Balance (HLB)
This compound Monododecyl Ether (C12E10) Polyoxyethylene (10) lauryl ether~627[Data not readily available in cited sources][Data not readily available in cited sources][Calculated value needed]
Polysorbate 80 Polyoxyethylene (20) sorbitan monooleate~1310~0.012~3615.0[1][2][3][4]
Poloxamer 188 Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol)~8400~0.48[5]19.8 (for 0.1% w/v solution)29
Sorbitan Monooleate (Span 80) (Z)-sorbitan mono-9-octadecenoate~428.6[Data varies with oil phase][Data varies with oil phase]4.3
Octyl Glucoside (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol~292.3725~27[Data not readily available in cited sources]

Note: The CMC and surface tension of surfactants can be influenced by factors such as temperature, pH, and the presence of electrolytes. The HLB value for this compound monododecyl ether would need to be calculated or experimentally determined. The CMC and surface tension for Sorbitan Monooleate are highly dependent on the oil phase it is partitioned into.

Experimental Protocols

Accurate and reproducible experimental data are paramount for the selection and application of surfactants. This section details the methodologies for determining the critical micelle concentration (CMC), surface tension, and hydrophilic-lipophilic balance (HLB).

Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy

This method utilizes the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment.

Materials:

  • Surfactant of interest

  • Pyrene

  • Ethanol (spectroscopic grade)

  • Deionized water

  • Volumetric flasks

  • Micropipettes

  • Fluorescence spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM). Prepare a concentrated stock solution of the surfactant in deionized water.

  • Sample Preparation: Prepare a series of aqueous solutions of the surfactant with varying concentrations, bracketing the expected CMC. To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 0.5 µM) to avoid influencing the micellization process. Ensure the final concentration of ethanol is also low and consistent across all samples.

  • Fluorescence Measurement: Excite the samples at a wavelength of 334 nm and record the emission spectrum from 350 to 450 nm.

  • Data Analysis: Extract the fluorescence intensities of the first vibronic peak (I1, ~372 nm) and the third vibronic peak (I3, ~383 nm). Plot the ratio of I3/I1 against the logarithm of the surfactant concentration. The CMC is determined as the concentration at the inflection point of the resulting sigmoidal curve, which can be identified as the intersection of two linear fits of the pre- and post-micellar regions.

Determination of Surface Tension using the Du Noüy Ring Method

The Du Noüy ring method is a classic technique for measuring the surface tension of a liquid.

Materials:

  • Surfactant solutions of known concentrations

  • Du Noüy ring tensiometer with a platinum-iridium ring

  • Glass vessel

  • Deionized water

  • Acetone or other suitable solvent for cleaning

Procedure:

  • Instrument Calibration and Ring Cleaning: Calibrate the tensiometer according to the manufacturer's instructions. Thoroughly clean the platinum-iridium ring with a solvent (e.g., acetone) and then flame it to red heat to remove any organic contaminants.

  • Sample Preparation: Place the surfactant solution in a clean glass vessel. Allow the solution to equilibrate to the desired temperature.

  • Measurement:

    • Immerse the clean ring into the surfactant solution.

    • Slowly raise the ring through the liquid-air interface.

    • The tensiometer will measure the force required to pull the ring through the interface.

    • Record the maximum force exerted just before the liquid lamella breaks.

  • Calculation of Surface Tension: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the equation: γ = F / (2L * f), where 'f' is a correction factor that accounts for the shape of the meniscus and the volume of liquid lifted. Modern tensiometers often apply this correction factor automatically.

  • CMC Determination: To determine the CMC, measure the surface tension of a series of surfactant solutions with increasing concentrations. Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which the surface tension ceases to decrease significantly and plateaus.

Experimental Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB of a surfactant can be experimentally determined by assessing its ability to emulsify an oil of a known required HLB.

Materials:

  • Surfactant with unknown HLB

  • A series of standard oils with known required HLB values

  • A reference surfactant with a known HLB value

  • Graduated cylinders or test tubes

  • Homogenizer or vortex mixer

  • Water bath

Procedure:

  • Preparation of Emulsions: Prepare a series of emulsions, each containing a standard oil, water, and the surfactant of unknown HLB. The ratio of oil to water and the concentration of the surfactant should be kept constant.

  • Emulsion Stability Assessment:

    • Homogenize each emulsion for a set period.

    • Allow the emulsions to stand undisturbed in a water bath at a controlled temperature.

    • Observe the emulsions for signs of instability, such as creaming, coalescence, or phase separation, over a defined period (e.g., 24 hours).

  • Determination of Optimal HLB: The HLB of the surfactant is considered to be equal to the required HLB of the oil that forms the most stable emulsion. Stability can be quantified by measuring the amount of separated water or oil.

  • Alternative Method using Blends: Alternatively, create a series of emulsifier blends with a known surfactant to achieve a range of HLB values. Prepare emulsions with the oil phase and these blends. The HLB of the blend that produces the most stable emulsion is considered the required HLB of the oil, and from this, the HLB of the unknown surfactant can be calculated if it was part of a blend.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams, created using the DOT language, illustrate the workflows for determining the key surfactant properties.

Experimental_Workflow_for_Surfactant_Characterization cluster_CMC CMC Determination (Pyrene Fluorescence) cluster_ST Surface Tension Measurement (Du Noüy Ring) cluster_HLB HLB Determination (Emulsion Stability) CMC_Prep Prepare Surfactant Dilutions with Pyrene CMC_Measure Measure Fluorescence Emission (Ex: 334nm, Em: 350-450nm) CMC_Prep->CMC_Measure CMC_Analyze Calculate I3/I1 Ratio CMC_Measure->CMC_Analyze CMC_Plot Plot I3/I1 vs. log(Concentration) CMC_Analyze->CMC_Plot CMC_Result Determine CMC at Inflection Point CMC_Plot->CMC_Result ST_Prep Prepare Surfactant Solutions ST_Measure Measure Maximum Pull Force with Tensiometer ST_Prep->ST_Measure ST_Calc Calculate Surface Tension (with Correction Factor) ST_Measure->ST_Calc ST_Plot Plot Surface Tension vs. log(Concentration) ST_Calc->ST_Plot ST_Result Determine Surface Tension at CMC ST_Plot->ST_Result HLB_Prep Prepare Emulsions with Standard Oils HLB_Observe Observe Emulsion Stability Over Time HLB_Prep->HLB_Observe HLB_Analyze Identify Most Stable Emulsion HLB_Observe->HLB_Analyze HLB_Result HLB = Required HLB of Oil in Most Stable Emulsion HLB_Analyze->HLB_Result Start Start: Surfactant Characterization

Caption: Workflow for characterizing non-ionic surfactants.

This guide serves as a foundational resource for comparing this compound monododecyl ether with other non-ionic surfactants. The provided data and protocols are intended to facilitate informed surfactant selection and robust experimental design in research and drug development.

References

A Comparative Guide to Gas Chromatography for the Validation of Decaethylene Glycol Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography (GC) with High-Performance Liquid Chromatography (HPLC) for the validation of decaethylene glycol purity. It includes detailed experimental protocols and supporting data to assist analytical chemists and formulation scientists in selecting the most appropriate method for their specific needs.

Introduction to this compound Analysis

This compound (DEG-10) is a high-molecular-weight polyethylene glycol (PEG) oligomer used in pharmaceuticals, cosmetics, and various industrial applications.[1][2] Ensuring its purity is critical, as impurities can affect product efficacy, stability, and safety. The primary impurities of concern are adjacent PEG oligomers (e.g., nonaethylene glycol and unthis compound) and residual reactants from its synthesis, such as ethylene oxide.[3][4]

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating and quantifying components in a mixture. The choice between them depends on the analyte's properties, such as volatility, thermal stability, and molecular weight.[5]

Gas Chromatography (GC) for Purity Validation

Gas chromatography is a robust technique for analyzing volatile and thermally stable compounds. For polyethylene glycol oligomers, GC can provide excellent resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Analysis of PEG oligomers up to n=11 (unthis compound) has been successfully demonstrated without significant thermal degradation at high oven temperatures.

Key Advantages of GC:
  • High Resolution: Capillary GC columns, especially those with polar stationary phases like polyethylene glycol (Carbowax), offer excellent separation of similar oligomers.

  • High Sensitivity: FID provides high sensitivity for hydrocarbons, making it well-suited for quantifying PEG oligomers.

  • Established Methods: Numerous established GC methods exist for the analysis of glycols and related impurities.

Potential Challenges:
  • Thermal Stability: Higher molecular weight PEGs can be prone to thermal degradation at the high temperatures required for volatilization. However, studies show that oligomers in the range of this compound can be analyzed successfully.

  • Derivatization: For less volatile or more polar PEGs, derivatization (e.g., trimethylsilylation) may be necessary to improve volatility and peak shape, adding a step to sample preparation.

Detailed Experimental Protocol: GC-FID

This protocol is a representative method for the purity analysis of this compound based on established methods for PEG oligomers.

Parameter Condition
Instrument Gas Chromatograph with FID
Column Fused Silica Capillary Column with a polar stationary phase (e.g., CP-SIL 5 CB or SPB-1000), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen, constant flow rate of 1.5 mL/min
Injector Split/Splitless, 280 °C, Split ratio 20:1
Oven Program Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 330 °C, Hold: 10 min.
Detector (FID) 340 °C, Hydrogen flow: 40 mL/min, Air flow: 400 mL/min
Sample Prep Dissolve sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of ~1 mg/mL.
Injection Volume 1 µL

Alternative Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their interaction with a stationary and liquid mobile phase. It is particularly advantageous for non-volatile or thermally labile compounds. For PEG analysis, Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are common approaches.

Key Advantages of HPLC:
  • Versatility: Can analyze a wide range of compounds, including high molecular weight and non-volatile substances, without the need for high temperatures.

  • Multiple Detection Modes: Can be coupled with various detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) for comprehensive analysis. PEGs lack a UV chromophore, making UV detection unsuitable without derivatization.

  • Preparative Capabilities: HPLC can be scaled up for the isolation and purification of specific oligomers.

Potential Challenges:
  • Resolution: Achieving baseline separation of adjacent high-molecular-weight PEG oligomers can be challenging with standard HPLC methods.

  • Solvent Consumption: HPLC can consume significant volumes of organic solvents, which can be costly and pose environmental concerns.

  • Detector Limitations: The common RI detector is sensitive to temperature and pressure fluctuations and cannot be used with gradient elution. ELSD is a more robust alternative for gradient methods.

Detailed Experimental Protocol: RP-HPLC-ELSD

This protocol is a representative method for separating PEG oligomers.

Parameter Condition
Instrument HPLC system with ELSD
Column C18 or Polymeric Reversed-Phase (e.g., PLRP-S), 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: Water, B: Acetonitrile. Gradient elution from 20% B to 80% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detector (ELSD) Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min
Sample Prep Dissolve sample in the initial mobile phase composition to a concentration of ~1 mg/mL.
Injection Volume 20 µL

Performance Comparison: GC vs. HPLC

The following table summarizes the performance characteristics of GC and HPLC for this compound purity validation. Data is compiled from various sources analyzing related glycol compounds.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-ELSD/RI) Comments
Applicability Volatile & Thermally Stable Oligomers (up to n≈11)Wide range of oligomers, including non-volatile and high MWHPLC is more versatile for a broader range of PEGs.
Resolution Excellent for adjacent oligomersGood, but can be challenging for high MW oligomersGC capillary columns often provide superior resolution for this application.
Sensitivity (LOD/LOQ) LOD: ~0.0002 mass % for impurities like DEG/TEGLOD: ~0.01 µg/mL (with fluorescence derivatization); LOQ: 100 µg/g for EG/DEG in PEGSensitivity is highly dependent on the detector. GC-FID is very sensitive for target analytes.
Analysis Time ~20-30 minutes~20-40 minutesRuntimes are comparable, but method development can be faster for GC.
Sample Preparation Simple dilution; derivatization may be requiredSimple dilution; derivatization needed for UV/Fluorescence detectionBoth methods typically involve straightforward sample preparation.
Cost & Complexity Lower instrument and solvent costHigher instrument and solvent costGC is often more cost-effective for routine QC.

Logical Workflow for Method Validation

A typical workflow for validating an analytical method for this compound purity, whether by GC or HPLC, involves several key stages. This process ensures the method is reliable, accurate, and fit for its intended purpose.

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Implementation Dev Define Analytical Requirements (Purity, Impurities) Opt Optimize Method Parameters (Column, Temp, Mobile Phase) Dev->Opt Initial Screening Spec Specificity / Selectivity Opt->Spec Proceed to Validation Lin Linearity & Range Acc Accuracy / Recovery Prec Precision (Repeatability & Intermediate) LoD Limit of Detection (LOD) LoQ Limit of Quantification (LOQ) Robust Robustness SOP Standard Operating Procedure (SOP) Generation Robust->SOP Finalize Method Routine Routine Sample Analysis SOP->Routine

Caption: Logical workflow for the development and validation of a chromatographic method.

Conclusion

For the specific task of validating the purity of this compound, Gas Chromatography with FID detection presents a highly suitable and robust method. It offers excellent resolution for separating closely related oligomers and high sensitivity for quantifying trace impurities. While HPLC is a more versatile technique for a broader range of PEGs, the performance advantages and cost-effectiveness of GC make it a compelling choice for routine quality control of this compound, provided the compound demonstrates sufficient thermal stability under the analytical conditions. The final method selection should always be preceded by a thorough validation study to demonstrate its suitability for the intended purpose.

References

A Comparative Guide to the Efficacy of Decaethylene Glycol as a Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical step in formulating polymeric materials with desired physical properties. Decaethylene glycol, a member of the polyethylene glycol (PEG) family with a molecular weight of approximately 458.55 g/mol , serves as an effective plasticizer, enhancing the flexibility and processability of various polymers.[1] This guide provides a comprehensive comparison of the efficacy of this compound against other commonly used plasticizers, namely polyethylene glycol 400 (PEG 400), polypropylene glycol 425 (PPG 425), and glycerol. The information presented herein is supported by experimental data from various studies to aid in making informed decisions for your research and development needs.

Mechanism of Plasticization

Plasticizers are low molecular weight substances that, when added to a polymer, increase its flexibility, and reduce its brittleness. The primary mechanism of action involves the insertion of plasticizer molecules between the polymer chains. This increases the intermolecular spacing, or free volume, and reduces the secondary intermolecular forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains together. The increased mobility of the polymer chains results in a lower glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[2]

PlasticizationMechanism cluster_0 Rigid Polymer Matrix (Low Free Volume) cluster_1 Plasticized Polymer Matrix (Increased Free Volume) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain pl1 P p5 Polymer Chain pl2 P p6 Polymer Chain pl3 P pl4 P cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Addition of Plasticizer

Mechanism of polymer plasticization.

Performance Comparison of Plasticizers

The efficacy of a plasticizer is evaluated based on several key performance indicators, including its effect on the mechanical and thermal properties of the polymer. The following tables summarize the performance of this compound (represented by PEG 400), PPG 425, and glycerol in various polymer systems. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions, polymer matrices, and plasticizer concentrations.

Mechanical Properties

The mechanical properties of a plasticized polymer, such as tensile strength and elongation at break, are crucial indicators of its flexibility and durability. Generally, the addition of a plasticizer leads to a decrease in tensile strength and an increase in elongation at break.

PlasticizerPolymer MatrixConcentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Reference
PEG 400 Hydroxypropylcellulose (HPC)1--[3]
Shellac10--[4][5]
Chitosan-Similar to GlycerolSimilar to Glycerol
PPG 425 Poly(l-lactide) (PLA)5-12.5DecreasedIncreased
Glycerol Arrowroot Starch15-459.34 to 1.952.41 to 57.33
Jackfruit Seed Starch5-30~4.40 (at 10%)3.47 to 18.88
Wheat Starch15-35DecreasedIncreased up to 60.7
Chitosan/Microcrystalline Cellulose-Increased by 13.57%Increased by 47.66%
Thermal Properties

The primary thermal property influenced by a plasticizer is the glass transition temperature (Tg). An effective plasticizer will significantly lower the Tg of the polymer.

PlasticizerPolymer MatrixConcentration (% w/w)Glass Transition Temperature (Tg) (°C)Reference
PEG 400 Hydroxypropylcellulose (HPC)1Decreased initially
Gelatin--
Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH)-Lowered by ~30°C
PPG 425 Poly(l-lactide) (PLA)5-12.5Decreased
Glycerol Arrowroot Starch15-45-
Wheat Starch15-35-

Experimental Protocols

To ensure accurate and reproducible results when evaluating the efficacy of plasticizers, standardized experimental protocols should be followed. Below are detailed methodologies for key experiments.

Tensile Properties Testing

Objective: To determine the effect of the plasticizer on the mechanical properties of the polymer film, specifically tensile strength, elongation at break, and Young's modulus.

Methodology (based on ASTM D882):

  • Sample Preparation:

    • Prepare polymer films with a specified concentration of the plasticizer using a suitable method such as solution casting or hot-melt extrusion.

    • Ensure the films have a uniform thickness.

    • Cut the films into rectangular or dumbbell-shaped specimens with dimensions as specified in the ASTM D882 standard.

  • Conditioning:

    • Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a minimum of 40 hours prior to testing.

  • Testing Procedure:

    • Use a universal testing machine (UTM) equipped with appropriate grips and a load cell.

    • Mount the specimen in the grips, ensuring it is properly aligned and not slipping.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress the specimen can withstand before breaking.

    • Elongation at Break: Determine the percentage increase in the length of the specimen at the point of fracture.

    • Young's Modulus: Calculate the slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

TensileTestingWorkflow cluster_prep Sample Preparation cluster_test Testing cluster_analysis Data Analysis prep1 Prepare Polymer-Plasticizer Blend prep2 Cast or Extrude Film prep1->prep2 prep3 Cut Specimens (ASTM D882) prep2->prep3 test1 Condition Samples (23°C, 50% RH) prep3->test1 test2 Mount in Universal Testing Machine test1->test2 test3 Apply Tensile Load at Constant Rate test2->test3 test4 Record Load vs. Elongation test3->test4 analysis1 Calculate Tensile Strength test4->analysis1 analysis2 Calculate Elongation at Break test4->analysis2 analysis3 Calculate Young's Modulus test4->analysis3

Experimental workflow for tensile testing.
Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) of the polymer.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount (typically 5-10 mg) of the plasticized polymer film into a DSC pan.

    • Seal the pan hermetically.

  • Testing Procedure:

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • The heating cycle is often preceded by a cooling cycle to ensure a uniform thermal history.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The glass transition is observed as a step-like change in the heat flow curve.

    • Determine the Tg as the midpoint of this transition.

Conclusion

This compound, and its close analog PEG 400, are effective plasticizers that can significantly enhance the flexibility of various polymers, as evidenced by their impact on mechanical and thermal properties. The choice of the most suitable plasticizer depends on the specific polymer system and the desired final properties of the material. While PEG 400 and PPG 425 offer good plasticizing efficiency, glycerol is also a widely used and effective option, particularly in starch-based biopolymers. For optimal formulation, it is recommended to perform comparative studies under consistent experimental conditions, following standardized protocols such as those outlined in this guide. This will ensure the selection of the most appropriate plasticizer to meet the specific requirements of your drug development and research applications.

References

Decaethylene Glycol (PEG10) in PROTACs: A Comparative Guide to PEG Linker Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the most utilized linkers are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides an objective comparison of decaethylene glycol (PEG10) with other PEG linkers of varying lengths, supported by experimental data, to inform the rational design of potent and effective PROTACs.

The length and composition of the linker are not merely spacers but play a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] An optimal linker length is crucial for inducing the necessary proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a non-productive complex where ubiquitination is inefficient.

The Role of PEG Linkers in PROTAC Design

PEG linkers are a popular choice in PROTAC design due to several advantageous properties:

  • Solubility: The hydrophilic nature of the ethylene glycol repeats enhances the aqueous solubility of often large and hydrophobic PROTAC molecules, which can improve their pharmacokinetic profiles.

  • Flexibility: The inherent flexibility of the PEG chain can be beneficial in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.

  • Tunability: PEG linkers are synthetically accessible in various lengths, allowing for systematic optimization of the linker length for a given target and E3 ligase pair.

Comparative Analysis of PEG Linker Length on PROTAC Efficacy

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC SystemLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
JQ1-PEG-VHL35585MV4-11
JQ1-PEG-VHL42095MV4-11
JQ1-PEG-VHL515>98MV4-11
JQ1-PEG-VHL63092MV4-11
JQ1-PEG-CRBN0< 500Not ReportedH661
JQ1-PEG-CRBN1-2> 5000Not ReportedH661
JQ1-PEG-CRBN4-5< 500Not ReportedH661

Note: The data presented in this table is compiled from different research articles, and experimental conditions may vary. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters for evaluating PROTAC efficacy.

Table 2: Impact of Linker Length on Degradation of Other Protein Targets

Target ProteinE3 LigaseLinker Type & LengthKey FindingReference
Estrogen Receptor α (ERα)VHL12-atom vs. 16-atom PEG-basedThe 16-atom linker was significantly more potent in degrading ERα.
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether (7-29 atoms)No activity with linkers <12 atoms. Potency peaked with a 21-atom linker (DC50 = 3 nM, Dmax = 96%).
Bruton's tyrosine kinase (BTK)CRBN≥ 4 PEG unitsLonger linkers maintained binding affinity, while shorter linkers showed impaired affinity.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to evaluate PROTACs, the following diagrams are provided.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot cluster_data_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification BCA Assay Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-Target, anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalize to Loading Control Densitometry->Normalization Dose_Response_Curve Generate Dose-Response Curve Normalization->Dose_Response_Curve DC50_Dmax Calculate DC50 & Dmax Dose_Response_Curve->DC50_Dmax

References

Assessment of the biocompatibility of decaethylene glycol for in-vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the in-vivo biocompatibility of decaethylene glycol, a low molecular weight polyethylene glycol (PEG), in comparison to other PEGs and alternative polymers. The information presented is intended to assist researchers in making informed decisions for the use of this compound in drug delivery and other biomedical applications.

Introduction to this compound

This compound is an oligoethylene glycol with ten repeating ethylene glycol units. As a member of the polyethylene glycol (PEG) family, it possesses properties such as hydrophilicity and biocompatibility, making it a candidate for various in-vivo applications. However, the biocompatibility of PEGs is known to be dependent on their molecular weight, and a thorough evaluation of shorter-chain PEGs like this compound is crucial.

Key Biocompatibility Parameters

The in-vivo biocompatibility of a polymer is determined by several factors, including its toxicity, immunogenicity, and biodistribution profile. This section compares these parameters for this compound and other relevant polymers.

2.1. Toxicity

The toxicity of PEGs is generally low and is inversely related to their molecular weight.[1] Low molecular weight PEGs, such as those with an average molecular weight of 200 g/mol (PEG 200), have shown some toxicity at high concentrations.[2][3][4] Specifically, triethylene glycol and PEG 200 have been reported to be toxic at concentrations above 5 mg/mL in in-vitro experiments and have shown toxicity in vivo after oral administration to rats and monkeys.[2] Some studies have also indicated that low molecular weight PEGs like tetraethylene glycol (TEG) and PEG 200 can be clastogenic, meaning they can cause chromosomal damage.

In contrast, higher molecular weight PEGs are generally considered non-toxic. For instance, PEG 400 and PEG 2000 were found to be almost non-cytotoxic at a concentration of 5 mg/mL. However, there are conflicting reports, with some studies showing that PEG 1000 and PEG 4000 can be more toxic to certain cell lines. It is important to note that the toxicity can also be influenced by the cell type and the specific experimental conditions.

Table 1: Comparative Cytotoxicity of Low Molecular Weight PEGs

PEG DerivativeConcentrationCell LineCytotoxicityReference
Triethylene Glycol (TEG)HighL929Toxic
PEG 200High-Toxic
PEG 200-CHELClastogenic
Tetraethylene Glycol (TEG)-CHELClastogenic
PEG 4005 mg/mLHeLa, L929Almost non-cytotoxic
PEG 10005 mg/mLL929More toxic
PEG 20005 mg/mLHeLa, L929Almost non-cytotoxic
PEG 40005 mg/mLL929More toxic

2.2. Immunogenicity

While PEGs have long been considered non-immunogenic, recent evidence suggests that they can elicit an immune response, leading to the production of anti-PEG antibodies. This immunogenicity can lead to accelerated blood clearance of PEGylated drugs and reduced therapeutic efficacy. The presence of pre-existing anti-PEG antibodies has been detected in a significant portion of the population, likely due to exposure to PEGs in everyday products.

The immunogenicity of PEG is thought to be dependent on its molecular weight and structure. Shorter-chain PEGs are expected to be less immunogenic and less likely to trigger the production of anti-PEG antibodies compared to their long-chain counterparts. However, more research is needed to fully understand the relationship between PEG chain length and immunogenicity.

Alternatives to PEG, such as polysarcosine (PSar) and poly(2-oxazoline)s (POx), are being explored due to concerns about PEG immunogenicity. These alternatives have shown comparable "stealth" properties to PEG with a potentially lower risk of an immune response.

2.3. Biodistribution and Clearance

The biodistribution and clearance of PEGs are highly dependent on their molecular weight. Low molecular weight PEGs are rapidly cleared by the kidneys. For instance, four-armed PEGs with a molecular weight of 10 kg/mol or less were found to distribute to distant organs like the kidney and were cleared relatively quickly. In contrast, PEGs with a molecular weight of 20 kg/mol or higher tended to accumulate in the skin and deep adipose tissue and were delivered to the heart, lung, and liver.

Studies on gold nanoparticles have shown that shorter-chain PEGs lead to increased clearance rates compared to long-chain PEGs. This rapid clearance of low molecular weight PEGs could be advantageous for applications where short circulation times are desired, but disadvantageous for therapies requiring sustained drug levels. The cellular uptake mechanism of PEGs also varies with molecular weight; low molecular weight PEGs (<2000 Da) are taken up by passive diffusion, while higher molecular weight PEGs (>5000 Da) are taken up by a combination of passive diffusion and endocytosis.

Table 2: Molecular Weight-Dependent Properties of PEGs

PropertyLow Molecular Weight PEGs (<10 kDa)High Molecular Weight PEGs (>20 kDa)Reference
Toxicity Can be toxic at high concentrationsGenerally low toxicity
Immunogenicity Expected to be lowerCan elicit anti-PEG antibodies
Clearance Rapid renal clearanceSlower clearance, potential accumulation
Biodistribution Wide distribution, including kidneysAccumulation in liver, spleen, and other organs
Cellular Uptake Passive diffusionPassive diffusion and endocytosis

Experimental Protocols

This section outlines standard methodologies for key experiments to assess the in-vivo biocompatibility of this compound.

3.1. Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the effect of the test compound on cell viability.

  • Methodology:

    • Seed cells (e.g., HeLa, L929) in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3.2. In-Vivo Biocompatibility (Subcutaneous Implantation)

  • Objective: To evaluate the local tissue response to the implanted material.

  • Methodology:

    • Prepare sterile, disk-shaped hydrogels of the test material.

    • Surgically implant the hydrogels subcutaneously in a suitable animal model (e.g., rats).

    • At predetermined time points (e.g., 1, 3, 6 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.

    • Process the tissue for histological analysis (e.g., H&E staining).

    • Evaluate the tissue response based on the presence of inflammation, fibrosis, and tissue integration.

3.3. Biodistribution Study

  • Objective: To determine the in-vivo distribution and clearance of the test compound.

  • Methodology:

    • Label this compound with a fluorescent dye or a radioisotope.

    • Administer the labeled compound to an animal model via the desired route (e.g., intravenous, subcutaneous).

    • At various time points, collect blood, urine, and major organs (e.g., liver, kidney, spleen, lungs, heart).

    • Quantify the amount of the labeled compound in each sample using appropriate techniques (e.g., fluorescence spectroscopy, gamma counting).

    • Analyze the data to determine the pharmacokinetic profile, including clearance rate and organ accumulation.

Visualizations

4.1. Experimental Workflow for In-Vivo Biocompatibility Assessment

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Analysis & Evaluation Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Implantation Subcutaneous/ Intramuscular Implantation Cytotoxicity->Implantation Proceed if low toxicity Hemolysis Hemolysis Assay Hemolysis->Implantation Genotoxicity Genotoxicity Assays (e.g., Ames Test) Genotoxicity->Implantation Histopathology Histopathological Analysis Implantation->Histopathology Biodistribution Biodistribution & Pharmacokinetics Blood_Analysis Blood Chemistry & Hematology Biodistribution->Blood_Analysis Immunogenicity Immunogenicity Assessment (Anti-PEG Antibody Titer) Immunogenicity->Blood_Analysis Data_Analysis Data Interpretation & Biocompatibility Assessment Histopathology->Data_Analysis Blood_Analysis->Data_Analysis

Caption: Workflow for assessing the in-vivo biocompatibility of a biomaterial.

4.2. Potential Signaling Pathway for PEG-Induced Immune Response

G PEG PEGylated Nanoparticle/ Drug Immune_Complex Immune Complex Formation PEG->Immune_Complex Antibody Pre-existing or Induced Anti-PEG Antibodies Antibody->Immune_Complex Complement Complement System (C3, C5) CARPA Complement Activation-Related Pseudoallergy (CARPA) Complement->CARPA Immune_Complex->Complement Activation Macrophage Macrophage/ Phagocyte Immune_Complex->Macrophage Opsonization Clearance Accelerated Blood Clearance Macrophage->Clearance

References

A Comparative Spectroscopic Analysis of Decaethylene Glycol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer chemistry and drug delivery, precise characterization of polyethylene glycols (PEGs) is paramount. Decaethylene glycol, with its ten ethylene glycol units, serves as a crucial building block in various applications, including as a linker in antibody-drug conjugates and a component of nanoparticles. Its purity and structural integrity, which directly impact the efficacy and safety of final products, are best ascertained through a suite of spectroscopic techniques. This guide provides a comparative analysis of this compound against shorter oligoethylene glycols, namely triethylene glycol and hexaethylene glycol, using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound, triethylene glycol, and hexaethylene glycol, offering a quantitative basis for their differentiation.

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃

CompoundTerminal -CH₂OHInternal -O-CH₂-CH₂-O-Reference
This compound~3.70 ppm (t)~3.64 ppm (s)[1]
Hexaethylene Glycol~3.71 ppm (t)~3.65 ppm (s)[2]
Triethylene Glycol~3.73 ppm (t)~3.66 ppm (s)[3]

Table 2: ¹³C NMR Chemical Shifts (δ)

CompoundTerminal -CH₂OHInternal -O-CH₂-CH₂-O-Reference
This compound~61.5 ppm, ~72.6 ppm~70.5 ppm[4]
Hexaethylene Glycol~61.6 ppm, ~72.7 ppm~70.5 ppm[5]
Triethylene Glycol~61.7 ppm, ~72.5 ppm~70.3 ppm

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H StretchC-O StretchReference
This compound~3400 (broad)~2870~1100
Hexaethylene Glycol~3400 (broad)~2870~1100
Triethylene Glycol~3380 (broad)~2870~1070

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Weight ( g/mol )[M+Na]⁺Common FragmentsReference
This compound458.54481.2645, 89, 133, 177
Hexaethylene Glycol282.33305.1645, 89, 133, 177
Triethylene Glycol150.17173.0945, 89, 103

Workflow for Spectroscopic Characterization

The logical flow for the characterization of this compound and its comparison with other oligoethylene glycols is depicted below. This process ensures a comprehensive analysis of the molecule's identity, purity, and structure.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison cluster_3 Characterization Outcome Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI, MALDI) Sample->MS Alternatives Alternative Glycols (Tri-, Hexa-) Alternatives->NMR Alternatives->FTIR Alternatives->MS NMR_Data Analyze Chemical Shifts & Integration NMR->NMR_Data FTIR_Data Analyze Absorption Bands FTIR->FTIR_Data MS_Data Analyze m/z Values & Fragmentation MS->MS_Data Comparison Comparative Analysis of Spectra NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Identity Identity Confirmation Comparison->Identity Purity Purity Assessment Comparison->Purity Structure Structural Elucidation Comparison->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the spectroscopic analysis of oligoethylene glycols.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the glycol sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution, especially for larger oligomers.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration, and a spectral width that covers the expected chemical shifts (typically 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For liquid or semi-solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is highly convenient. A small drop of the sample is placed directly onto the ATR crystal (e.g., diamond or ZnSe). Alternatively, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory is suitable.

  • Data Acquisition: Record the spectrum typically in the mid-infrared range (4000-400 cm⁻¹). Acquire a background spectrum of the clean ATR crystal before analyzing the sample. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the glycol in a suitable solvent such as methanol, water, or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) to promote ionization. For analysis of PEGylated biomolecules, specific sample preparation to reduce charge states might be necessary.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used.

  • ESI-MS Acquisition: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). The mass spectrometer is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺). The addition of amines post-column can help in the analysis of high molecular weight PEGs by reducing charge states.

  • Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the different oligomers present in the sample, often separated by the mass of the ethylene glycol repeating unit (44 Da). Deconvolution of the multiply charged ions may be necessary for larger molecules.

References

A Comparative Analysis of the Thermal Stability of Decaethylene Glycol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides an objective comparison of the thermal stability of various decaethylene glycol derivatives, crucial for their application in pharmaceuticals, cosmetics, and advanced materials. The thermal stability of these compounds dictates their processing parameters, shelf-life, and performance in final formulations. This report summarizes key thermal stability data obtained primarily through Thermogravimetric Analysis (TGA) and outlines the standard experimental protocols for its assessment.

Executive Summary

This compound and its derivatives are valued for their properties as solvents, surfactants, and biocompatible polymers. Their thermal stability is a critical attribute, particularly in applications involving heat, such as melt extrusion in drug formulation or high-temperature industrial processes. This guide reveals that the thermal decomposition of these derivatives is significantly influenced by their end-group functionality. Generally, etherification of the terminal hydroxyl groups, as seen in glyme derivatives, tends to enhance thermal stability.

Data on Thermal Stability

The thermal stability of selected this compound derivatives was evaluated using Thermogravimetric Analysis (TGA). The key parameters recorded include the onset temperature of decomposition (T_onset), which marks the beginning of significant mass loss, and the peak decomposition temperature (T_peak), where the rate of mass loss is at its maximum.

While specific TGA data for all this compound derivatives is not uniformly available in published literature, the following table compiles available data and illustrates general trends observed for polyethylene glycol (PEG) and its derivatives. The stability of these compounds often increases with molecular weight and is influenced by the end groups. For instance, polyethylene glycols with molecular weights of 2,000 and 100,000 begin to lose weight above 350°C, whereas a lower molecular weight PEG (400) starts to decompose around 200°C.[1] Glymes (dimethyl ethers of ethylene glycol oligomers) are noted for their relatively high thermal and chemical stability.[2][3]

Derivative NameMolecular FormulaT_onset (°C) (Approx.)T_peak (°C) (Approx.)Observations & References
This compound C₂₀H₄₂O₁₁~200 - 340~400The onset of thermal decomposition for PEGs can start from 200°C to 340°C, with complete decomposition around 415°C.[4] Stability is molecular weight dependent.[1]
This compound Monomethyl Ether C₂₁H₄₄O₁₁> 300~410Poly(ethylene glycol methyl ether) derivatives generally exhibit good thermal stability.
This compound Dimethyl Ether (Decaglyme) C₂₂H₄₆O₁₁> 300> 400Glymes are known for high thermal stability, which is further enhanced when complexed with salts like Li[TFSA]. Longer chain glymes show greater stability.
This compound Monododecyl Ether C₃₂H₆₆O₁₁~200 - 350~400As a nonionic surfactant, its stability is comparable to other high molecular weight PEGs.

Note: The data presented is compiled from various sources on polyethylene glycols and their derivatives. Direct, side-by-side comparative studies on these specific this compound derivatives are limited. The values should be considered illustrative of the general thermal behavior.

Experimental Protocols

The primary method for determining the thermal stability of these compounds is Thermogravimetric Analysis (TGA) .

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer consisting of a precision balance, a furnace, a temperature programmer, and a system for delivering a controlled atmosphere.

General TGA Protocol:

  • Sample Preparation: A small amount of the sample (typically 3-5 mg for solids or 10 µL for liquids) is accurately weighed and placed into a TGA sample pan (commonly made of alumina, platinum, or aluminum).

  • Instrument Setup: The sample pan is placed on the TGA balance mechanism within the furnace.

  • Atmosphere Control: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate. Common heating rates for polymer analysis are 10°C/min or 20°C/min.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • T_onset (Onset of Decomposition): The temperature at which significant mass loss begins.

    • T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is maximum. This is determined from the peak of the first derivative of the TGA curve (the DTG curve).

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Visualizing the Experimental Workflow

The logical flow of assessing and comparing the thermal stability of this compound derivatives is outlined below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: TGA Measurement cluster_data Phase 3: Data Interpretation A Select this compound Derivatives for Comparison B Prepare Samples (3-5 mg each) A->B C Load Sample into TGA Instrument B->C Sample Input D Set Parameters: - Atmosphere: Nitrogen - Heating Rate: 10°C/min - Temp Range: 25°C to 600°C C->D E Run Thermal Scan & Acquire Mass Loss Data D->E F Generate TGA/DTG Curves E->F Raw Data G Determine Key Metrics: - T_onset - T_peak - Residual Mass F->G H Tabulate and Compare Data for all Derivatives G->H I Draw Conclusions on Relative Thermal Stability H->I

Caption: Workflow for Thermal Stability Comparison.

Conclusion

The thermal stability of this compound derivatives is a critical parameter for their successful application in various scientific and industrial fields. The analysis indicates that end-group modification plays a significant role in determining the decomposition temperature. Ether-capped derivatives, such as this compound dimethyl ether (decaglyme), generally exhibit enhanced stability compared to their counterparts with free hydroxyl groups. The standardized protocol for Thermogravimetric Analysis provided herein serves as a robust method for researchers to assess and compare the thermal properties of these and other related materials, ensuring their proper selection and use in thermally demanding applications.

References

Safety Operating Guide

Proper Disposal of Decaethylene Glycol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of decaethylene glycol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][2] If there is a risk of generating aerosols or dust, use a suitable respirator.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Spill Management: In case of a spill, prevent the material from entering drains or water courses. Absorb liquid spills with an inert material (e.g., diatomite, universal binders) and collect it into a suitable, closed container for disposal.

Step-by-Step Disposal Protocol

Pure this compound is not typically classified as hazardous waste for transportation. However, it is crucial to remember that it should not be disposed of down the sanitary sewer . Contamination with other laboratory chemicals can alter its characteristics, potentially classifying it as hazardous waste.

Step 1: Waste Characterization

  • Unused/Pure this compound: If the this compound is unused and uncontaminated, it is generally considered non-hazardous chemical waste.

  • Used/Contaminated this compound: If the this compound has been used in an experimental process, it may be contaminated with hazardous substances (e.g., heavy metals, solvents). This mixture must be treated as hazardous waste. When in doubt, always manage the waste as hazardous.

Step 2: Waste Collection and Storage

  • Select Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Do not use food or beverage containers. The original product container is often a suitable choice.

  • Label the Container: Clearly label the waste container with the words "Non-Hazardous Waste: this compound " or "Hazardous Waste " if contaminated. The label must also include the full chemical name and a list of any potential contaminants and their approximate concentrations.

  • Segregate Waste: Do not mix this compound waste with other waste streams, particularly incompatible chemicals.

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from ignition sources and incompatible materials. Ensure the storage area is cool, dry, and well-ventilated.

Step 3: Arrange for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Complete Paperwork: Fill out any required waste disposal forms provided by your EHS office, ensuring all chemical constituents are accurately listed.

  • Follow Pickup Procedures: Follow your institution's specific procedures for waste pickup and handover.

Final Disposal Method:

The ultimate disposal of this compound should be conducted by a licensed facility. Approved methods include:

  • Chemical Incineration: The preferred method is controlled incineration in a chemical incinerator, possibly equipped with a scrubber system. The material may be mixed with a combustible solvent to facilitate this process.

  • Licensed Chemical Destruction Plant: Disposal at a facility specifically licensed for chemical destruction is also an appropriate method.

Quantitative Disposal and Storage Guidelines

While specific regulatory thresholds for this compound are not widely established, the following table provides general quantitative limits for laboratory chemical waste management for context and comparison.

ParameterGuideline/LimitChemical Class ApplicabilitySource
Sewer Disposal pH Range 5.0 - 9.0General non-hazardous aqueous solutions
In-Lab Neutralization Limit < 25 mLStrong, concentrated acids or bases
Hazardous Waste Storage ≤ 55 gallonsTotal hazardous waste in a Satellite Accumulation AreaN/A
Acutely Toxic Waste Storage ≤ 1 quartP-listed acutely toxic hazardous wasteN/A

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start Start: this compound Waste Generated cluster_eval Step 1: Characterization cluster_collect Step 2: Collection & Storage cluster_dispose Step 3: Final Disposal start Begin Disposal Process char_waste Is the waste contaminated with hazardous material? start->char_waste label_nonhaz Label as: 'Non-Hazardous Waste: This compound' char_waste->label_nonhaz No label_haz Label as 'Hazardous Waste'. List all constituents and approximate concentrations. char_waste->label_haz Yes collect_waste Collect in a sealed, compatible container. Store in designated Satellite Accumulation Area. label_nonhaz->collect_waste label_haz->collect_waste contact_ehs Contact EHS or licensed waste contractor for pickup. collect_waste->contact_ehs disposal Final Disposal via Chemical Incineration contact_ehs->disposal

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Decaethylene glycol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Decaethylene glycol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for large quantities or when there is a splash hazard.[1][2]
Skin Protection GlovesChemical-impermeable gloves are required. Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice.[1][3] Always inspect gloves for tears or holes before use.
Lab Coat/ClothingWear a fire/flame-resistant and impervious lab coat or clothing.[1] Ensure it is buttoned and fits properly to cover as much skin as possible.
ShoesWear closed-toe and closed-heel shoes that cover the entire foot.
Respiratory Protection RespiratorUse in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended. For significant aerosol generation, a dust mask (type N95 or equivalent) may be appropriate.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Always handle this compound in a well-ventilated area.

  • Avoid contact with skin and eyes.

  • Do not breathe mist, gas, or vapors.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Store apart from foodstuff containers.

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

Emergency SituationProcedural Steps
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Firefighters should wear self-contained breathing apparatus.
Spill Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Collect the spillage using an absorbent material and place it in a suitable, closed container for disposal.

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

  • Waste Characterization: Determine if the waste glycol is hazardous. Used glycol may be contaminated with heavy metals or other hazardous substances, which could classify it as hazardous waste.

  • Containerization: Keep waste this compound in clean, closed, and properly labeled containers. Do not mix with other wastes.

  • Disposal Method: Do not pour down the drain or into the environment. Arrange for disposal by a licensed waste disposal company. Recycling may be an option for uncontaminated or spent glycol.

  • Empty Containers: Empty containers may be rinsed and recycled through local programs, depending on the level of contamination and local regulations.

Workflow for Handling a this compound Spill

Spill_Response_Workflow This compound Spill Response cluster_initial_response Initial Response cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal cluster_large_spill Large Spill Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert assess Assess Spill Size & Hazard alert->assess small_spill Small & Controllable? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes contact_ehs Contact Emergency Health & Safety small_spill->contact_ehs No contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate package Package Waste in Labeled, Sealed Container decontaminate->package dispose Dispose as Hazardous Waste package->dispose report Complete Spill Report dispose->report isolate Isolate the Area & Prevent Entry contact_ehs->isolate isolate->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.